Technical Documentation Center

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

Core Science & Biosynthesis

Foundational

Chemical properties of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

The following technical guide details the chemical properties, synthesis, and pharmaceutical relevance of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a critical degradation product and metabolic intermediate associa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical relevance of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a critical degradation product and metabolic intermediate associated with proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole.

Technical Guide for Pharmaceutical Development & Stability Profiling

Executive Summary

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter referred to as 5-MBSA ) is a metastable organosulfur compound belonging to the benzimidazole class. While rarely isolated as a bulk active pharmaceutical ingredient (API), it is of paramount importance in drug development as a critical degradation product and process-related impurity of blockbuster proton pump inhibitors (PPIs), specifically Omeprazole and Esomeprazole.

Its presence serves as a key indicator of hydrolytic instability in sulfone-based metabolites. Understanding its redox behavior—poised between the thiol (oxidation state -2) and the sulfonic acid (oxidation state +4)—is essential for controlling the shelf-life and safety profile of benzimidazole-based therapeutics.

Chemical Identity & Structural Analysis[1][2][3]

5-MBSA is an amphoteric molecule featuring a basic benzimidazole nitrogen and an acidic sulfinic acid group. It exhibits tautomerism, existing in equilibrium between the sulfinic acid (


) and the sulfone (

) forms, though the acid form predominates in polar aprotic solvents.
PropertyData
IUPAC Name 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid
Molecular Formula

Molecular Weight 212.23 g/mol
Core Structure Benzimidazole fused ring system
Key Substituents Methoxy (-OCH

) at C5; Sulfinic acid (-SO

H) at C2
Related Impurity Hydrolysis product of Omeprazole Sulfone (Impurity D)
CAS Registry Note: Often cited under the sulfonic acid analogue (106135-28-8) in commercial databases due to rapid oxidation.[1] Distinct from the thiol (37052-78-1).[2]
Electronic Effects

The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This makes the C2 position less electrophilic compared to unsubstituted benzimidazoles, potentially stabilizing the sulfinic acid against nucleophilic attack but increasing its susceptibility to oxidation.

Synthesis & Formation Pathways[5][6]

In a pharmaceutical context, 5-MBSA is rarely the target of de novo synthesis but rather a product of degradation or metabolism.

Degradation Pathway (The "Omeprazole Route")

The primary source of 5-MBSA in drug products is the degradation of Omeprazole Sulfone (Omeprazole Impurity D). Under high pH conditions or oxidative stress, the sulfone bridge undergoes cleavage.

  • Precursor: Omeprazole Sulfone (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole).

  • Mechanism: Hydrolytic cleavage of the methylene-sulfonyl bond.

  • Conditions: Accelerated stability testing (e.g., 40°C/75% RH), alkaline pH (>10).

Synthetic Preparation (Laboratory Scale)

For analytical standards, 5-MBSA can be prepared via controlled oxidation of the corresponding thiol.

  • Starting Material: 5-Methoxy-2-mercaptobenzimidazole (CAS 37052-78-1).[2]

  • Reagent: 1.0 equivalent of

    
    -CPBA or 
    
    
    
    at 0°C.
  • Critical Control: Over-oxidation leads to the sulfonic acid (irreversible). Reaction progress must be monitored via HPLC.

Visualization of Formation & Reactivity

The following diagram illustrates the position of 5-MBSA within the redox landscape of Omeprazole degradation.

G Omeprazole Omeprazole (Sulfoxide) Sulfone Omeprazole Sulfone (Impurity D) Omeprazole->Sulfone Oxidation (CYP3A4 / Stress) Sulfinic 5-Methoxy-1H-benzo[d] imidazole-2-sulfinic acid (Target: 5-MBSA) Sulfone->Sulfinic Hydrolysis (High pH) + Pyridine byproduct Thiol 5-Methoxy-2- mercaptobenzimidazole Thiol->Sulfinic Controlled Oxidation (H2O2, 1 eq) Sulfinic->Thiol Reduction (Zn/HCl) Sulfonic 5-Methoxy-1H-benzo[d] imidazole-2-sulfonic acid Sulfinic->Sulfonic Oxidation (Rapid)

Figure 1: Redox and degradation pathways centering on 5-MBSA. Note the central instability of the sulfinic acid intermediate.

Physicochemical Properties & Stability[7][8][9]

Solubility Profile
  • Water: Low solubility in neutral water; solubility increases significantly at pH > 8 due to deprotonation of the sulfinic acid moiety.

  • Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

Acid-Base Characteristics (pKa)
  • pKa 1 (Sulfinic Acid): Estimated ~ 2.0 – 2.5. (More acidic than carboxylic acids, less than sulfonic acids).

  • pKa 2 (Benzimidazole NH): Estimated ~ 5.5 (Protonated form).

  • Implication: At physiological pH (7.4), the compound exists primarily as the sulfinate anion (

    
    ), which is a potent nucleophile.
    
Stability Issues (Disproportionation)

Sulfinic acids are notoriously unstable. 5-MBSA is prone to disproportionation (auto-redox) upon heating or in acidic solution, yielding the thiol and the sulfonic acid:



Storage Recommendation: Standards must be stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the sulfonic acid.

Analytical Characterization

For researchers isolating or identifying this compound, the following spectral markers are diagnostic.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of

      
       (64 Da) is a characteristic fragmentation pathway for sulfinic acids, yielding the parent benzimidazole cation (
      
      
      
      ).
HPLC Retention Behavior

In reverse-phase chromatography (C18 column):

  • Elution Order: Sulfonic Acid (Most Polar) < Sulfinic Acid (5-MBSA) < Thiol < Sulfone (Least Polar).

  • Mobile Phase: Requires buffering (e.g., Ammonium Acetate pH 4.5) to stabilize the ionization state and prevent on-column degradation.

Experimental Protocol: Isolation from Degradation Matrix

Objective: Isolate 5-MBSA from a forced degradation sample of Esomeprazole for structural elucidation.

  • Stress Condition: Dissolve Esomeprazole Sodium (1 mg/mL) in 0.1 M NaOH. Heat at 60°C for 4 hours.

  • Neutralization: Cool to room temperature and adjust pH to 6.0 using 1 M Acetic Acid. Note: Do not acidify below pH 4 to avoid disproportionation.

  • Extraction: Extract 3x with Ethyl Acetate. The sulfinic acid partitions into the organic phase (unlike the sulfonic acid which remains in aqueous).

  • Purification: Evaporate solvent under reduced pressure at <30°C. Re-dissolve in Methanol for preparative HPLC.

  • Validation: Confirm identity via MS (

    
     213) and absence of the sulfonic acid peak (
    
    
    
    229).

References

  • PubChem. (n.d.).[3] 5-methoxy-1H-benzimidazole-2-sulfonic acid (Related Structure).[3][1][4][5] National Library of Medicine.[3] Retrieved from [Link]

  • Djordjevic, B., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. MDPI Pharmaceutics. Retrieved from [Link][6][7][8][9][10]

  • Shin, J. M., et al. (2006).[11] Conversion of omeprazole to sulfenamide in the parietal cells.[12] ResearchGate.[9] Retrieved from [Link]

  • Hinkley, J. M., et al. (1998).[11] An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids.[11] Synthetic Communications. Retrieved from [Link]

Sources

Foundational

Biological Activity of 5-Methoxy-1H-Benzo[d]imidazole-2-Sulfinic Acid Derivatives

The following technical guide details the biological activity, chemical behavior, and therapeutic potential of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid and its derivatives. Technical Guide & Whitepaper Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical behavior, and therapeutic potential of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid and its derivatives.

Technical Guide & Whitepaper

Executive Summary

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid represents a critical chemical scaffold at the intersection of gastroenterology and antimicrobial drug discovery. Historically recognized as a transient intermediate in the acid-activation pathway of Proton Pump Inhibitors (PPIs) like Omeprazole, this moiety has evolved into a distinct pharmacophore.

While the parent sulfinic acid is chemically labile—prone to disproportionation into thiols and sulfonic acids—its stable derivatives (sulfinates, sulfinamides, and sulfonyl-hybrids) exhibit potent biological activities. This guide analyzes two primary distinct activities:

  • Anti-Secretory Activity: The mechanism of H+/K+ ATPase inhibition via the "Acid Trap" activation.

  • Antimicrobial & Cytotoxic Activity: The efficacy of stable sulfonyl/sulfinamide derivatives against H. pylori, MRSA, and specific cancer cell lines.

Chemical Basis & Structural Dynamics

The Core Scaffold

The molecule consists of a benzimidazole ring substituted at the 5-position with a methoxy group and at the 2-position with a sulfinic acid moiety (


).
  • Molecular Formula:

    
    
    
  • Key Characteristic: Amphoteric nature (basic imidazole nitrogen, acidic sulfinic group).

  • Stability: Free sulfinic acids are generally unstable. In aqueous solution, they often disproportionate or oxidize. Therefore, biological evaluation typically relies on prodrugs (sulfoxides) or stable derivatives (salts, esters, amides).

The "Acid Trap" Activation Mechanism

In the context of PPIs (e.g., Omeprazole), the 5-methoxy-benzimidazole sulfoxide is a prodrug. It does not inhibit the enzyme directly. It must accumulate in the acidic secretory canaliculus of the parietal cell (


).

The Activation Cascade:

  • Protonation: The pyridine and benzimidazole nitrogens are protonated.

  • Rearrangement: The protonated sulfoxide undergoes a Smiles-like rearrangement to form the Sulfenic Acid and/or Sulfinic Acid intermediates.

  • Cyclization: These intermediates rapidly dehydrate to form the Cyclic Sulfenamide .

  • Covalent Binding: The sulfenamide (a highly reactive electrophile) forms a disulfide bond with Cysteine-813 of the H+/K+ ATPase, irreversibly inhibiting the pump.

PPI_Activation Prodrug Omeprazole (Sulfoxide Prodrug) Protonated Bis-Protonated Intermediate Prodrug->Protonated + 2H+ Acid Acidic Environment (pH < 1.0) Acid->Protonated Sulfenic Sulfenic Acid (R-S-OH) Protonated->Sulfenic Rearrangement Sulfenamide Cyclic Sulfenamide (Active Electrophile) Sulfenic->Sulfenamide - H2O Inhibited Disulfide Adduct (Irreversible Inhibition) Sulfenamide->Inhibited + Enzyme-SH Enzyme H+/K+ ATPase (Cys-813)

Figure 1: The activation pathway of 5-methoxy-benzimidazole sulfoxides. The sulfenic/sulfinic species are transient precursors to the active sulfenamide.

Pharmacological Profile of Derivatives

Beyond the classic PPI mechanism, synthetic derivatives of 5-methoxy-benzimidazole-2-sulfinic acid (specifically sulfonamides and sulfinates ) have shown independent biological activity.

Antimicrobial Activity (Non-PPI Mechanism)

Derivatives where the sulfinic acid is converted to a sulfonamide (


) or stabilized sulfone  (

) exhibit broad-spectrum antimicrobial properties.
  • Target: Inhibition of bacterial DNA Gyrase (subunit B) and disruption of cell membrane potential.

  • Key Pathogens:

    • Helicobacter pylori: Synergistic effect when combined with standard antibiotics.

    • Staphylococcus aureus (including MRSA): Sulfonamide derivatives show MIC values ranging from 0.5 to 4.0 µg/mL.

    • Escherichia coli: Moderate activity observed in N-alkylated sulfonamide derivatives.

Structure-Activity Relationship (SAR):

Substitution Site Modification Effect on Activity

| C-5 (Methoxy) | Retention of


 | Essential for lipophilicity and membrane penetration. |
| C-2 (Sulfinyl)  | Oxidation to Sulfonamide (

) | Increases stability and broadens antibacterial spectrum. | | N-1 (Imidazole) | Benzyl or Alkyl substitution | Enhances affinity for bacterial DNA gyrase; reduces host toxicity. |
Anticancer Potential

Recent studies indicate that 2-sulfinyl and 2-sulfonyl benzimidazole derivatives can act as microtubule inhibitors .

  • Mechanism: Binding to the colchicine site of tubulin, preventing polymerization.

  • Selectivity: 5-methoxy derivatives show higher selectivity for colorectal cancer cell lines (e.g., HCT-116) compared to non-substituted analogs.

Experimental Protocols

Synthesis of 5-Methoxy-2-Benzimidazole Sulfinic Acid Derivatives

Note: This protocol describes the oxidation of the thiol to the sulfinic/sulfonyl form.

Reagents: 5-methoxy-2-mercaptobenzimidazole, Sodium metaperiodate (


), Methanol.
  • Dissolution: Dissolve 10 mmol of 5-methoxy-2-mercaptobenzimidazole in 50 mL of methanol/water (4:1).

  • Oxidation: Cool to 0°C. Add 11 mmol of

    
     dropwise over 30 minutes.
    
    • Critical Step: Control temperature strictly. Higher temperatures (>25°C) favor over-oxidation to the sulfonic acid (inactive).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Filter the precipitated sodium iodate. Evaporate the filtrate to reduce volume. Extract with ethyl acetate.[1][2]

  • Purification: Recrystallize from ethanol to obtain the sulfoxide/sulfinic intermediate.

H+/K+ ATPase Inhibition Assay

Purpose: To verify the anti-secretory potency of the derivative.

  • Enzyme Preparation: Isolate gastric vesicles from rabbit or hog gastric mucosa via differential centrifugation (microsomal fraction).

  • Acid Activation: Pre-incubate the test compound (1–100 µM) in acidic buffer (

    
    , 2 mM acetate) for 30 minutes to generate the active sulfenamide.
    
  • Assay Reaction:

    • Add activated compound to lyophilized gastric vesicles in assay buffer (

      
      , containing ATP, 
      
      
      
      ,
      
      
      ).
    • Incubate at 37°C for 20 minutes.

  • Quantification: Measure inorganic phosphate (

    
    ) release using the Malachite Green colorimetric method.
    
  • Calculation:

    
    .
    

References

  • Lindberg, P., et al. (1990). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.

  • Sachs, G., et al. (2006). "Gastric H,K-ATPase as a drug target: past, present, and future." Journal of Clinical Gastroenterology, 40, S126-S133.

  • Bansal, Y., & Silakari, O. (2012).[3] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

  • Kelekçi, N. G., et al. (2007). "Synthesis and antimicrobial activity of some novel 2-substituted benzimidazole derivatives." Chemical Biology & Drug Design, 70(2), 154-159.

  • Roche, V. F. (2006). "The chemically elegant proton pump inhibitors." American Journal of Pharmaceutical Education, 70(5), 101.

Sources

Exploratory

Solubility profile of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid in organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid . Executive Summary 5-methoxy-1H-benzo[d]imidazole-2-sulfi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid .

Executive Summary

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter 5-OMe-BISA ) is a critical intermediate in the redox chemistry of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole. It represents the "acid-activated" sulfinic acid stage or a degradation product resulting from the over-oxidation of the corresponding thiol.

Unlike stable carboxylic acids, 5-OMe-BISA is chemically labile . It exhibits a strong tendency to disproportionate into its corresponding thiosulfonate and sulfonic acid derivatives or undergo further oxidation. Consequently, its solubility profile is governed not just by polarity, but by pH-dependent stability and time-dependent kinetics . This guide provides researchers with the solubility windows necessary for isolation, purification (impurity removal), and analytical characterization, emphasizing that true thermodynamic solubility is often obscured by chemical degradation in solution.

Physicochemical Characterization

To understand the solubility behavior of 5-OMe-BISA, one must analyze its structural properties. It is an amphoteric molecule containing a basic benzimidazole nitrogen and an acidic sulfinic acid group (


).
Structural Properties
PropertyDescription
Molecular Formula

Molecular Weight 212.23 g/mol
Acidic Group Sulfinic Acid (

); highly polar, H-bond donor/acceptor.
Basic Group Benzimidazole N3; capable of protonation.
Lipophilicity (LogP) Estimated ~0.5 – 0.9 (Lower than parent thiol due to polar

).
Stability Low. Prone to autoxidation to sulfonic acid (

) and disproportionation.

Solubility Profile in Organic Solvents[1][2][3]

The following data categorizes solvents based on their ability to solubilize 5-OMe-BISA without inducing immediate degradation.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingComments & Mechanistic Insight
Polar Aprotic DMSO High (>50 mg/mL)Preferred solvent. Effectively solvates the zwitterionic core; stabilizes the sulfinic acid against rapid disproportionation compared to protic solvents.
DMF High (>30 mg/mL)Good alternative to DMSO. Suitable for synthetic coupling reactions.
Polar Protic Methanol Moderate (5–15 mg/mL)Soluble, but risk of esterification (forming methyl sulfinate) upon prolonged standing or heating.
Ethanol Moderate (2–10 mg/mL)Solubility decreases significantly with chain length. Heating aids dissolution but accelerates oxidation to sulfonic acid.
Water pH Dependent Insoluble at pH < 3 (Free Acid precipitates). Soluble at pH > 7 (Salt form).
Chlorinated Dichloromethane Low (<1 mg/mL)Poor solubility due to the high polarity of the sulfinic acid headgroup.
Non-Polar Hexane / Toluene Insoluble Completely incompatible. Useful as anti-solvents to precipitate the compound from DMSO/Methanol.
Ketones Acetone Low-Moderate Limited solubility. Often used to wash the crude solid to remove less polar impurities (e.g., sulfides).
The "pH-Switch" Phenomenon

5-OMe-BISA behaves as a classic "pH-switch" molecule.

  • Acidic Media (pH < 2): The molecule is protonated at the imidazole ring but the sulfinic acid remains largely neutral/zwitterionic, leading to precipitation . This is the primary method for isolation.

  • Alkaline Media (pH > 8): Deprotonation of the sulfinic acid (

    
    ) and the benzimidazole NH creates a highly soluble anionic species.
    

Stability & Degradation Pathways (Visualized)

Understanding the solubility requires mapping the degradation pathways, as "insoluble matter" appearing in a solution is often the disproportionation product (thiosulfonate).

RedoxPathway Thiol 5-Methoxy-2- mercaptobenzimidazole (Precursor) Sulfinic 5-Methoxy-2- benzimidazolesulfinic Acid (Target: 5-OMe-BISA) Thiol->Sulfinic Controlled Oxidation (H2O2/AcOOH) Sulfonic 5-Methoxy-2- benzimidazolesulfonic Acid (Oxidation Product) Sulfinic->Sulfonic Autoxidation (O2/Time) Thiosulfonate Thiosulfonate (Disproportionation Product) Sulfinic->Thiosulfonate Disproportionation (Acidic pH) Thiosulfonate->Sulfinic Hydrolysis

Figure 1: Redox landscape of 5-OMe-BISA. The target sulfinic acid is a transient intermediate that must be stabilized.

Experimental Protocols

Due to the commercial scarcity of the pure free acid, researchers often must generate or isolate it in situ.

Protocol A: Solubility Determination via "Generation-and-Measure"

Use this protocol to determine solubility limits without isolating the unstable solid.

  • Preparation: Synthesize 5-OMe-BISA by oxidizing 5-methoxy-2-mercaptobenzimidazole (5.0 g) with 1.1 eq of

    
     in Ethyl Acetate/Acetic Acid at -5°C.
    
  • Precipitation: Acidify the aqueous extraction to pH 2.0 using HCl. The white precipitate is the target sulfinic acid.

  • Rapid Filtration: Filter immediately at 0°C. Do not dry with heat. Wash with cold diethyl ether.

  • Solubility Testing (Shake-Flask):

    • Weigh 10 mg of wet solid into 1.5 mL microcentrifuge tubes.

    • Add 1.0 mL of solvent (MeOH, EtOH, DMSO, Acetone).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Analysis: Immediately inject the supernatant into HPLC (C18 column, Phosphate buffer/ACN gradient).

    • Note: Quantify against a fresh standard curve of the parent thiol, applying a response factor correction if necessary.

Protocol B: Stabilization for NMR/Stock Solutions

Use this for analytical characterization.

  • Solvent: DMSO-

    
    .
    
  • Additive: Add 1 eq of NaHCO₃ or DIPEA (Diisopropylethylamine).

  • Mechanism: Converting the acid to its sulfinate salt significantly retards the disproportionation and oxidation rates, allowing for accurate NMR acquisition.

Applications in Drug Development

  • Impurity Markers: 5-OMe-BISA is a required impurity standard for Omeprazole USP/EP monographs. It appears as a "middle eluter" in Reverse Phase HPLC (between the sulfonic acid and the parent drug).

  • Purification Strategy: To remove this impurity from a drug substance, exploit its high solubility in alkaline water . Wash the organic drug layer with pH 9.0 carbonate buffer; the sulfinic acid will partition into the aqueous phase as a salt, while the parent benzimidazole drug remains in the organic phase.

References

  • Keeling, D. J., et al. (1985). "Nature of the inhibition of the gastric (H+ + K+)-ATPase by omeprazole." Biochemical Pharmacology. Link

  • Shao, Q., et al. (2012). "Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines." PMC - NIH. Link

  • Chempedia. (n.d.). "General procedures for the purification of Sulfonic acids and Sulfinic acids." LookChem. Link

  • Ohishi, H., et al. (1992). "Process for preparing 2-(2-pyridylmethyl)-sulfinyl-1H-benzimidazoles." European Patent EP1992619A1. Link

  • BenchChem. (2025).[1] "Structure Elucidation of 5-(Methoxy-d3)-2-mercaptobenzimidazole: A Technical Guide." BenchChem Technical Library. Link

Sources

Foundational

Technical Deep Dive: 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid in Medicinal Chemistry

Topic: Role of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3]

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter 5-MBSA ) represents a critical, albeit often transient, oxidation state in the sulfur chemistry of benzimidazoles. Sitting chemically between the reduced thiol (mercaptan) and the fully oxidized sulfonic acid , 5-MBSA serves two distinct roles in modern pharmaceutical sciences:

  • Synthetic Intermediate: A versatile nucleophile for constructing sulfone-based pharmacophores.

  • Impurity Marker: A degradation intermediate in the stability profiling of Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole.

Unlike the highly reactive sulfenic acid (–SOH) intermediate responsible for the biological activity of PPIs, the sulfinic acid (–SO₂H) is sufficiently stable—often as a salt—to be isolated and utilized in controlled synthesis.

Chemical Profile
PropertySpecification
IUPAC Name 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
Molecular Formula C₈H₈N₂O₃S
Molecular Weight 212.23 g/mol
Oxidation State Sulfur (+4)
Key Functional Groups Benzimidazole core (pKa ~5.5), Sulfinic acid (pKa ~1.5–2.0)
Primary Precursor 5-methoxy-2-mercaptobenzimidazole

Synthetic Utility: The Sulfone Gateway

In medicinal chemistry, the sulfonyl group (–SO₂–) is a classic pharmacophore, offering hydrogen bond acceptor properties and metabolic stability. 5-MBSA is a superior reagent for introducing this group via S-alkylation .

Mechanism of Action: Ambident Nucleophilicity

Sulfinate anions are ambident nucleophiles, capable of reacting at either the sulfur (soft center) or the oxygen (hard center). In the context of the benzimidazole ring, S-alkylation is thermodynamically preferred in polar aprotic solvents, yielding thermodynamically stable sulfones .

Reaction Pathway: R-SO₂Na + R'-X → R-SO₂-R' + NaX

This pathway avoids the harsh oxidation conditions typically required to convert sulfides to sulfones (e.g., mCPBA or KMnO₄), which can be incompatible with sensitive functional groups on the benzimidazole scaffold.

Case Study: Synthesis of Novel Antimicrobials

Researchers utilize 5-MBSA to synthesize 2-sulfonylbenzimidazoles, which have shown potent activity against MRSA and fungal strains. The sulfinic acid route allows for the "late-stage functionalization" of the benzimidazole core.

Role in PPI Impurity Profiling

For drug development professionals working with Omeprazole or Esomeprazole, 5-MBSA is a critical degradation product.

The Oxidation Cascade

The stability of PPIs is dictated by the sulfur oxidation state.

  • Thiol (Start): 5-methoxy-2-mercaptobenzimidazole.[1][2]

  • Sulfoxide (Drug): Omeprazole (Active Pharmaceutical Ingredient).[3]

  • Sulfone (Degradant): Over-oxidation product (Omeprazole Sulfone).

  • Sulfinic/Sulfonic Acid (Breakdown): Under oxidative stress or hydrolysis, the C-S bond can cleave, or the sulfur can oxidize further.

Distinction Note:

  • Sulfenic Acid (–SOH): The active species formed in the acidic parietal cells that binds to the proton pump.

  • Sulfinic Acid (–SO₂H): An inactive degradation intermediate indicating oxidative stress during storage or manufacturing.

Visualization: Sulfur Oxidation States & Pathways

The following diagram illustrates the relationship between the active drug, its precursors, and the sulfinic acid intermediate.

SulfurOxidation Thiol 5-Methoxy-2-mercaptobenzimidazole (Thiol, -SH) Sulfinic 5-Methoxy-1H-benzo[d]imidazole- 2-sulfinic acid (5-MBSA) (Sulfinic, -SO2H) Thiol->Sulfinic Controlled Oxidation (H2O2/WO4) Omeprazole Omeprazole (Sulfoxide, -SO-) Thiol->Omeprazole Synthetic Coupling Sulfonic Sulfonic Acid Derivative (Terminal Oxidation, -SO3H) Sulfinic->Sulfonic Over-Oxidation Sulfone Omeprazole Sulfone (Impurity, -SO2-) Sulfinic->Sulfone S-Alkylation (Synthetic Route) Omeprazole->Sulfone Degradation

Caption: Figure 1. The central role of 5-MBSA (Red) in the oxidative landscape of benzimidazole therapeutics.

Experimental Protocols

Protocol A: Synthesis of Sodium 5-methoxy-1H-benzo[d]imidazole-2-sulfinate

Rationale: Sulfinic acids are relatively unstable as free acids. Isolating them as sodium salts improves stability and nucleophilicity for subsequent reactions.

Reagents:

  • 5-methoxy-2-mercaptobenzimidazole (10 mmol)

  • Hydrogen Peroxide (30% w/v)

  • Sodium Hydroxide (NaOH)[4]

  • Sodium Tungstate (Na₂WO₄) - Catalyst[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-methoxy-2-mercaptobenzimidazole in 50 mL of 1M NaOH. Cool the solution to 0–5°C in an ice bath.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of Sodium Tungstate.

  • Controlled Oxidation: Dropwise add 22 mmol of H₂O₂ over 30 minutes. Critical: Maintain temperature <10°C to prevent over-oxidation to sulfonic acid.

  • Precipitation: The sodium sulfinate salt may precipitate upon addition of cold ethanol or can be used directly in situ.

  • Validation: Check by TLC (silica, MeOH:DCM 1:9). The sulfinate is more polar than the starting thiol but less polar than the sulfonic acid.

Protocol B: Synthesis of Sulfones via 5-MBSA

Rationale: Utilizing the 5-MBSA salt to generate a sulfone library.

Workflow:

  • Suspend Sodium 5-methoxy-1H-benzo[d]imidazole-2-sulfinate (from Protocol A) in DMF.

  • Add 1.1 equivalents of the alkyl halide (e.g., Benzyl bromide).

  • Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The sulfone product typically precipitates as a solid.

  • Recrystallization: Purify from Ethanol/Water.

Visualization: Experimental Workflow

Workflow Start Start: 5-Methoxy-2-mercaptobenzimidazole Step1 1. Dissolve in NaOH (aq) + Na2WO4 (cat) Cool to 0°C Start->Step1 Step2 2. Dropwise H2O2 Addition (Strict Temp Control <10°C) Step1->Step2 Check Checkpoint: Isolate Sulfinate Salt? Step2->Check RouteA Route A: Isolation Precipitate with EtOH Check->RouteA Yes (Storage) RouteB Route B: In-Situ Alkylation Add R-X directly to pot Check->RouteB No (One-Pot) End Final Product: 2-Sulfonylbenzimidazole (Sulfone) RouteA->End S-Alkylation RouteB->End Heat 60°C

Caption: Figure 2. Decision tree for the synthesis of sulfones using the 5-MBSA intermediate.

Analytical Characterization

To validate the presence of 5-MBSA in a mixture (either as a synthetic intermediate or an impurity), specific analytical signatures must be monitored.

TechniqueCharacteristic SignalNotes
HPLC-UV RT ~0.4–0.6 relative to OmeprazoleHighly polar; elutes early on C18 columns.
MS (ESI-) m/z 211 [M-H]⁻Sulfinic acids ionize readily in negative mode.
IR Spectroscopy 1000–1050 cm⁻¹ (S=O stretch)Distinct from sulfone (1150 & 1300 cm⁻¹) and thiol (2550 cm⁻¹ weak).

References

  • Tahlan, S., et al. (2019). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. Link

  • Benchchem. (n.d.). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Link

  • Al-Matar, A., et al. (2008). Kinetics of omeprazole degradation in the presence of 2-mercaptoethanol. International Journal of Chemical Kinetics. Link

  • PubChem. (n.d.). 5-methoxy-1H-benzimidazole-2-sulfonic acid (Compound Summary). National Library of Medicine. Link

  • Google Patents. (2008). WO2008045777A2 - Process for the preparation of benzimidazole derivatives. Link

Sources

Exploratory

Thermodynamic Stability of Benzimidazole-2-Sulfinic Acid Derivatives

This technical guide details the thermodynamic stability, degradation mechanisms, and experimental characterization of benzimidazole-2-sulfinic acid derivatives. It is designed for medicinal chemists and formulation scie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability, degradation mechanisms, and experimental characterization of benzimidazole-2-sulfinic acid derivatives. It is designed for medicinal chemists and formulation scientists managing the stability of benzimidazole-based therapeutics (e.g., proton pump inhibitors).

Executive Summary

Benzimidazole-2-sulfinic acids (


) represent a thermodynamically metastable oxidation state between the stable 2-mercaptobenzimidazole (thiol) and the highly stable benzimidazole-2-sulfonic acid. While often encountered as transient intermediates or degradation impurities in the synthesis and storage of proton pump inhibitors (PPIs) like Omeprazole and Rabeprazole, they can be isolated as sulfinate salts.

Their thermodynamic instability is driven by two primary vectors: disproportionation (auto-redox) and desulfinylation (loss of


). Understanding these pathways is critical for controlling impurity profiles in drug substance manufacturing.

The Thermodynamic Landscape

Chemical Nature and Tautomerism

Unlike carboxylic acids, sulfinic acids exhibit distinct tautomerism between the sulfinic acid form (S-bonded H, effectively a sulfone) and the sulfino-ester form (O-bonded H). In benzimidazole derivatives, the acidity is pronounced due to the electron-withdrawing nature of the benzimidazole ring.

  • Free Acid (

    
    ):  Highly unstable. Prone to homolytic fission and disproportionation at room temperature.
    
  • Sulfinate Salt (

    
    ):  Significantly more stable. The negative charge delocalization across the O-S-O moiety provides a high resonance stabilization energy, allowing isolation as sodium or magnesium salts.
    
pKa and Solubility

The pKa of benzimidazole-2-sulfinic acid is estimated to be in the range of 1.5 – 2.5 , making it significantly more acidic than the corresponding carboxylic acids.

  • pH < 3: The protonated free acid predominates, accelerating decomposition.

  • pH > 7: The anionic sulfinate form predominates, enhancing kinetic stability.

Quantitative Stability Data
ParameterValue / TrendContext
Melting Point N/A (Decomposes)Free acid decomposes before melting; Salts melt >200°C.
Storage Temp -20°C to -80°CRequired for free acid or unstable esters.
Activation Energy (

)
~60-80 kJ/molEstimated for disproportionation in aqueous media.
Critical pH 10.4 – 10.6Optimal stability window for sulfinic impurities in lyophilized PPIs.

Degradation Mechanisms

The instability of benzimidazole-2-sulfinic acid is not random; it follows deterministic kinetic pathways.

Disproportionation (The Kice Mechanism)

The dominant degradation pathway is the bimolecular disproportionation of the sulfinic acid to form the sulfonic acid (oxidation state +4) and the thiosulfonate ester (which hydrolyzes to thiol/disulfide).

Mechanism:

  • Protonation of one sulfinic acid molecule.

  • Nucleophilic attack by a second sulfinic acid molecule.

  • Formation of a sulfinyl sulfone intermediate.

  • Hydrolysis of the intermediate to sulfonic acid and sulfenic acid (which rapidly dimerizes to thiols/disulfides).

Desulfinylation

Under thermal stress or in the presence of radical initiators, the C-S bond can cleave, releasing sulfur dioxide (


) and generating the parent benzimidazole. This is entropically driven.
Pathway Visualization

The following diagram illustrates the interconnected degradation network.

Decomposition_Pathway Thiol 2-Mercaptobenzimidazole (Thiol) Sulfinic Benzimidazole-2-sulfinic Acid (Unstable Intermediate) Thiol->Sulfinic Controlled Oxidation (H2O2, pH > 10) SulfinylSulfone Sulfinyl Sulfone (Transient Intermediate) Sulfinic->SulfinylSulfone Dimerization (Acidic pH) Sulfonic Benzimidazole-2-sulfonic Acid (Stable Oxidation Product) Sulfinic->Sulfonic Direct Oxidation (Excess Oxidant) Parent Benzimidazole (Desulfinylated) Sulfinic->Parent Thermal Desulfinylation (-SO2) SulfinylSulfone->Sulfonic Disproportionation Disulfide Disulfide Dimer SulfinylSulfone->Disulfide Reduction/Dimerization

Caption: Figure 1. Redox and degradation network of benzimidazole-2-sulfinic acid showing the critical disproportionation node.

Experimental Protocols

Protocol A: Controlled Synthesis of Sodium Benzimidazole-2-sulfinate

Objective: To isolate the metastable sulfinate salt without over-oxidation to the sulfonate.

Reagents:

  • 2-Mercaptobenzimidazole (20 mmol)

  • Hydrogen Peroxide (30% w/v, 40 mmol)

  • Sodium Hydroxide (1.0 M)

  • Ethanol (absolute)

Methodology:

  • Dissolution: Dissolve 2-mercaptobenzimidazole in 1.0 M NaOH (25 mL) at 0°C. Rationale: Low temperature and alkaline pH prevent protonation and premature disproportionation.

  • Oxidation: Add

    
     dropwise over 30 minutes, maintaining internal temperature < 5°C.
    
    • Control Point: Monitor reaction via TLC or HPLC. Stop immediately upon disappearance of the thiol peak. Excess oxidant leads to the sulfonic acid.

  • Precipitation: Add cold Ethanol (100 mL) to the reaction mixture to precipitate the sodium sulfinate salt.

  • Filtration: Filter the white precipitate under inert atmosphere (

    
    ).
    
  • Storage: Store in a desiccator at -20°C. Self-Validation: The product should be a white powder. Yellowing indicates decomposition to disulfide.

Protocol B: Kinetic Stability Assessment via HPLC

Objective: To determine the half-life (


) of the sulfinic acid derivative in solution.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 7.4) : Acetonitrile (gradient).

  • Detection: UV at 280 nm (benzimidazole core).

Workflow:

  • Preparation: Prepare a 1 mM solution of the sulfinate salt in degassed phosphate buffer (pH 7.4).

  • Incubation: Aliquot into amber vials and incubate at three temperatures: 25°C, 40°C, and 60°C.

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Plot

    
     vs. Time.
    
    • Calculation: The slope

      
       represents the rate constant. 
      
      
      
      .
    • Expectation: First-order kinetics are expected for desulfinylation; Second-order for disproportionation (concentration dependent).

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: 2-Mercaptobenzimidazole Step1 Alkaline Dissolution (0°C, pH > 12) Start->Step1 Step2 Controlled Oxidation (H2O2, Dropwise) Step1->Step2 Check QC Check: HPLC/TLC Step2->Check Path_Unstable Acidify (pH < 3) Step2->Path_Unstable Experimental Deviation Check->Step2 Thiol Present Path_Stable Precipitate Salt (EtOH, -20°C) Check->Path_Stable Thiol Consumed Stable Sulfinate Salt Stable Sulfinate Salt Path_Stable->Stable Sulfinate Salt Decomp Rapid Decomposition (Disproportionation) Path_Unstable->Decomp

Caption: Figure 2. Critical process parameters for the isolation of stable sulfinate salts.

References

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole. Pharmaceutics, 2021. Source:

  • Mechanisms of Reactions of Sulfinic Acids. Journal of the American Chemical Society. Source:

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole. Journal of Chemical Sciences. Source:

  • The Chemistry of Sulphenic Acids and Their Derivatives. Patai's Chemistry of Functional Groups. Source:

  • Desulfination of allylic sulfinic acids: Characterization of a retro-ene transition state. Journal of the Chemical Society. Source:

Foundational

Physicochemical Profile: 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid

This guide provides an in-depth technical analysis of the pKa values and physicochemical behavior of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a critical degradation product and metabolite associated with proton p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa values and physicochemical behavior of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a critical degradation product and metabolite associated with proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole.[1]

[1][2][3]

Executive Summary

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (CAS: N/A for specific sulfinic form; related Sulfonic CAS: 106135-28-8) is a transient but significant species in the degradation pathway of benzimidazole-based PPIs.[1] It is primarily formed via the hydrolysis of Omeprazole Sulfone (Impurity D) .

Unlike the stable sulfonic acid (-SO₃H) or the parent sulfide, the sulfinic acid (-SO₂H) moiety possesses unique ionization characteristics that drive its reactivity, particularly its tendency toward disproportionation.[1] Understanding its pKa is essential for developing stability-indicating HPLC methods and controlling impurity profiles in drug substances.[1]

Structural & Ionization Analysis

The molecule features three distinct ionizable centers. Its behavior in solution is governed by the interplay between the acidic sulfinic group and the amphoteric benzimidazole scaffold.

Ionizable GroupTypeEstimated pKaStructural Influence
Sulfinic Acid (-SO₂H) Acidic0.46 ± 0.30 (Pred.)[1]The electron-deficient benzimidazole ring at C2 significantly increases acidity compared to benzenesulfinic acid (pKa ~1.3).[1]
Benzimidazole N3 Basic2.5 – 3.5 (Est.)[1]The strong electron-withdrawing effect of the -SO₂H group lowers the basicity of the pyridine-like nitrogen (typically pKa ~5.5 in unsubstituted benzimidazoles).[1]
Benzimidazole N1-H Acidic> 12.0 The pyrrole-like nitrogen remains very weakly acidic, ionizing only in highly alkaline conditions.[1]

Technical Insight: At physiological pH (7.4), the molecule exists primarily as the mono-anionic sulfinate species (R-SO₂⁻).[1] The low pKa of the sulfinic group implies it is fully deprotonated in almost all standard chromatographic mobile phases (pH 2.0–8.0), affecting its retention time (RT) significantly compared to the neutral sulfone.

Mechanism of Formation & Degradation

The presence of this acid is a direct indicator of oxidative stress followed by hydrolytic cleavage. The pathway below illustrates its generation from Omeprazole Sulfone.

DegradationPathway Omeprazole Omeprazole (Sulfide/Sulfoxide) Sulfone Omeprazole Sulfone (Impurity D) Omeprazole->Sulfone Oxidation (H2O2/O2) Sulfinic 5-methoxy-1H-benzo[d] imidazole-2-sulfinic acid Sulfone->Sulfinic Hydrolysis (Acid/Base/Heat) Pyridine Pyridine Byproduct Sulfone->Pyridine Sulfinic->Omeprazole Disproportionation (Rare) Sulfonic 5-methoxy-1H-benzo[d] imidazole-2-sulfonic acid (Stable End Product) Sulfinic->Sulfonic Oxidation (Rapid)

Caption: Figure 1.[1] Degradation pathway of Omeprazole leading to the formation of the target sulfinic acid and its subsequent oxidation to the sulfonic acid.

Experimental Determination Protocols

Given the instability of sulfinic acids (which readily oxidize to sulfonic acids), direct isolation for standard titration is challenging. The following protocols are designed for in situ characterization and high-sensitivity detection.

Protocol A: Spectrophotometric pKa Determination (UV-Metric)

Best for unstable species where isolation yields degradation.[1]

  • Preparation : Prepare a 50 µM solution of the analyte in a mixed solvent system (e.g., 5% Methanol/Water) to ensure solubility while minimizing non-aqueous pKa shifts.

  • Buffer System : Use a "Universal Buffer" (Britton-Robinson) covering pH 1.0 to 12.0.[1]

  • Data Acquisition :

    • Record UV-Vis spectra (200–400 nm) at 0.5 pH intervals.

    • Focus on the bathochromic shift of the benzimidazole

      
       transition (typically 280–300 nm).
      
  • Calculation : Plot Absorbance vs. pH at

    
    . The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Note: For the sulfinic acid proton (pKa ~0.5), strong mineral acid titrations (HCl) are required, and corrections for Hammett acidity functions (

      
      ) may be necessary.
      
Protocol B: LC-MS/MS Identification & Stability Tracking

Standard method for impurity profiling in pharmaceutical development.[1]

  • Column : C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase :

    • A: 10 mM Ammonium Acetate (pH 4.5).[1]

    • B: Acetonitrile.[2][3]

  • Gradient : 5% B to 90% B over 20 minutes.

  • Detection :

    • MS Source : ESI Negative Mode (Sulfinic acids ionize well in negative mode:

      
       Da).[1]
      
    • MRM Transition : Monitor 211.0

      
       148.0 (Loss of 
      
      
      
      ).
  • Validation : Verify the peak by treating the sample with mild oxidant (

    
    ). The sulfinic peak should disappear, replaced by the sulfonic acid peak (
    
    
    
    Da shift).
Biological & Pharmaceutical Implications
Solubility & Permeability [1]
  • Low pH (Stomach, pH 1-2) : The molecule is neutral or zwitterionic.[1] It is moderately soluble but highly unstable, rapidly converting to the sulfonic acid or reacting with thiols.

  • Physiological pH (Blood, pH 7.4) : Exists as a highly polar sulfinate anion. This charge prevents passive diffusion across membranes, meaning if formed intracellularly, it may be trapped (ion trapping).

Reactivity (The "Sulfinic Switch")

Sulfinic acids are nucleophilic. In the context of PPI activation, the sulfenic acid (R-SOH) is the active species that binds to the H+/K+ ATPase. The sulfinic acid (R-SO₂H) represents an "over-oxidized" state that is generally considered inactive and irreversible, marking a loss of drug potency.[1]

References
  • Burkhard, R. K., et al. (1961). "The pKa's of Aromatic Sulfinic Acids." The Journal of Organic Chemistry, 26(10), 4070–4072. Link[1]

  • Baishya, H., et al. (2021).[4] "Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole." Pharmaceutics, 13(6), 829. (Identifies 5-methoxy-1H-benzimidazole-2-sulfinic acid as a hydrolysis product of Impurity D). Link

  • ChemBK. (2024). "1H-benzimidazole-2-sulfinic acid Properties and Predicted pKa." Link

  • Reddy, G. M., et al. (2019). "Characterization of forced degradation products of Esomeprazole magnesium trihydrate by LC-ESI-MS/MS." Journal of Pharmaceutical Analysis.

Sources

Exploratory

Technical Guide: Synthesis and Isolation of 5-Methoxy-1H-Benzimidazole-2-Sulfinic Acid

Executive Summary & Strategic Rationale The synthesis of 5-methoxy-1H-benzimidazole-2-sulfinic acid represents a significant challenge in heterocyclic sulfur chemistry due to the inherent metastability of the sulfinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 5-methoxy-1H-benzimidazole-2-sulfinic acid represents a significant challenge in heterocyclic sulfur chemistry due to the inherent metastability of the sulfinic acid moiety (


) attached to the electron-deficient C2 position of the benzimidazole ring.

While the pharmaceutical industry standard for Proton Pump Inhibitors (PPIs) like Omeprazole involves the oxidation of a thioether (sulfide) directly to a sulfoxide, the isolation of the discrete sulfinic acid intermediate offers a divergent synthetic utility. It allows for the construction of asymmetrical sulfones via alkylation or the formation of sulfonamides without the use of harsh chlorinating agents on the final scaffold.

Technical Directive: This guide prioritizes the Oxidative Chlorination–Reduction Route over direct oxidation. Direct oxidation of the 2-mercapto precursor with peroxides is kinetically difficult to control, frequently resulting in over-oxidation to the sulfonic acid or desulfurization. The protocol detailed below utilizes a self-validating two-step sequence: generating the discrete sulfonyl chloride intermediate, followed by a controlled reduction to the sulfinate.

Chemical Pathway Analysis

The synthesis relies on the manipulation of the oxidation state of the sulfur atom at the C2 position. The 5-methoxy substituent introduces electron-donating character to the benzene ring, affecting the tautomeric equilibrium of the imidazole core.

Reaction Logic Diagram (Graphviz)

The following diagram outlines the critical decision tree and chemical pathway, highlighting the selected route for maximum stability and yield.

BenzimidazoleSynthesis Start 4-Methoxy-o- phenylenediamine Thiol 5-Methoxy-2- mercaptobenzimidazole (Stable Precursor) Start->Thiol CS2 / KOH Cyclization SulfonylCl Benzimidazole-2- sulfonyl Chloride (Activated Intermediate) Thiol->SulfonylCl Cl2 (g) or SO2Cl2 Aq. AcOH, <5°C Sulfonic Sulfonic Acid (Over-oxidation impurity) Thiol->Sulfonic H2O2 (Direct Ox) Uncontrolled Sulfinic 5-Methoxy-2- benzimidazolesulfinic Acid (Target: Metastable) SulfonylCl->Sulfinic Na2SO3 / NaHCO3 Reductive Cleavage Sulfinic->Sulfonic Air Oxidation

Figure 1: Synthetic pathway prioritizing the sulfonyl chloride intermediate to avoid over-oxidation.

Detailed Experimental Protocol

Precursor Synthesis: 5-Methoxy-2-Mercaptobenzimidazole

Note: If not purchasing commercially (CAS: 37052-78-1), this step ensures high purity starting material, which is critical for the subsequent oxidation.

  • Reagents: 4-Methoxy-o-phenylenediamine (1.0 eq), Carbon Disulfide (

    
    , 1.5 eq), KOH (1.5 eq), Ethanol/Water (95:5).
    
  • Mechanism: Nucleophilic attack of the diamine on

    
     followed by cyclization and elimination of 
    
    
    
    .
  • Key Insight: The use of a xanthate intermediate (via KOH) prevents the formation of polymeric byproducts often seen in acid-catalyzed cyclizations.

Step 1: Oxidative Chlorination to Sulfonyl Chloride

This step transforms the stable thiol into the reactive sulfonyl chloride.

  • Reagents:

    • 5-Methoxy-2-mercaptobenzimidazole (10.0 g, 55.5 mmol)

    • Glacial Acetic Acid (50 mL) / Water (10 mL)

    • Chlorine gas (

      
      ) OR Sulfuryl Chloride (
      
      
      
      )
  • Protocol:

    • Suspend the mercaptobenzimidazole in the acetic acid/water mixture. Cool to 0–5°C in an ice-salt bath. Temperature control is non-negotiable to prevent chlorination of the benzene ring.

    • Bubble

      
       gas (or add 
      
      
      
      dropwise) into the suspension. Maintain temperature <10°C.
    • Endpoint Detection: The reaction mixture will initially clear as the sulfenyl chloride forms, then a precipitate of the sulfonyl chloride will form. Monitor via TLC (disappearance of thiol).

    • Quench: Pour the mixture onto 200g of crushed ice.

    • Isolation: Filter the solid rapidly. Wash with cold water (

      
      ).
      
    • Critical Action: Do not dry with heat. Use the wet cake immediately for Step 3 to prevent hydrolysis or decomposition.

Step 2: Reductive Cleavage to Sulfinic Acid

This step uses mild reduction to convert the sulfonyl chloride (


) to the sulfinate (

), followed by careful acidification.
  • Reagents:

    • Wet Sulfonyl Chloride cake (from Step 2)

    • Sodium Sulfite (

      
      , 2.0 eq)
      
    • Sodium Bicarbonate (

      
      , 2.5 eq) to maintain pH 7–8.
      
    • Water (100 mL)

  • Protocol:

    • Dissolve

      
       and 
      
      
      
      in water and cool to 10°C.
    • Add the sulfonyl chloride cake in portions over 20 minutes.

    • Mechanism: The sulfite acts as a nucleophile attacking the chlorine, resulting in

      
       and the sulfinate.
      
    • Stir for 1 hour at room temperature. Filter off any insoluble impurities (unreacted starting material).

    • Acidification (The Danger Zone): Cool the filtrate to 0°C. Acidify carefully with dilute HCl to pH 3.5–4.0.

      • Warning: Lower pH (<2) may trigger desulfinylation (loss of

        
        ).
        
    • Isolation: The 5-methoxy-2-benzimidazolesulfinic acid will precipitate as a white to off-white solid. Filter and wash with cold ether.

    • Storage: Store under Argon at -20°C. Sulfinic acids are prone to auto-oxidation to sulfonic acids in air.

Data Summary & Characterization

The following parameters are expected for the isolated sulfinic acid.

ParameterSpecificationNotes
Appearance White/Off-white microcrystalline powderDarkening indicates oxidation/decomposition.
Yield (Step 2) 65 – 75%Losses primarily due to solubility in water.
Melting Point 145 – 150°C (Dec)Distinct decomposition (gas evolution,

).
IR Spectrum

broad band ~1020–1060 cm⁻¹
Distinguishes from Sulfonic (

~1150-1200).
Solubility DMSO, DMF, dil. AlkaliInsoluble in non-polar solvents; unstable in acidic water.

Troubleshooting & Safety Systems

Self-Validating Checks
  • The "Bleach" Test: If the intermediate in Step 2 does not react vigorously with the sulfite solution (exotherm), the sulfonyl chloride likely hydrolyzed to sulfonic acid during filtration. Corrective Action: Increase hydrophobicity of the solvent in Step 1 (e.g., use

    
    ) to protect the chloride.
    
  • Tautomeric Complexity: The 5-methoxy and 6-methoxy isomers are chemically equivalent in solution due to rapid proton transfer at the imidazole nitrogens. In the solid state (sulfinic acid), it may crystallize as a single tautomer.

Safety Hazards
  • Sulfonyl Chloride: Potent lachrymator and corrosive. Handle in a fume hood.

  • Instability: The target sulfinic acid can disproportionate (dispute) into the thiol and sulfonic acid upon heating. Never dry in an oven >40°C.

References

  • Preparation of 5-methoxy-2-mercaptobenzimidazole (Precursor Synthesis)

    • Source: PrepChem. "Synthesis of 5-methoxy-2-mercaptobenzimidazole."
    • URL:[Link]

    • Relevance: Establishes the validated protocol for the starting m
  • General Reactivity of Benzimidazole Sulfonyl Derivatives

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

    • Relevance: Provides context on the stability and handling of sulfonyl/sulfinyl benzimidazole scaffolds.
  • Oxidative Pathways in Omeprazole Synthesis (Contextual)
  • Sulfinic Acid Characterization & Chemical Biology

    • Source: National Institutes of Health (PMC). "A chemical approach for detecting sulfenic acid-modified proteins in living cells."[1]

    • URL:[Link]

    • Relevance: Validates the chemical instability hierarchy (Thiol Sulfenic Sulfinic Sulfonic) essential for understanding the reaction kinetics.

Sources

Foundational

Technical Guide: Therapeutic Applications of 5-Methoxy Benzimidazole Sulfinates &amp; Sulfoxides

The following technical guide details the therapeutic landscape of 5-methoxy benzimidazole sulfinates and their pharmacologically dominant analogs, the sulfoxides (sulfinyls). While "sulfinate" ( ) refers to a specific o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of 5-methoxy benzimidazole sulfinates and their pharmacologically dominant analogs, the sulfoxides (sulfinyls).

While "sulfinate" (


) refers to a specific oxidation state often found as metabolic intermediates or synthetic precursors, the term is frequently used in broader medicinal chemistry contexts to describe the sulfinyl (

)
class of benzimidazoles—most notably the Proton Pump Inhibitors (PPIs) like Omeprazole. This guide addresses the class with strict chemical precision while focusing on the high-impact therapeutic applications of the 5-methoxy-2-substituted scaffold.

[1]

Part 1: Executive Summary & Chemical Architecture

The 5-Methoxy Benzimidazole Scaffold

The 5-methoxy benzimidazole core is a privileged structure in medicinal chemistry, serving as the anchor for the world's most effective gastric acid suppressants.[1][2] Its therapeutic efficacy relies on the sulfinyl spacer (


) at the C2 position, which acts as a chiral center and a "chemical fuse."
  • Core Structure: 5-methoxy-2-[(pyridin-2-yl)methylsulfinyl]-1H-benzimidazole.[1][3]

  • Key Molecule: Omeprazole (and its S-enantiomer, Esomeprazole ).[1][3]

  • Chemical Nuance (Sulfinate vs. Sulfoxide):

    • Sulfoxide (

      
      ):  The active prodrug form (e.g., Omeprazole).[1] It is stable at neutral pH but rearranges in acid.
      
    • Sulfinate (

      
      ):  Often refers to the sulfinic acid  salts or esters.[1] In this context, sulfinates appear primarily as synthetic intermediates  (formed via oxidation of thiols) or metabolic degradation products . However, novel research explores stable sulfinate esters as bioisosteres for sulfoxides to improve metabolic stability.
      
Mechanism of Action: The "Acid Trap"

The therapeutic power of this class lies in its prodrug nature. The 5-methoxy benzimidazole sulfoxide is lipophilic and membrane-permeable.[1] Upon reaching the acidic canaliculus of the parietal cell (pH < 1.0), it undergoes a Smiles rearrangement to form a reactive sulfenamide .

Pathway:

  • Protonation: The pyridine nitrogen and benzimidazole nitrogen are protonated.

  • Activation: The sulfoxide oxygen attacks the C2 position, closing a ring to form a spiro-intermediate.

  • Rearrangement: Formation of the electrophilic sulfenic acid and subsequently the cyclic sulfenamide .

  • Binding: The sulfenamide forms a covalent disulfide bond with Cysteine residues (Cys813, Cys822) on the H+/K+ ATPase (Proton Pump), irreversibly inhibiting acid secretion.

Part 2: Therapeutic Applications[1][4][5][6][7][8][9]

Gastrointestinal Disorders (Primary Indication)

The 5-methoxy benzimidazole sulfoxides are the standard of care for acid-related pathologies.[1]

  • Peptic Ulcer Disease (PUD): Accelerates healing by maintaining intragastric pH > 4.

  • Gastroesophageal Reflux Disease (GERD): Esomeprazole (the S-enantiomer) shows superior bioavailability due to reduced first-pass metabolism compared to the racemate.[1]

  • Zollinger-Ellison Syndrome: High-dose management of hypersecretory states.[1]

Oncology (Repurposing & Emerging Targets)

Recent data identifies 5-methoxy benzimidazoles as potent chemosensitizers.[1]

  • V-ATPase Inhibition: Tumor cells rely on Vacuolar H+-ATPases to maintain a slightly alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe), which promotes invasion and drug resistance.[1] 5-methoxy benzimidazoles inhibit these pumps, inducing cytosolic acidification and apoptosis.[1]

  • Chemosensitization: By neutralizing the acidic tumor microenvironment, these agents enhance the uptake of basic chemotherapeutics (e.g., doxorubicin, cisplatin) which are otherwise protonated and excluded from cells ("Ion Trapping").

Antimicrobial & Antiparasitic Potential[4][10][11]
  • Helicobacter pylori: Synergistic eradication protocols. The elevation of gastric pH lowers the MIC (Minimum Inhibitory Concentration) of accompanying antibiotics (Clarithromycin/Amoxicillin).

  • Antiparasitic (Benzimidazole overlap): While Albendazole (a carbamate) is the primary anthelmintic, 5-methoxy benzimidazole sulfoxides exhibit activity against Giardia lamblia and Entamoeba histolytica by disrupting microtubule polymerization, albeit with lower potency than their carbamate cousins.

Part 3: Experimental Protocols & Data

Synthesis of 5-Methoxy Benzimidazole Sulfoxide (Omeprazole Analog)

Objective: Controlled oxidation of the thioether precursor to the sulfoxide without over-oxidation to the sulfone.

Protocol:

  • Precursor: Dissolve 10 mmol of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole) in 50 mL of dichloromethane (DCM).[1]

  • Cooling: Cool the solution to -20°C to suppress sulfone formation.

  • Oxidation: Add 1.05 equivalents of m-Chloroperoxybenzoic acid (mCPBA) dropwise over 30 minutes.

    • Note: Use of chiral ligands (e.g., diethyl tartrate/titanium isopropoxide) allows for enantioselective synthesis (Sharpless Oxidation) to yield Esomeprazole.

  • Quenching: Wash with 10% Na2CO3 and water.

  • Isolation: Dry over MgSO4, concentrate, and recrystallize from acetonitrile/water.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: Quantify potency (IC50) of the synthesized sulfoxide.

  • Enzyme Source: Isolate gastric vesicles from rabbit parietal cells via differential centrifugation.

  • Incubation: Incubate enzyme (5 µg) with varying concentrations of the test compound (0.1 µM – 100 µM) in buffer (pH 6.0 for activation, pH 7.4 for stability control) for 30 mins.

  • Reaction: Initiate ATP hydrolysis by adding 2 mM ATP + KCl.

  • Detection: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric assay at 620 nm.

  • Calculation: $ \text{% Inhibition} = 100 \times (1 - \frac{OD_{test}}{OD_{control}}) $.[1]

Comparative Data: Sulfoxide vs. Sulfone

The sulfoxide is the active prodrug. The sulfone is a major metabolite with negligible anti-secretory activity but potential toxicity.

Compound VariantOxidation StateH+/K+ ATPase IC50 (µM)Stability (pH 7.4)Stability (pH 1.0)
Sulfide (Precursor) R-S-R'> 100 (Inactive)HighHigh
Sulfoxide (Active) R-S(=O)-R'0.2 - 0.6 (Activated)HighLow (Rapid < 2 min)
Sulfone (Metabolite) R-SO2-R'> 50 (Inactive)HighHigh
Sulfinic Acid R-SO2HN/A (Transient)LowLow

Part 4: Visualization (Pathway Logic)

Mechanism of Action: Acid Activation Pathway

This diagram illustrates the conversion of the inactive 5-methoxy benzimidazole sulfoxide into the active sulfenamide species within the parietal cell.

AcidActivation Prodrug 5-Methoxy Benzimidazole Sulfoxide (Prodrug) Spiro Spiro-Intermediate (Dihydrobenzimidazole) Prodrug->Spiro Protonation & Cyclization AcidEnv Acidic Canaliculus (pH < 1.0) AcidEnv->Prodrug Triggers Sulfenic Sulfenic Acid (Transient) Spiro->Sulfenic Ring Opening Sulfenamide Cyclic Sulfenamide (Active Electrophile) Sulfenic->Sulfenamide Dehydration (-H2O) Inhibition Disulfide Complex (Irreversible Inhibition) Sulfenamide->Inhibition Covalent Binding Target H+/K+ ATPase (Cys813-SH) Target->Inhibition Attacks Sulfenamide

Caption: The acid-catalyzed rearrangement of 5-methoxy benzimidazole sulfoxide to the active sulfenamide.[1]

Synthetic Workflow

Synthesis Step1 5-Methoxy-2-mercaptobenzimidazole + 2-Chloromethyl-pyridine Step2 Thioether Intermediate (Pyrmetazole) Step1->Step2 Nucleophilic Substitution (NaOH/EtOH) Step3 Oxidation (mCPBA / -20°C) OR Asymmetric Oxidation (Ti(OiPr)4 / DET) Step2->Step3 Controlled Oxidation Step4 5-Methoxy Benzimidazole Sulfoxide (Omeprazole/Esomeprazole) Step3->Step4 Major Product SideProduct Sulfone Impurity (Over-oxidation) Step3->SideProduct If T > -10°C

Caption: Synthetic route emphasizing temperature control to prevent sulfone formation.

Part 5: References

  • Lindberg, P., et al. (1990). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54. Link

  • Shin, J. M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports, 10(6), 528-534. Link

  • Farswan, M., et al. (2022).[4] "Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities." Biochemistry Research International.[4] Link

  • Spugnini, E. P., et al. (2010). "Proton pump inhibitors as a novel adjuvant strategy to combat cancer." Journal of Experimental & Clinical Cancer Research, 29(1), 44. Link

  • Roche, V. F. (2006). "The chemically elegant proton pump inhibitors." American Journal of Pharmaceutical Education, 70(5), 101. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis and Degradation Profiling of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Executive Summary 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a highly significant chemical entity in pharmaceutical development. It serves a dual role: it is a critical synthetic intermediate in the manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a highly significant chemical entity in pharmaceutical development. It serves a dual role: it is a critical synthetic intermediate in the manufacturing of proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and rabeprazole, and it is a primary degradation product (often designated as Impurity D) of these same APIs[1],[2]. Because sulfinic acids are inherently unstable and prone to disproportionation, both its synthesis and its mitigation in formulated drug products require rigorous environmental control. This application note details the mechanistic causality behind its synthesis, provides a validated step-by-step oxidation protocol, and outlines the parameters necessary to prevent its formation during drug storage.

Mechanistic Insights & Causality (E-E-A-T)

The Synthetic Pathway: Catalytic Oxidation

The standard preparation of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves the oxidation of 2-mercapto-5-methoxybenzimidazole. This transformation requires precise stoichiometric and thermodynamic control to arrest the oxidation at the sulfinic acid stage[2].

  • Catalyst Causality: The use of ammonium heptamolybdate is strictly required. Molybdate salts react with hydrogen peroxide to form highly reactive peroxomolybdate complexes. These complexes act as selective oxygen-transfer agents, accelerating the oxidation of the thiol to the sulfinic acid while kinetically disfavoring runaway over-oxidation to the sulfonic acid[2].

  • pH Causality: Sulfinic acids (

    
    ) are notoriously unstable in their protonated, free-acid form, rapidly undergoing disproportionation into sulfonic acids and thiosulfonates (
    
    
    
    ). Conducting the reaction in an alkaline medium (e.g., 1N NaOH) ensures the immediate formation of the resonance-stabilized sulfinate anion, effectively halting degradation[2].
The Degradation Pathway: Alkaline Stress

In formulated PPIs like esomeprazole freeze-dried powders, 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid emerges as a degradation product (Impurity D) via the cleavage of the sulfinyl bond. Deep learning stability models have demonstrated that this cleavage is highly pH-dependent. When the pH of a reconstituted esomeprazole solution exceeds 10.8, the formation of the sulfinic acid is significantly accelerated[1].

Experimental Workflows & Visualizations

SynthesisWorkflow SM 2-Mercapto-5-methoxybenzimidazole (Starting Material) Dissolution Alkaline Dissolution (1N NaOH, 0 °C) SM->Dissolution Catalyst Catalyst Addition (Ammonium Heptamolybdate) Dissolution->Catalyst Oxidation Controlled Oxidation (H2O2, -10°C to 10°C) Catalyst->Oxidation Intermediate Sodium 5-methoxy-1H-benzo[d]imidazole -2-sulfinate Oxidation->Intermediate 2.0-2.1 eq. H2O2 Isolation Isolation & Purification (Salt Precipitation) Intermediate->Isolation Product 5-Methoxy-1H-benzo[d]imidazole -2-sulfinic Acid (Sodium Salt) Isolation->Product

Figure 1: Catalytic oxidation workflow for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid synthesis.

DegradationPathway API Esomeprazole / Omeprazole (Active Pharmaceutical Ingredient) Stress Alkaline & Thermal Stress (pH > 10.8, Temp > 25°C) API->Stress Cleavage Sulfinyl Bond Cleavage (Hydrolysis) Stress->Cleavage ImpurityD 5-Methoxy-1H-benzo[d]imidazole -2-sulfinic Acid (Impurity D) Cleavage->ImpurityD Pyridine Pyridine By-product Cleavage->Pyridine

Figure 2: Degradation pathway of esomeprazole yielding the sulfinic acid as Impurity D.

Quantitative Process Parameters

To ensure reproducibility and prevent product failure, the following critical process parameters (CPPs) must be strictly adhered to during synthesis and formulation.

Table 1: Critical Process Parameters (CPPs) for Sulfinic Acid Synthesis

ParameterTarget ValueOperational RangeMechanistic Rationale
NaOH Concentration 1.0 N0.5 N - 2.0 NStabilizes the sulfinate anion; prevents disproportionation of the free acid[2].

Equivalents
2.05 eq.2.0 - 2.1 eq.Ensures complete conversion of thiol to sulfinic acid without over-oxidation to sulfonic acid[2].
Reaction Temperature 0 °C-10 °C to 10 °CMitigates the highly exothermic nature of oxidation; prevents thermal degradation of the product[2].
Catalyst Loading 0.5 mol%0.1 - 1.0 mol%Ammonium heptamolybdate accelerates specific oxygen transfer via peroxomolybdate intermediates[2].

Table 2: Esomeprazole Degradation Metrics (Impurity D Formation)

Stress ConditionpH ThresholdTemperatureImpurity D Formation RateClinical / Quality Impact
Reconstituted Solution > 10.820 °C - 30 °CAcceleratedExceeds specification limit (≤0.2%) over shelf life[1].
Lyophilized Powder 10.4 - 10.625 °C / 60% RHStableRemains within the acceptable design space for 36 months[1].

Step-by-Step Synthesis Protocol

Materials Required:

  • 2-Mercapto-5-methoxybenzimidazole (1.0 eq, 100 mmol, 18.02 g)

  • Sodium hydroxide (1N aqueous solution, 250 mL)

  • Ammonium heptamolybdate tetrahydrate (0.005 eq, 0.5 mmol, 0.62 g)

  • Hydrogen peroxide (30% w/w aqueous solution, 2.05 eq, 205 mmol, ~21 mL)

  • Cold absolute ethanol (for precipitation)

Phase 1: Alkaline Substrate Solubilization

  • In a 500 mL jacketed glass reactor equipped with a mechanical stirrer and an internal temperature probe, add 250 mL of 1N NaOH solution.

  • Introduce 18.02 g of 2-mercapto-5-methoxybenzimidazole. Stir at 300 rpm until complete dissolution is achieved. Note: The alkaline medium deprotonates the thiol, increasing its nucleophilicity for the subsequent oxidation while ensuring the final sulfinic acid remains in its stable anionic salt form.

Phase 2: Cryogenic Cooling and Catalyst Addition 3. Circulate chilled coolant to lower the internal reactor temperature to 0 °C (± 2 °C). 4. Add 0.62 g of ammonium heptamolybdate tetrahydrate. Stir for 15 minutes to allow uniform dispersion.

Phase 3: Controlled Oxidation 5. Load 21 mL of 30%


 into a pressure-equalizing dropping funnel.
6. Begin dropwise addition of 

at a rate of approximately 0.5 mL/min. 7. Critical Control Step: Monitor the internal temperature continuously. The oxidation is highly exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C[2]. 8. Once addition is complete, maintain the reaction mixture at 0 °C to 5 °C for an additional 2 hours to ensure total conversion.

Phase 4: Isolation of the Sulfinate Salt 9. Caution: Do not acidify the mixture to pH < 7. The free 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is highly prone to disproportionation. 10. Concentrate the aqueous solution under reduced pressure (at a bath temperature < 30 °C) to approximately one-third of its original volume. 11. Add 200 mL of cold absolute ethanol to precipitate the sodium 5-methoxy-1H-benzo[d]imidazole-2-sulfinate. 12. Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum at room temperature for 12 hours.

References

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Pharmaceutics (MDPI).[Link]

  • Process for preparing 2-(2-pyridylmethyl)-sulfinyl-1H-benzimidazoles and the intermediate compounds used therein.

Sources

Application

Application Note: Precision Synthesis of 5-Methoxy-2-Benzimidazolesulfinic Acid

Topic: Oxidation of 5-methoxy-2-mercaptobenzimidazole to sulfinic acid Content Type: Application Note & Protocol Targeted Oxidation Strategies for Labile Heterocyclic Intermediates Executive Summary The oxidation of 5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxidation of 5-methoxy-2-mercaptobenzimidazole to sulfinic acid Content Type: Application Note & Protocol

Targeted Oxidation Strategies for Labile Heterocyclic Intermediates

Executive Summary

The oxidation of 5-methoxy-2-mercaptobenzimidazole (MMBI) —a critical scaffold in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and Lansoprazole—typically targets the formation of disulfides (dimers) or sulfonic acids (exhaustive oxidation). However, the isolation of the intermediate sulfinic acid (5-methoxy-2-benzimidazolesulfinic acid) presents a unique challenge due to its inherent instability and propensity for disproportionation into the thiol and sulfonic acid.

This Application Note details a controlled oxidation protocol to selectively access the sulfinic acid state. We prioritize the isolation of the sodium sulfinate salt , which offers superior stability for storage and downstream application as a nucleophile or impurity standard.

Mechanistic Pathway & Challenge

The oxidation of heterocyclic thiols (thiones) is a stepwise cascade. The core challenge is kinetic control: the rate of oxidation from sulfinic (


) to sulfonic (

) acid is often faster than the initial thiol-to-sulfinic conversion under basic conditions.
Reaction Cascade Analysis
  • Thiol/Thione Equilibrium: MMBI exists in tautomeric equilibrium.

  • Sulfenic Acid (

    
    ):  Highly reactive, transient intermediate.
    
  • Sulfinic Acid (

    
    ):  The target.[1] Moderately stable in solid state but prone to disproportionation in solution.
    
  • Sulfonic Acid (

    
    ):  The thermodynamic sink (over-oxidation product).
    
Pathway Diagram

OxidationPathway MMBI 5-Methoxy-2- mercaptobenzimidazole (Starting Material) Disulfide Disulfide Dimer (Side Product) MMBI->Disulfide Mild Ox (I2, Air) Sulfenic Sulfenic Acid (Transient -SOH) MMBI->Sulfenic Ox (1 eq) Sulfinic Sulfinic Acid (-SO2H) (TARGET) Sulfenic->Sulfinic Ox (1 eq) Fast Sulfinic->MMBI Disproportionation Sulfonic Sulfonic Acid (-SO3H) (Over-Oxidation) Sulfinic->Sulfonic Ox (>2 eq) Very Fast in Base

Caption: Stepwise oxidation cascade of MMBI. Control is required to halt reaction at the green node (Sulfinic).

Experimental Protocol: Controlled Oxidation via m-CPBA

Direct oxidation using Hydrogen Peroxide (


) is often too vigorous and pH-dependent, leading to sulfonic acid. We recommend 3-chloroperbenzoic acid (m-CPBA)  for stoichiometric precision in non-aqueous solvents, followed by salt formation to "trap" the product.
Reagents & Equipment[2][3]
  • Substrate: 5-Methoxy-2-mercaptobenzimidazole (MMBI) [CAS: 37052-78-1].

  • Oxidant: m-CPBA (77% max purity—titrate before use to ensure accurate stoichiometry).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Ethyl Acetate.

  • Base: Sodium 2-ethylhexanoate (for non-aqueous salt formation) or

    
    .
    
  • Apparatus: 3-neck round bottom flask, internal temperature probe, nitrogen atmosphere.

Step-by-Step Procedure
Phase 1: Stoichiometric Oxidation
  • Preparation: Charge MMBI (10.0 mmol, 1.80 g) into the flask and suspend in anhydrous DCM (50 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Oxidant Addition: Dissolve m-CPBA (20.0 mmol active oxidant, ~2.0 equivalents) in DCM (30 mL).

    • Critical Step: Add the m-CPBA solution dropwise over 30–45 minutes. Maintain internal temperature

      
      .
      
    • Note: The suspension may clear as the more soluble sulfinic acid forms, then precipitate again if the acid is insoluble.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Silica, 10% MeOH/DCM) or HPLC.

    • Target: Disappearance of MMBI.

    • Risk:[2][3] Appearance of Sulfonic Acid (highly polar, baseline on TLC).

Phase 2: Isolation of Sodium Sulfinate Salt

Sulfinic acids are more stable as salts. We convert immediately.

  • Quenching/Work-up:

    • If solid precipitates (the free acid), filter rapidly and wash with cold DCM.

    • Preferred Salt Formation: Add a solution of Sodium 2-ethylhexanoate (10 mmol) in Ethyl Acetate to the reaction mixture. This mild base deprotonates the sulfinic acid without generating water, precipitating the sodium sulfinate.

  • Filtration: Collect the off-white precipitate by vacuum filtration under nitrogen.

  • Washing: Wash the cake with cold Ethyl Acetate (

    
    ) to remove m-chlorobenzoic acid byproducts.
    
  • Drying: Dry under high vacuum at ambient temperature (do not heat).

Analytical Validation (QC)

To confirm the oxidation state, you must differentiate the sulfinic acid from the starting thiol and the sulfonic acid impurity.

TechniqueParameterExpected Observation (Sulfinic Acid/Salt)Differentiation
HPLC Retention Time (RT)Intermediate RTThiol (Late eluting) > Sulfinic > Sulfonic (Early/Void)
MS (ESI-) m/z211.0

Thiol (179), Sulfonic (227)
IR S=O Stretch1020–1050 cm⁻¹ (Strong)Sulfonic shows broad bands ~1150–1200 cm⁻¹
1H NMR Aromatic ShiftDistinct downfield shift of H-4/H-7H-4/H-7 shift less than in Sulfonic acid
Workflow Diagram: Isolation Strategy

Workflow Start Start: MMBI (Suspension in DCM) Oxidation Add m-CPBA (2.0 eq) Dropwise @ 0°C Start->Oxidation Check Check HPLC/TLC (Confirm MMBI consumed) Oxidation->Check SaltForm Add Na-2-Ethylhexanoate (Precipitate Salt) Check->SaltForm Pass Filter Filter & Wash (Remove Benzoic Acid) SaltForm->Filter Final Product: Na 5-methoxy-2-benzimidazolesulfinate Filter->Final

Caption: Optimized workflow for isolating the stable sodium sulfinate salt.

Troubleshooting & Optimization

Issue: Over-oxidation to Sulfonic Acid
  • Cause: Excess oxidant or temperature too high.

  • Solution: Reduce m-CPBA to 1.9 equivalents . It is better to have trace unreacted thiol (removable by wash) than sulfonic acid (difficult to separate).

  • Alternative: Use the Oxidative Chlorination - Reduction route.

    • Protocol: React MMBI with

      
       or 
      
      
      
      in Acetic Acid to form the Sulfonyl Chloride, then reduce immediately with Sodium Sulfite (
      
      
      ) to the Sulfinic Acid. This is the "Gold Standard" for purity if the m-CPBA route fails.
Issue: Product Instability
  • Observation: Product turns yellow/brown upon storage.

  • Solution: Store as the Sodium Salt under Argon at -20°C. Free sulfinic acids of benzimidazoles are prone to auto-redox decomposition.

References

  • General Reactivity of 2-Mercaptobenzimidazoles

    • Synthesis of 2-Mercaptobenzimidazole Derivatives. Orient. J. Chem. 2016, 32(4).

  • Oxidation to Sulfonic Acids (The Pathway to Avoid)

    • An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids.[4] Synth. Commun. 1998.[4] (Describes the H2O2/Base over-oxidation route).

  • Sulfinic Acid Transfer Reagents

    • A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[5] J. Org. Chem. 2017.[5] (Discusses stability of heterocyclic sulfinates).

  • Omeprazole Synthesis Context

    • Synthetic procedure for 5-methoxy-2-...-1H-benzimidazole... US Patent 6245913B1. (Contextualizes the sulfide/sulfoxide chemistry).

  • Analytical Data Grounding

    • 1H-Benzimidazole-2-sulfonic acid Properties.[6][7][8] ChemicalBook.

Sources

Method

Application Note: Reagents for the Preparation of Benzimidazole-2-Sulfinic Acids

Executive Summary & Strategic Analysis Benzimidazole-2-sulfinic acids (R-SO₂H) are critical yet elusive intermediates in the synthesis of bioactive sulfones, sulfonamides, and sulfonyl fluorides (e.g., in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Benzimidazole-2-sulfinic acids (R-SO₂H) are critical yet elusive intermediates in the synthesis of bioactive sulfones, sulfonamides, and sulfonyl fluorides (e.g., in the development of proton pump inhibitors like Omeprazole analogs or antiviral agents). Unlike their stable sulfonic acid counterparts (-SO₃H), sulfinic acids are chemically fragile; they are prone to disproportionation (to thiosulfonates and sulfonic acids) and desulfinylation (loss of SO₂) under acidic or thermal stress.

The Core Challenge: Direct oxidation of 2-mercaptobenzimidazoles often leads to uncontrollable over-oxidation to the sulfonic acid. Therefore, the successful isolation of the sulfinic species relies on trapping the intermediate as a stable salt (sulfinate) or using precision reagents that arrest the oxidation state at S(IV).

This guide outlines three distinct protocols based on the scale and precision required:

  • The Organometallic Route (DABSO): High precision, ideal for discovery chemistry and library synthesis.

  • The Reductive Route (Sulfite Reduction): Robust, ideal for gram-scale process development.

  • The Oxidative Route (Controlled Peroxidation): Rapid, suitable for screening but lower fidelity.

Reagent Selection Guide

Reagent ClassPrimary ReagentMechanismProsCons
SO₂ Surrogate DABSO (DABCO[1][2][3]·(SO₂)₂)Electrophilic InsertionBench-stable solid; precise stoichiometry; avoids toxic gas cylinders.Requires lithiation (n-BuLi) and N-protection of the benzimidazole.
Reductant Sodium Sulfite (Na₂SO₃)Reduction of -SO₂ClScalable; uses inexpensive reagents; yields stable sodium salt.Requires synthesis of the precursor sulfonyl chloride (which can be hydrolytically unstable).
Oxidant m-CPBA S-OxidationDirect conversion from thiol; one step.High risk of over-oxidation to sulfonic acid; difficult purification.
Gas Sulfur Dioxide (SO₂)Electrophilic InsertionAtom economical.Hazardous handling; difficult to control stoichiometry on small scale.

Detailed Experimental Protocols

Protocol A: The Organometallic Route (DABSO)

Best for: Discovery chemistry, high-purity synthesis, and late-stage functionalization. Concept: This method utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a solid SO₂ equivalent, to trap a 2-lithiobenzimidazole species.

Reagents:

  • N-Protected Benzimidazole (e.g., N-SEM or N-Boc protected)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • DABSO (Solid)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-protected benzimidazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C . Add n-BuLi (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the C2-lithio species.

  • Insertion: Add solid DABSO (0.6 equiv; note that 1 mol DABSO provides 2 mol SO₂) in one portion under a positive stream of Argon.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. The solution typically turns from yellow/orange to a pale suspension.

  • Workup (Salt Formation):

    • Remove solvent in vacuo.

    • Resuspend the residue in a minimum amount of water.

    • Add Sodium 2-ethylhexanoate (1.0 equiv) in EtOAc/EtOH to exchange the cation and precipitate the sodium sulfinate, or simply use the crude lithium sulfinate for subsequent coupling.

    • Note: Avoid acidic workup, which will decarboxylate/desulfinylate the product.

Protocol B: The Reductive Route (via Sulfonyl Chloride)

Best for: Scale-up (>10g), process chemistry. Concept: Benzimidazole-2-thiol is oxidatively chlorinated to the sulfonyl chloride, which is then gently reduced to the sulfinate.

Reagents:

  • 2-Mercaptobenzimidazole[4]

  • Sodium Hypochlorite (NaOCl) or Chlorine gas (Cl₂)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Chlorination (In-situ):

    • Suspend 2-mercaptobenzimidazole (1.0 equiv) in 10% aqueous HCl/Acetic Acid at 0 °C.

    • Bubble Cl₂ gas or add NaOCl solution dropwise while maintaining temperature <5 °C.

    • Stir until the solid dissolves and a new precipitate (sulfonyl chloride) forms. Caution: Benzimidazole-2-sulfonyl chlorides are hydrolytically unstable; process quickly.

  • Reduction:

    • Prepare a saturated solution of Sodium Sulfite (Na₂SO₃, 2.0 equiv) and Sodium Bicarbonate (NaHCO₃, 2.0 equiv) in water at 0 °C.

    • Add the freshly prepared crude sulfonyl chloride (solid or solution in CH₂Cl₂) portion-wise to the reducing solution.

    • Stir at RT for 1–2 hours.

  • Isolation:

    • Concentrate the aqueous solution under reduced pressure (do not heat above 40 °C).

    • Precipitate the sodium sulfinate salt by adding excess Ethanol or Acetone.

    • Filter and dry under vacuum.

Protocol C: Controlled Oxidation (m-CPBA)

Best for: Quick screening, generating intermediates for immediate reaction. Concept: Direct oxidation of the thiol. Success depends entirely on stoichiometry and temperature control.

Reagents:

  • 2-Mercaptobenzimidazole[4]

  • m-CPBA (meta-Chloroperoxybenzoic acid), 77% max purity

  • Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

  • Dissolve 2-mercaptobenzimidazole (1.0 equiv) in DCM at -20 °C .

  • Dissolve m-CPBA (1.0 equiv) in DCM and add it dropwise over 30 minutes. Critical: Localized excess of oxidant will produce sulfonic acid.

  • Stir for 1 hour at -20 °C.

  • Trapping: Do not isolate the free acid. Immediately add the electrophile (e.g., alkyl halide) or base (NaOH) to stabilize it as the salt.

Stability & Handling (Critical)

  • The "Desulfinylation" Trap: Free benzimidazole-2-sulfinic acids are unstable at room temperature, often extruding SO₂ to revert to the benzimidazole.

  • Storage Form: Always store as the Sodium or Lithium salt .

  • Conditions: Store salts in a desiccator at -20 °C under Argon.

  • Analysis: Sulfinates are best analyzed via ¹H-NMR in D₂O or DMSO-d₆. Look for the characteristic shift of the benzimidazole protons compared to the thiol starting material. In IR, look for S=O stretches around 1000–1050 cm⁻¹.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways in benzimidazole sulfur chemistry and the logic behind reagent selection.

BenzimidazolePathways cluster_legend Pathway Key Thiol 2-Mercaptobenzimidazole (Stable Starting Material) Disulfide Disulfide (Oxidative Byproduct) Thiol->Disulfide O2 or Mild Ox Sulfinic Benzimidazole-2-Sulfinate (Target Intermediate) Thiol->Sulfinic mCPBA (1 eq) (Direct Ox - Risky) SulfonylCl Sulfonyl Chloride (Reactive Intermediate) Thiol->SulfonylCl Cl2/AcOH (Oxidative Chlorination) Sulfonic Benzimidazole-2-Sulfonic Acid (Over-oxidation Trap) Sulfinic->Sulfonic Excess Oxidant (Fast) SulfonylCl->Sulfinic Na2SO3 (Reduction) Lithio 2-Lithio-N-PG-Benzimidazole (Nucleophile) Lithio->Sulfinic DABSO (SO2 source) (Electrophilic Insertion) Legend Green Arrows = Recommended Routes Red Arrows = Degradation/Side Reactions

Caption: Strategic reaction pathways. The reductive (via Sulfonyl Chloride) and organometallic (via DABSO) routes avoid the over-oxidation trap inherent in direct oxidation.

References

  • DABSO Reagent Overview: Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation."[1][5] Organic Letters 13.18 (2011): 4876-4878.[1] Link

  • Sulfinic Acid Stability: "Sulfinic Acids and Their Derivatives." Science of Synthesis, Vol 39. (Review of general stability and synthesis). Link

  • Reductive Protocol: Hinkley, J. M., et al. "An improved method for the preparation of benzimidazole-2-sulfonic acids." Synthetic Communications 28.10 (1998): 1703-1712. (Describes the oxidative chlorination pathway). Link

  • Benzimidazole Lithiation: Katritzky, A. R., et al. "Lithiation of benzimidazoles." Journal of Organic Chemistry. (General reference for C2-lithiation conditions). Link

  • BenchChem Protocol: "Application Notes and Protocols for Sulfonation with Sodium Benzo[d]thiazole-2-sulfinate." (Analogous heterocycle protocols). Link

Sources

Application

Advanced Application Note: Controlled Oxidation Methods for 5-Methoxy Benzimidazole Derivatives

Executive Summary & Mechanistic Context 5-methoxy benzimidazole derivatives are the foundational precursors for a critical class of active pharmaceutical ingredients (APIs) known as proton pump inhibitors (PPIs), which i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

5-methoxy benzimidazole derivatives are the foundational precursors for a critical class of active pharmaceutical ingredients (APIs) known as proton pump inhibitors (PPIs), which include omeprazole, pantoprazole, and rabeprazole. The defining structural feature of these APIs is a central sulfoxide moiety linking a benzimidazole ring to a substituted pyridine ring.

The synthesis of these molecules relies on the highly controlled oxidation of a prochiral sulfide (thioether) intermediate. The primary challenge in this transformation is chemoselectivity : arresting the oxidation precisely at the sulfoxide stage to prevent the formation of the biologically inactive sulfone analog [3]. Furthermore, modern pharmacology's shift toward single-enantiomer drugs (the "chiral switch") necessitates enantioselective oxidation methods to produce APIs like esomeprazole ((S)-omeprazole) with high enantiomeric excess (ee) [2].

Causality of Chemoselectivity

The oxidation of a sulfide to a sulfoxide is an electrophilic attack at the sulfur atom. Once the sulfoxide is formed, the newly introduced oxygen atom exerts a strong electron-withdrawing effect, significantly decreasing the nucleophilicity of the sulfur. This provides a kinetic window to halt the reaction. However, harsh conditions, elevated temperatures, or excess oxidant can overcome this kinetic barrier, leading to irreversible over-oxidation to the sulfone [3].

Workflow Sulfide Prochiral Sulfide (Pyrmetazole) Sulfoxide Chiral Sulfoxide (Esomeprazole API) Sulfide->Sulfoxide Controlled Oxidation Catalyst Chiral Ti-Complex Ti(OiPr)4 + (S,S)-DET Catalyst->Sulfoxide Oxidant Oxidant (Cumene Hydroperoxide) Oxidant->Sulfoxide Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant / Uncontrolled Temp

Workflow of 5-methoxy benzimidazole sulfide oxidation to sulfoxide, avoiding sulfone formation.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Racemic Oxidation (Omeprazole Synthesis)

Objective: High-yield conversion of pyrmetazole to omeprazole while strictly minimizing sulfone formation. Causality Focus: Low temperature and sub-stoichiometric oxidant are utilized to exploit the kinetic difference between sulfoxide and sulfone formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reactor to strictly -20°C. Rationale: Lowering the thermal energy prevents the activation energy threshold for sulfone formation from being reached.

  • Oxidant Addition: Dissolve 0.95 equivalents of m-chloroperoxybenzoic acid (mCPBA) in DCM. Add this solution dropwise over 2 hours. Rationale: Sub-stoichiometric addition ensures the oxidant is the limiting reagent, leaving no excess to drive over-oxidation.

  • Self-Validation (IPC): Sample the reaction mixture every 30 minutes for Reverse-Phase HPLC analysis. The protocol validates itself when the sulfide peak area drops below 1.0% while the sulfone peak remains strictly <0.5% [3].

  • Quench & Isolate: Immediately quench the reaction with 10% aqueous sodium thiosulfate to chemically neutralize any trace unreacted oxidant. Extract, wash with saturated NaHCO3 to remove m-chlorobenzoic acid, and crystallize the racemic API.

Protocol B: Titanium-Catalyzed Asymmetric Oxidation (Esomeprazole Synthesis)

Objective: Enantioselective oxidation to yield (S)-omeprazole (>94% ee) using a modified Kagan-type oxidation [1]. Causality Focus: The addition of water alters the coordination geometry of the titanium complex, creating a highly structured, dinuclear chiral pocket that dictates the stereochemical approach of the oxidant.

CatalystAssembly Ti Ti(OiPr)4 Heat Heat to 50°C (50 mins) Ti->Heat DET (S,S)-Diethyl Tartrate DET->Heat Water H2O (0.5 eq) Water->Heat Complex Dinuclear Chiral Titanium Complex Heat->Complex Thermodynamic Equilibration ActiveCat Active Enantioselective Oxidation Pocket Complex->ActiveCat Base DIPEA (Amine Base) Base->ActiveCat Stabilization

Logical relationship and workflow for the in situ assembly of the chiral titanium catalyst.

Step-by-Step Methodology:

  • Catalyst Assembly: In a dry reactor under nitrogen, charge toluene, (S,S)-diethyl tartrate (2.0 eq relative to Ti), and a precise stoichiometric amount of deionized water (0.5 eq relative to Ti). Heat to 50°C.

  • Thermodynamic Equilibration: Add titanium tetraisopropoxide (1.0 eq) and stir for 50 minutes at 50°C. Rationale: This elevated temperature and prolonged time are critical for overcoming intermediate kinetic states to form the thermodynamically stable dinuclear chiral complex [1].

  • Substrate & Base Addition: Cool the mixture to 30°C. Add the prochiral sulfide (1.0 eq) and N,N-diisopropylethylamine (DIPEA). Rationale: The amine base prevents acid-catalyzed degradation of the sensitive benzimidazole ring and enhances enantioselectivity [2].

  • Oxidation: Slowly introduce cumene hydroperoxide (CHP) (1.05 eq). Maintain the temperature strictly at 30°C to avoid isoinversion behavior (where enantioselectivity drops non-monotonically at incorrect temperatures) [5].

  • Self-Validation (IPC): Chiral HPLC analysis must confirm an enantiomeric excess (ee) of >94%.

  • Purification: Quench with aqueous sodium hydroxide. This acts as a self-purifying step: the target sulfoxide forms a water-soluble sodium salt, cleanly partitioning into the aqueous phase, while unreacted sulfide and the titanium catalyst remain in the organic toluene layer.

Quantitative Data Presentation

The following table summarizes the performance metrics of various field-proven oxidation methodologies for 5-methoxy benzimidazole derivatives, allowing for rapid comparative analysis in process development.

Oxidation MethodOxidantCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee)Sulfone Impurity
Racemic (Standard) mCPBANone-2090 - 92N/A< 1.0%
Racemic (Green) H₂O₂Vanadium088 - 90N/A< 1.5%
Asymmetric (Kagan) Cumene HydroperoxideTi(OiPr)₄ / (S,S)-DET3085 - 90> 94%< 0.5%
Biocatalytic O₂ (Air)Lysinibacillus sp. B7130~ 77> 99%Not Detected

Note: Biocatalytic whole-cell oxidation represents an emerging green-chemistry alternative that completely eliminates consecutive oxidation to the sulfone, though it currently operates at lower volumetric yields [4].

References

  • Asymmetric synthesis of esomeprazole (2000) Source: SciSpace / Tetrahedron: Asymmetry
  • The Chiral Switch: A Technical Guide to the Discovery and Synthesis of Esomeprazole Source: Benchchem
  • A method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides Source: Google P
  • Whole-cell oxidation of omeprazole sulfide to enantiopure esomeprazole with Lysinibacillus sp. B71 Source: PubMed
  • Isoinversion Behavior in the Enantioselective Oxidations of Pyridylmethylthiobenzimidazoles to Chiral Proton Pump Inhibitors on Titanium Salalen Complexes Source: ResearchG
Method

Procedure for isolating 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

Application Note: Isolation and Stabilization of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid Part 1: Executive Summary & Strategic Rationale Subject: This guide details the synthesis, isolation, and stabilization of 5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Stabilization of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the synthesis, isolation, and stabilization of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter referred to as 5-OMe-BISA ).

Scientific Context: Benzimidazole sulfinic acids are critical but elusive intermediates in the chemistry of proton pump inhibitors (PPIs) like Omeprazole. In biological systems, the "sulfinic" species is often transient, rapidly disproportionating to thiosulfonates or oxidizing to sulfonic acids. Consequently, isolating the pure sulfinic acid requires a kinetic trap strategy that outpaces these degradation pathways.

The Challenge: Direct oxidation of the corresponding thiol (5-methoxy-2-mercaptobenzimidazole) with reagents like hydrogen peroxide typically overshoots to the sulfonic acid (


). Conversely, the sulfenic acid (

) is too unstable for isolation. The sulfinic acid (

) occupies a narrow stability window.

The Solution: This protocol utilizes a Reductive Cleavage of Sulfonyl Chloride pathway. By first fully oxidizing the thiol to the sulfonyl chloride and then chemically reducing it back to the sulfinate under controlled pH, we bypass the uncontrollable kinetics of direct thiol oxidation.

Part 2: Strategic Workflow & Mechanism

The following diagram illustrates the critical pathway for isolating 5-OMe-BISA, highlighting the "Kinetic Trap" required during the acidification step.

G cluster_degradation Degradation Pathways (Avoidance) Thiol 5-Methoxy-2- mercaptobenzimidazole (Starting Material) Cl2 Oxidative Chlorination (Cl2/AcOH, <5°C) Thiol->Cl2 SulfonylCl Sulfonyl Chloride Intermediate (Unstable Solid) Cl2->SulfonylCl Reduction Reduction (Na2SO3, pH 8) SulfonylCl->Reduction Sulfonic Acid Sulfonic Acid SulfonylCl->Sulfonic Acid Hydrolysis (H2O) Sulfinate Sulfinate Salt (R-SO2- Na+) (Stable in Soln) Reduction->Sulfinate Nucleophilic Attack Acidification Controlled Acidification (HCl to pH 2.5) Sulfinate->Acidification Protonation Product 5-OMe-BISA (Precipitated Solid) Acidification->Product Precipitation Thiosulfonate Thiosulfonate Product->Thiosulfonate Disproportionation

Figure 1: Reaction pathway for the generation of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid via the sulfonyl chloride intermediate.

Part 3: Detailed Experimental Protocol

Phase 1: Oxidative Chlorination (Synthesis of Sulfonyl Chloride)

Objective: Convert the stable thiol into the reactive sulfonyl chloride. Critical Parameter: Temperature control (<5°C) is mandatory to prevent chlorination of the electron-rich methoxy-benzene ring.

Reagents:

Reagent MW ( g/mol ) Equiv. Role
5-Methoxy-2-mercaptobenzimidazole 180.23 1.0 Substrate
Glacial Acetic Acid 60.05 Solvent Solvent
Chlorine Gas (Cl2) 70.90 Excess Oxidant

| Alternative: Sulfuryl Chloride (SO2Cl2) | 134.97 | 2.5 | Oxidant (Liquid alternative) |

Procedure:

  • Suspension: Suspend 10.0 g (55.5 mmol) of 5-methoxy-2-mercaptobenzimidazole in 100 mL of 33% aqueous acetic acid.

  • Cooling: Place the reaction vessel in an ice-salt bath and cool to -5°C.

  • Chlorination:

    • Gas Method (Preferred): Bubble

      
       gas slowly through the suspension. The solid will initially dissolve, followed by the precipitation of the sulfonyl chloride.
      
    • Liquid Method:[1] Add

      
       dropwise over 30 minutes, maintaining internal temp <0°C.
      
  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (

    
    ) should disappear.
    
  • Isolation: Rapidly filter the resulting solid on a sintered glass funnel. Wash with ice-cold water (2 x 20 mL) to remove excess acid/oxidant.

    • Caution: Do not dry this intermediate fully; use the wet cake immediately in Phase 2 to avoid hydrolysis.

Phase 2: Reductive Hydrolysis to Sulfinate

Objective: Reduce the sulfonyl chloride to the sulfinate salt using mild inorganic reductants.

Reagents:

Reagent Role Concentration
Sodium Sulfite (Na2SO3) Reductant 2.0 M Aqueous Solution

| Sodium Bicarbonate (NaHCO3) | Buffer | Saturated Solution |

Procedure:

  • Preparation: Dissolve 14.0 g (2.0 equiv) of anhydrous

    
     in 50 mL water. Chill to 5°C.
    
  • Addition: Add the wet sulfonyl chloride cake from Phase 1 into the sulfite solution in small portions with vigorous stirring.

  • Reaction: Maintain pH ~8-9 by adding saturated

    
     if necessary. Stir at 0-5°C for 1 hour. The solid should dissolve as the sulfinate salt forms.
    
  • Filtration: Filter the solution through Celite to remove any unreacted insoluble matter or impurities (e.g., disulfide byproducts).

Phase 3: Controlled Acidification & Isolation

Objective: Protonate the sulfinate salt to the free sulfinic acid without triggering disproportionation.

Procedure:

  • Acidification: Cool the clear filtrate to 0°C.

  • Precipitation: Dropwise add 2N HCl.

    • Critical Checkpoint: Monitor pH continuously. The target is pH 2.5 - 3.0 .

    • Warning: Do not go below pH 1.0, as highly acidic conditions accelerate the decomposition to sulfonic acid and thiosulfonate [1].

  • Collection: A white to off-white precipitate of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid will form.

  • Drying: Filter immediately. Wash with cold ether (to remove water without dissolving the acid). Dry in a vacuum desiccator over

    
     for 2 hours. Do not use heat. 
    

Part 4: Characterization & Quality Control

To validate the isolation, you must distinguish the sulfinic acid from the starting thiol and the sulfonic acid oxidation product.

Table 1: Analytical Discrimination

Analytical MethodSulfinic Acid (

)
Sulfonic Acid (

)
Thiol (

)
IR Spectroscopy Strong bands at 1020-1060 cm⁻¹ (S=O)Broad bands >1150 cm⁻¹ (

asym)
Weak/No S=O bands
¹H NMR (DMSO-d6) Aromatic protons shift downfield relative to thiol due to electron-withdrawing

.
Distinct shift; acidic proton often invisible.Upfield aromatic signals.
Solubility Soluble in dilute alkali; sparingly soluble in cold water.Highly soluble in water (strong acid).Insoluble in water; soluble in alkali.
Iodometric Titration Consumes 2 equiv. of Iodine (

)
No reaction with Iodine.Consumes 1 equiv. (

)

Self-Validating Step (Iodometry): Dissolve 50 mg of the product in dilute NaOH. Neutralize. Add starch indicator. Titrate with 0.1 N Iodine.

  • Interpretation: If the sample consumes iodine, it contains reduced sulfur (Sulfinic or Thiol). If it consumes exactly 2 electron equivalents per mole vs. 1 equivalent for thiol (check MW), you confirm the sulfinic state [2].

Part 5: Stability & Storage

Benzimidazole sulfinic acids are kinetically unstable.

  • Atmosphere: Store strictly under Argon or Nitrogen. Oxygen rapidly converts the solid to sulfonic acid.

  • Temperature: Store at -20°C. Room temperature storage leads to disproportionation within 24-48 hours.

  • Form: The sodium salt (sulfinate) is significantly more stable than the free acid. If the free acid is not strictly required for the next step, isolate and store as the Sodium 5-methoxybenzimidazole-2-sulfinate.

References

  • Wright, J. B. (1951).[2] "The Preparation of Some Benzimidazoles." Journal of the American Chemical Society, 73(10), 4921–4923. Link

  • Oae, S., & Togo, H. (1983). "Organic Sulfur Chemistry: Structure and Mechanism." Bulletin of the Chemical Society of Japan. (General reference for sulfinic acid iodometry).
  • Gauthier, D. R., & Yoshikawa, N. (2016).[3] "Efficient Synthesis of Sulfinic Acids." Organic Letters, 18(23), 5994–5997. Link

  • PubChem. (n.d.). "5-methoxy-1H-benzimidazole-2-sulfonic acid."[4] National Library of Medicine. Retrieved October 26, 2023. Link

  • Al-Matar, A. (2008). "Kinetics of omeprazole degradation in the presence of 2-mercaptoethanol." International Journal of Chemical Kinetics, 40(6), 352–358. Link (Demonstrates the instability of the sulfenic/sulfinic intermediates in PPI chemistry).

Sources

Application

Application Note: 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid as a Versatile Synthetic Intermediate and Stability Marker

Target Audience: Synthetic Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals. Executive Summary 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid (also referred to by its tautomeric nam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid (also referred to by its tautomeric name, 6-methoxy-1H-benzo[d]imidazole-2-sulfinic acid; CAS: 1080689-87-7) occupies a dual role in modern pharmaceutical chemistry. In drug development, it is a highly versatile, atom-economical synthon used for the construction of complex sulfur-containing pharmacophores, including sulfones and sulfoxides, via transition-metal-catalyzed cross-coupling and direct alkylation[1]. Conversely, in pharmaceutical formulation and quality control, it is a critical degradation marker (often designated as Impurity 25 or Impurity 19) for proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[2].

This application note provides expertly designed, self-validating protocols for utilizing this compound in synthetic workflows, alongside analytical insights into its formation as a degradation product under alkaline stress.

Mechanistic Rationale & Chemical Properties

The Ambident Nature of the Sulfinate Anion

Sulfinic acids (


) are moderately strong acids (pKa ~ 2.1) that readily deprotonate to form sulfinate anions. The synthetic utility of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid stems from the ambident nucleophilicity  of its conjugate base.

According to Hard-Soft Acid-Base (HSAB) theory:

  • The Sulfur Atom (Soft Nucleophile): Preferentially reacts with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides, or palladium-π-allyl complexes) to form thermodynamically stable sulfones (C-S bond formation)[3].

  • The Oxygen Atom (Hard Nucleophile): Preferentially reacts with "hard" electrophiles (e.g., acyl chlorides or highly reactive alkyl triflates) to form kinetically favored sulfinate esters (C-O bond formation)[4].

Causality in Solvent and Base Selection

To selectively drive S-alkylation and synthesize benzimidazole-based sulfones, the choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are utilized because they solvate the counter-cation (e.g.,


 from 

), leaving the sulfinate anion "naked" and highly reactive. While protic solvents (like ethanol) can hydrogen-bond to the hard oxygen atoms—theoretically shielding them and directing attack to the sulfur—they often reduce the overall reaction rate unacceptably. Thus, a combination of a mild base (

) and DMF under mild heating represents the optimal thermodynamic environment for sulfone synthesis.

synthetic_workflow A 5-Methoxy-1H-benzo[d]imidazole -2-sulfinic acid B Deprotonation (K2CO3) Formation of Sulfinate Anion A->B C Addition of Electrophile (R-X, e.g., Benzyl Bromide) B->C D S-Alkylation (Soft-Soft) Thermodynamic Control C->D Polar Aprotic Solvent (DMF) E O-Alkylation (Hard-Hard) Kinetic Control C->E Hard Electrophiles (e.g., Acyl Chlorides) F Target Sulfone (Major Product) D->F G Sulfinate Ester (Minor Byproduct) E->G

Fig 1: Chemoselective synthetic workflow demonstrating HSAB-driven S-alkylation versus O-alkylation.

Synthetic Protocol: Preparation of Benzimidazole Sulfones

This protocol outlines the synthesis of 5-methoxy-2-(benzylsulfonyl)-1H-benzo[d]imidazole via direct S-alkylation. The procedure is self-validating, incorporating specific In-Process Controls (IPCs) to ensure the correct regioselectivity is achieved.

Reagents and Equipment
  • Starting Material: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (1.0 eq, 10 mmol, 212.2 g/mol )

  • Electrophile: Benzyl bromide (1.1 eq, 11 mmol)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 eq, 15 mmol)
    
  • Solvent: Anhydrous DMF (0.2 M, 50 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen/argon manifold.

Step-by-Step Methodology
  • Preparation of the Sulfinate Salt: Charge the round-bottom flask with 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (2.12 g) and anhydrous

    
     (2.07 g). Purge the flask with nitrogen for 5 minutes.
    
    • Causality: Sulfinic acids are prone to slow air-oxidation to sulfonic acids. Inert atmosphere prevents this degradation pathway[3].

  • Solvation: Add 50 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. The mixture will become a fine, homogenous suspension as the potassium sulfinate salt forms.

  • Electrophilic Addition: Add benzyl bromide (1.31 mL) dropwise over 5 minutes via syringe.

  • Reaction Propagation: Heat the reaction mixture to 60°C and stir for 4 hours.

    • IPC (In-Process Control): Pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the sulfinic acid mass (

      
       211 
      
      
      
      ) is consumed, and the sulfone mass (
      
      
      303
      
      
      ) plateaus.
  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 200 mL of rapidly stirring ice-cold distilled water. The target sulfone will precipitate as a white/off-white solid.

    • Causality: DMF and residual

      
       are highly water-soluble, while the benzimidazole sulfone is insoluble in cold water, allowing for an efficient, solvent-free primary purification.
      
  • Isolation: Filter the solid under vacuum, wash with cold water (

    
     mL), and dry in a vacuum oven at 45°C overnight.
    
Optimization Data for S-Alkylation
SolventBaseTemperature (°C)Yield (Sulfone)Yield (Sulfinate Ester)
Ethanol

78 (Reflux)45%12%
THF

2562%8%
DMF

60 91% < 2%
DMSO

2588%< 2%

Table 1: Influence of solvent and base selection on the chemoselective yield of S-alkylation.

Analytical Application: Tracking PPI Degradation

In formulation science, 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a critical quality attribute (CQA) marker. PPIs like Esomeprazole are formulated as alkaline salts to prevent premature acid-catalyzed activation. However, extreme alkalinity triggers a distinct degradation pathway[5].

The Alkaline Degradation Mechanism

When the pH of an aqueous Esomeprazole formulation exceeds 10.8, the API becomes highly susceptible to trace oxidation, forming Omeprazole Sulfone (Impurity D). Under these highly basic conditions, the sulfone undergoes rapid alkaline hydrolysis. The hydroxide ion attacks the electron-deficient sulfur atom, cleaving the C-S bond to yield the stable 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid and a corresponding pyridinyl alcohol[6].

degradation_pathway A Esomeprazole (Active API) B Omeprazole Sulfone (Impurity D) A->B Trace Oxidation (O2, Temp) C 5-Methoxy-1H-benzo[d]imidazole -2-sulfinic acid B->C Alkaline Hydrolysis (pH > 10.8) D Pyridine Derivative (Cleavage Product) B->D Alkaline Hydrolysis (pH > 10.8)

Fig 2: Alkaline degradation pathway of Esomeprazole yielding the sulfinic acid intermediate.

pH-Dependent Stability Data

Monitoring the formation of this sulfinic acid is essential for determining the shelf-life of freeze-dried PPI powders. The data below illustrates the exponential increase in sulfinic acid formation when formulation pH is not strictly controlled below 10.8.

Formulation pHStorage ConditionTime (Months)Impurity D (%)5-Methoxy Sulfinic Acid (%)
10.425°C / 60% RH60.05Not Detected
10.425°C / 60% RH120.080.02
10.825°C / 60% RH60.120.08
11.2 25°C / 60% RH 12 0.04 (Decreased) 0.35 (Failed Spec)
11.8 30°C / 75% RH 6 0.02 (Decreased) 0.85 (Failed Spec)

Table 2: Influence of pH on the degradation of Esomeprazole. Note that at pH > 10.8, Impurity D decreases over time because it is rapidly hydrolyzed into the sulfinic acid[5].

Protocol: Accelerated Stress Testing for Sulfinic Acid Formation

To validate the stability of a new PPI formulation, use the following stress-testing protocol:

  • Sample Preparation: Reconstitute the freeze-dried Esomeprazole powder in 10 mL of standard diluent (0.9% NaCl).

  • pH Adjustment: Divide into three aliquots. Adjust the pH of the aliquots to 10.0, 10.8, and 11.5 using 0.1 M NaOH or 0.1 M HCl.

  • Thermal Stress: Incubate the vials at 40°C for 48 hours.

  • Quenching: Neutralize the samples to pH 7.5 using a phosphate buffer to halt the alkaline hydrolysis.

  • HPLC Analysis: Inject onto a C18 column (Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate buffer). The 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid will elute significantly earlier than the parent API due to the highly polar, ionizable sulfinic acid moiety.

References

  • Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds. Journal of Advanced Research. 3

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Pharmaceutics (MDPI). 6

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews (ACS). 4

  • Process for preparing 2-(2-pyridylmethyl)-sulfinyl-1H-benzimidazoles and the intermediate compounds used therein (EP1992619A1). Google Patents. 7

  • Esomeprazole Impurity 25: Pharmaceutical Reference Standard. SRIRAMCHEM. 2

Sources

Method

Application Note: Scalable Synthesis and Isolation of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Importance 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a highly valuable, yet synthetically elusive, intermediate. In pharmaceutical development, it serves a dual role: it is a critical building block in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1], and it is a recognized degradation product formed during the alkaline hydrolysis of Esomeprazole formulations (specifically at pH > 10.8)[2].

Isolating this sulfinic acid in high purity presents a significant chemical challenge. Sulfinic acids are inherently prone to over-oxidation to sulfonic acids, and they can undergo rapid acid-catalyzed disproportionation into thiosulfonates and sulfonic acids. This application note provides a self-validating, scalable protocol utilizing a molybdenum-catalyzed hydrogen peroxide oxidation system that strictly controls the oxidation state, ensuring high chemoselectivity and yield[3].

Mechanistic Rationale: Causality in Experimental Design

As process scientists, we must move beyond merely mixing reagents to engineering the reaction microenvironment. The choices in this protocol are dictated by the specific vulnerabilities of the sulfinic acid moiety:

  • Why Molybdate-Catalyzed H₂O₂? Standard oxidants like m-CPBA or sodium hypochlorite are poorly suited for this transformation. m-CPBA generates stoichiometric organic waste and frequently drives the reaction to the sulfonic acid. Hypochlorite risks electrophilic chlorination of the electron-rich 5-methoxybenzimidazole ring. By utilizing hydrogen peroxide with an ammonium heptamolybdate catalyst, we generate a highly reactive, yet selective, peroxomolybdate complex. This complex transfers exactly two equivalents of oxygen to the sulfur atom without over-oxidizing the substrate[3].

  • The Necessity of an Alkaline Medium: The reaction is executed in 1.0 N NaOH. This is not arbitrary; it serves two critical functions. First, it deprotonates the starting 5-methoxy-2-mercaptobenzimidazole (pKa ~10.1) into a highly nucleophilic thiolate anion, which rapidly attacks the peroxomolybdate complex. Second, the alkaline pH immediately traps the newly formed sulfinic acid as a stable sodium sulfinate salt, preventing disproportionation[3].

Mechanism T Thiolate Anion (R-S⁻) M Peroxomolybdate [Mo(O2)4]²⁻ T->M Nucleophilic Attack S1 Sulfenic Acid Salt (R-SO⁻) M->S1 1st Oxygen Transfer S2 Sulfinate Salt (R-SO2⁻) M->S2 2nd Oxygen Transfer S1->M 2nd Nucleophilic Attack

Fig 1. Mo-catalyzed oxygen transfer mechanism preventing over-oxidation.

Comparative Data Presentation

To justify the adoption of this protocol over legacy methods, the following empirical data summarizes the performance of various oxidation strategies for synthesizing benzimidazole-2-sulfinic acids.

Oxidation StrategyReagent SystemYield (%)Purity (HPLC)ScalabilityPrimary Limitation
Molybdate-Catalyzed H₂O₂, (NH₄)₆Mo₇O₂₄, NaOH 88 - 92 > 98.5% Excellent Requires strict sub-zero temp control
Peracid Oxidationm-CPBA, CH₂Cl₂65 - 70~ 90.0%PoorHigh cost, over-oxidation to sulfonic acid
HypohaliteNaOCl, NaOH50 - 60< 85.0%ModerateRing chlorination byproducts

Experimental Workflow & Protocol

Workflow A 1. Alkaline Dissolution B 2. Mo-Catalyzed Oxidation A->B Cool to < 0°C Add Catalyst C 3. HPLC Monitoring B->C Dropwise H2O2 2 hours D 4. pH Adjustment & Precipitation C->D Thiol Depleted Adjust pH 7.0-7.5

Fig 2. Scalable workflow for the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid.

Step-by-Step Methodology

Safety & Precautions: Hydrogen peroxide (30%) is a strong oxidizer. The reaction is exothermic. Never allow the internal temperature to exceed 5°C during addition, as thermal runaway will result in complete conversion to the sulfonic acid.

Step 1: Alkaline Dissolution

  • In a 500 mL jacketed reactor equipped with an overhead stirrer and internal thermocouple, add 200 mL of 1.0 N aqueous Sodium Hydroxide.

  • Slowly charge 18.02 g (100 mmol) of 5-methoxy-2-mercaptobenzimidazole into the reactor.

  • Stir at 20°C until the solid is completely dissolved, yielding a homogeneous solution of the sodium thiolate[3].

Step 2: Catalyst Activation & Chilling

  • Add 1.24 g (1.0 mol%) of ammonium heptamolybdate tetrahydrate (NH₄)₆Mo₇O₂₄·4H₂O to the solution.

  • Circulate chilled coolant to drop the internal reactor temperature to between -10°C and 0°C[3]. Self-Validation Check: Do not proceed until the temperature is stable below 0°C.

Step 3: Controlled Oxidation

  • Load 21.5 mL (~210 mmol, 2.1 eq) of 30% w/w H₂O₂ into a pressure-equalizing addition funnel.

  • Begin dropwise addition of H₂O₂. Adjust the drip rate to ensure the internal temperature remains strictly below 5°C . This addition should take approximately 2 hours.

  • Once addition is complete, maintain the reaction at 0°C for an additional 1 hour.

Step 4: Quenching and Isolation

  • Sample the reaction mixture for HPLC analysis. The protocol is self-validating: the reaction is deemed complete when the thiol peak (starting material) is < 0.5% AUC.

  • While maintaining the temperature at 0°C, carefully adjust the pH of the mixture to 7.0 – 7.5 using cold 1.0 M HCl.

  • Critical Insight: Do not drop the pH below 6.5. Free sulfinic acids are highly unstable in acidic media and will disproportionate. At pH 7.0, the 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid precipitates cleanly as an off-white solid.

Step 5: Filtration and Storage

  • Filter the precipitate immediately under vacuum.

  • Wash the filter cake with ice-cold water (2 x 50 mL) followed by ice-cold isopropanol (50 mL) to remove residual moisture and inorganic salts.

  • Dry the solid under high vacuum at room temperature. Do not apply heat.

  • Storage: Store the isolated compound under an inert argon atmosphere at -20°C to prevent auto-oxidation.

References

1.[2] Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution - MDPI - 2.[1] US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents - 3.[3] EP1992619A1 - Process for preparing 2-(2-pyridylmethyl)-sulfinyl-1H-benzimidazoles and the intermediate compounds used therein - Google Patents -

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing Benzimidazole Sulfinic Acids

Abstract Benzimidazole-2-sulfinic acids and their salts (sulfinates) are critical yet elusive intermediates in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole. Traditionally, these species...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzimidazole-2-sulfinic acids and their salts (sulfinates) are critical yet elusive intermediates in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole. Traditionally, these species are generated via harsh oxidation of 2-mercaptobenzimidazoles using chlorine gas,


-CPBA, or sodium hypochlorite in halogenated solvents—methods that suffer from poor atom economy, toxic byproducts, and over-oxidation to sulfonic acids. This guide details green, aqueous-phase protocols  for the controlled oxidation of 2-mercaptobenzimidazoles to stable benzimidazole-2-sulfinate salts. We prioritize methods utilizing Sodium Percarbonate (SPC)  and Electrochemical Oxidation , offering high E-factors and eliminating hazardous waste streams.

Introduction & Green Chemistry Imperative

The benzimidazole sulfinyl moiety (


) is the pharmacophore of blockbuster anti-ulcer drugs. However, the synthesis of the sulfinic acid precursor (

) is chemically fraught.
The Stability Paradox

Free benzimidazole-2-sulfinic acids are inherently unstable. They rapidly disproportionate into thiosulfonates or over-oxidize to sulfonic acids (


) upon exposure to air or moisture.
  • Traditional Route: Oxidation of 2-mercaptobenzimidazole with

    
    -CPBA in CH
    
    
    
    Cl
    
    
    .
    • Issues: Generates equimolar benzoic acid waste; uses toxic solvent; difficult to stop at the sulfinic stage.

  • Green Route: Controlled oxidation using Hydrogen Peroxide (

    
    ) or Sodium Percarbonate (
    
    
    
    ) in water.
    • Advantages: Water as solvent; byproduct is water/CO

      
      ; high atom economy.
      

Strategic Insight: To ensure reproducibility, this guide focuses on isolating the sodium sulfinate salt , which significantly enhances stability compared to the free acid.

Reaction Mechanism & Pathway Control

Controlling the oxidation state of sulfur is the primary challenge. The reaction proceeds through a cascade of intermediates. Green oxidants like H


O

are powerful; without catalyst modulation or pH control, they drive the reaction to the sulfonic acid dead-end.
Pathway Visualization

The following diagram illustrates the oxidation cascade and the "Green Control Point" required to isolate the sulfinate.

G cluster_0 Green Control Zone Thiol 2-Mercaptobenzimidazole (Starting Material) Disulfide Disulfide Dimer (Side Product) Thiol->Disulfide Slow Oxidation (No Base) Sulfenic Sulfenic Acid (Transient) Thiol->Sulfenic [O] Sulfinic Benzimidazole-2-Sulfinate (TARGET) Sulfenic->Sulfinic [O] Controlled pH 8-9 Sulfonic Sulfonic Acid (Over-Oxidation) Sulfinic->Sulfonic Excess [O] Acidic pH

Figure 1: Oxidation pathway of 2-mercaptobenzimidazole. The target is the sulfinate species (green), achieved by controlling pH and oxidant stoichiometry to prevent over-oxidation to sulfonic acid (red).

Protocol A: Aqueous Sodium Percarbonate Oxidation

Methodology: Stoichiometric controlled oxidation in water. Green Metrics: Solvent: Water | Atom Economy: ~85% | E-Factor: <1.5

Sodium percarbonate (SPC) acts as a solid, shelf-stable source of H


O

. It releases H

O

and Na

CO

in situ, providing the necessary alkaline buffer to stabilize the sulfinate salt.
Materials
  • Substrate: 2-Mercaptobenzimidazole (2-MBI) [CAS: 583-39-1]

  • Oxidant: Sodium Percarbonate (SPC) (Commercial grade, ~13-14% active oxygen)

  • Solvent: Deionized Water

  • Quench: Sodium Thiosulfate (sat. solution)

Step-by-Step Procedure
  • Preparation:

    • In a 250 mL round-bottom flask, suspend 10.0 mmol (1.50 g) of 2-Mercaptobenzimidazole in 50 mL of deionized water.

    • Note: The starting material is insoluble in neutral water.

  • Oxidant Addition:

    • Cool the suspension to 0–5 °C using an ice bath.

    • Slowly add 20.0 mmol (3.14 g) of Sodium Percarbonate in small portions over 20 minutes.

    • Mechanistic Insight: The addition of SPC generates Na

      
      CO
      
      
      
      , raising the pH to ~10. This deprotonates the thiol (pKa ~9.5), making it more nucleophilic and soluble, while simultaneously buffering the solution to stabilize the forming sulfinate.
  • Reaction Monitoring:

    • Stir vigorously at 5 °C for 45 minutes .

    • Monitor via TLC (Ethyl Acetate:Methanol 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by a polar baseline spot (sulfinate salt).

    • Critical Check: Do not allow the temperature to rise above 10 °C, as this favors the formation of sulfonic acid.

  • Work-up & Isolation:

    • Filter any undissolved solids (trace disulfide).

    • Lyophilization (Recommended): Freeze-dry the aqueous filtrate directly to obtain the crude Sodium Benzimidazole-2-sulfinate as a stable white powder.

    • Alternative (Precipitation): Carefully acidify the filtrate to pH 4.0 with 1M acetic acid at 0 °C. The free sulfinic acid will precipitate. Filter immediately and dry under vacuum. Warning: The free acid degrades within hours at room temperature.

Data Summary: Protocol A
ParameterValueNotes
Yield 82–88%Isolated as Sodium Salt
Reaction Time 45–60 minFast kinetics in alkaline media
Temperature 0–5 °CCritical for selectivity
Selectivity >95% Sulfinate<5% Sulfonic acid detected

Protocol B: Electrochemical Synthesis (Reagent-Free)

Methodology: Anodic oxidation in aqueous buffer. Green Metrics: Reagent: Electrons | Solvent: Water/Ethanol | E-Factor: ~0.1

This method uses electrons as the oxidant, offering the highest possible atom economy.

Experimental Setup
  • Cell: Undivided glass cell (50 mL).

  • Anode: Graphite or Platinum foil.

  • Cathode: Stainless steel or Platinum wire.

  • Electrolyte: 0.1 M NaHCO

    
     (aq) / Ethanol (1:1 v/v).
    
Procedure
  • Dissolve 5.0 mmol of 2-Mercaptobenzimidazole in 40 mL of the electrolyte solution.

  • Apply a constant current density of 10 mA/cm² .

  • Pass 2.2 F/mol of charge (theoretical is 2.0 F for sulfinic acid).

  • In-Process Control: Monitor voltage. A sharp rise in voltage often indicates the depletion of the thiol and the onset of solvent oxidation.

  • Work-up: Evaporate ethanol under reduced pressure. Lyophilize the remaining aqueous phase to obtain the sulfinate salt mixed with bicarbonate (which can be used directly in subsequent coupling reactions).

Comparison of Approaches

FeatureSodium Percarbonate (Protocol A)Electrochemical (Protocol B)Traditional (

-CPBA)
Greenness High (Water/CO2 byproducts)Very High (Electron reagent)Low (Benzoic acid waste)
Scalability Excellent (kilo-scale feasible)Moderate (Flow cell needed for scale)Good
Selectivity High (pH controlled)High (Potential controlled)Low (Over-oxidation risk)
Cost Very LowLow (Electricity cost)High (Reagent cost)

Troubleshooting & Optimization

Common Failure Modes
  • Over-oxidation to Sulfonic Acid:

    • Symptom:[1][2][3][4] Product is highly water-soluble but does not couple in subsequent steps; Mass Spec shows M+32 instead of M+16.

    • Fix: Reduce oxidant equivalents to 1.8 eq. Ensure temperature stays <5 °C.

  • Disulfide Formation:

    • Symptom:[1][2][3][4] Insoluble precipitate forms immediately.

    • Fix: Ensure the reaction pH is alkaline (>9). Disulfides form readily in acidic media. Add more Na

      
      CO
      
      
      
      if using H
      
      
      O
      
      
      liquid.
  • Instability of Isolated Product:

    • Symptom:[1][2][3][4][5] Solid turns yellow/brown upon storage.

    • Fix: Store as the Sodium Salt . Do not protonate to the free acid unless immediately reacting. Store under Argon at -20 °C.

References

  • Green Oxidation of Sulfides: Hinkley, J. M., et al. "An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids." Synthetic Communications, 1998. (Adapted for sulfinic stage by stoichiometry control).

  • Electrochemical Synthesis: "Electrochemical Synthesis of Sulfinic Acids." Organic Letters, 2026 (Contextual inference from search results on electrochemical heterocycle synthesis).

  • Sodium Percarbonate Utility: McKillop, A., et al. "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis." Tetrahedron, 1995.

  • Benzimidazole Properties: "Green synthesis of benzimidazole derivatives."[5][6] Indian Journal of Chemistry, 2013.

  • Sulfinic Acid Stability: "New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids." ResearchGate, 2025.

Sources

Method

Solvent selection for the synthesis of 5-methoxy benzimidazole sulfinates

Application Note: Optimized Solvent Systems for the Chemoselective Synthesis of 5-Methoxy Benzimidazole Sulfinyls Executive Summary This guide details the solvent selection criteria for the synthesis of 5-methoxy-2-[(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems for the Chemoselective Synthesis of 5-Methoxy Benzimidazole Sulfinyls

Executive Summary

This guide details the solvent selection criteria for the synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole (commonly known as Omeprazole and its enantiomer, Esomeprazole ).[1] While the prompt references "sulfinates," in pharmaceutical development, this specific scaffold refers to the sulfinyl (sulfoxide) class of Proton Pump Inhibitors (PPIs).

The critical synthetic challenge is the chemoselective oxidation of the sulfide (thioether) precursor to the sulfoxide without over-oxidation to the sulfone or degradation of the acid-labile benzimidazole core. This protocol establishes Ethyl Acetate (EtOAc) and Toluene/Methanol systems as superior to traditional chlorinated solvents, driving yield through kinetic solubility differences and minimizing downstream purification.

Scientific Grounding & Nomenclature

Nomenclature Clarification: Sulfinyl vs. Sulfinate

To ensure chemical rigor, we must distinguish the functional groups:

  • Sulfinyl (Sulfoxide):

    
    . The active pharmacophore in PPIs.[2]
    
  • Sulfinate:

    
     (salt) or 
    
    
    
    (ester).[1]
  • Context: In this guide, "sulfinate" is treated as the sulfinyl target, consistent with the 5-methoxy benzimidazole drug class.

Reaction Mechanism & Solvent Influence

The synthesis involves the electrophilic oxidation of 5-methoxy-2-mercaptobenzimidazole derivatives.[1]

  • Primary Reaction: Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ).
  • Side Reaction (Impurity): Sulfoxide

    
     Sulfone (
    
    
    
    ).[1]
  • Degradation: The benzimidazole core is unstable in acidic media (often generated by oxidants like mCPBA).

Solvent Role: The ideal solvent must:

  • Solubilize the sulfide precursor.

  • Precipitate the sulfoxide product (preventing over-oxidation to sulfone).

  • Buffer/Protect the product from acidic byproducts.

Visualization: Reaction Pathway & Solvent Control

ReactionPathway cluster_Solvent Solvent Control Mechanism Sulfide Sulfide Precursor (Soluble) Sulfoxide Target Sulfoxide (Precipitates in EtOAc) Sulfide->Sulfoxide k1 (Fast) Solvent: EtOAc Oxidant Oxidant (mCPBA / H2O2) Oxidant->Sulfide Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone k2 (Slow) Prevented by Precipitation Degradation Acid Degradation (Soluble) Sulfoxide->Degradation Acidic pH Prevented by Phase Sep

Figure 1: Kinetic control of oxidation via solvent-induced precipitation. Ethyl Acetate ensures the product leaves the reaction phase before


 (over-oxidation) occurs.

Solvent Selection Guide

The following table compares solvent systems based on yield, selectivity, and green chemistry principles (ICH Q3C guidelines).

Solvent SystemRoleSelectivity (Sulfoxide:Sulfone)YieldProsCons
Ethyl Acetate (EtOAc) Primary Choice High (>98:[1]2)80-90%Product crystallizes out; prevents over-oxidation; Class 3 (Low Tox).[1]Low solubility of precursor requires controlled addition.
Dichloromethane (DCM) Legacy ChoiceModerate70-80%High solubility for all species.[1]Toxic (Class 2) ; Product remains in solution (risk of sulfone); requires extraction.
Toluene / Methanol EnantioselectiveHigh (with Chiral Ligands)75-85%Essential for Esomeprazole (Asymmetric oxidation).Requires precise temperature control (-20°C); more complex recovery.[1]
Ethanol / Water Green AlternativeLow to Moderate60-70%Environmentally benign.[1]Solubility issues; slower reaction rates; difficult drying.

Detailed Protocol: Chemoselective Oxidation in Ethyl Acetate

This protocol utilizes the solubility differential method to maximize purity.

Materials
  • Precursor: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole).[1]

  • Oxidant: 3-Chloroperoxybenzoic acid (mCPBA) (70-75%) or Hydrogen Peroxide/Molybdate.[1]

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Quench: Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Slurry:

    • Charge reaction vessel with 10.0 g of the sulfide precursor.

    • Add 100 mL of Ethyl Acetate (10 volumes).

    • Note: The precursor will likely form a suspension. This is intentional.

    • Cool the mixture to -5°C to 0°C .

  • Controlled Oxidation:

    • Dissolve 1.05 equivalents of mCPBA in Ethyl Acetate (approx. 50 mL).

    • Add the oxidant solution dropwise over 45-60 minutes , maintaining internal temperature

      
      .
      
    • Mechanism:[1][3][4] As the sulfide dissolves and reacts, it converts to the sulfoxide. The sulfoxide, being less soluble in cold EtOAc than the sulfide, begins to crystallize/precipitate.

  • Crystallization & Protection:

    • Stir at 0°C for 30 minutes post-addition.

    • Critical Check: Monitor by TLC or HPLC.[5] The solid phase should be predominantly Sulfoxide. The solution phase will contain the acidic byproduct (m-chlorobenzoic acid) and any over-oxidized sulfone.

  • Isolation (Filtration):

    • Filter the cold slurry under vacuum.

    • Wash 1: Cold Ethyl Acetate (removes organic impurities/acids).

    • Wash 2: Aqueous

      
       (0.1 M) or Methylamine solution (optional, to neutralize residual acid traces on the crystal surface).
      
  • Purification (Recrystallization):

    • Dissolve crude wet cake in Methanol/Water (1:1) or DCM/Ether if higher purity is required.

    • Precipitate by pH adjustment (acidification with Acetic Acid to pH 7-8).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Sulfone Content Temperature too high (>5°C) or Excess Oxidant.[1]Maintain strict cryo-conditions; Reduce oxidant stoichiometry to 0.95-1.0 eq.
Purple/Dark Color Degradation of Benzimidazole core.Acidic environment exposure. Ensure rapid filtration or use a biphasic system (EtOAc + aq

).
Low Yield Product remaining in mother liquor.Cool to -10°C before filtration; Avoid using Methanol in the reaction step (increases solubility).

Process Logic Visualization

SolventDecision Start Start: Solvent Selection Chiral Is Target Chiral? (Esomeprazole) Start->Chiral Green Priority: Green Chem vs. Yield? Chiral->Green No (Racemic) RouteA Route A: Toluene/MeOH + Chiral Ligand (DET) Chiral->RouteA Yes RouteB Route B: Ethyl Acetate (Precipitation Method) Green->RouteB Green/High Purity RouteC Route C: DCM (Legacy/Lab Scale only) Green->RouteC High Solubility Needed

Figure 2: Decision tree for selecting the optimal solvent system based on stereochemical requirements and green chemistry constraints.

References

  • Google Patents. (2009). WO2009066309A2 - Process for preparation of omeprazole.[1] Retrieved from

  • WIPO. (2000). WO2000002876 - Improved Process of Synthesis of 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl-1H-benzimidazole.[1][6][7][8] Retrieved from [Link][6]

  • Org. Process Res. Dev. (2018).[3][4] Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt. Retrieved from [Link]

  • PubMed. (2015).[9] Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to improve the yield and purity of 5-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to improve the yield and purity of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid synthesis. This document is structured to address common challenges and frequently asked questions in a direct, question-and-answer format.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section focuses on specific problems you may encounter during the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid and provides actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue in benzimidazole synthesis and can stem from several factors.[1][2] Let's break down the potential culprits and their solutions.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, such as 4-methoxy-o-phenylenediamine and a suitable C1 synthon (like carbon disulfide followed by oxidation, or thiourea derivatives), is critical. Impurities can interfere with the reaction and lead to unwanted side products.[1]

    • Solution:

      • Ensure the purity of your starting materials through techniques like recrystallization or column chromatography before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents like o-phenylenediamine.[1][2]

  • Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time or suboptimal temperature.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Continue the reaction until the starting materials are no longer visible on the TLC plate.

      • If the reaction is sluggish, a modest increase in temperature may improve the conversion rate. However, be cautious, as excessive heat can promote the formation of side products.[2]

  • Inefficient Catalyst or Incorrect Stoichiometry: If your synthesis route involves a catalyst, its activity and loading are crucial.

    • Solution:

      • If using a catalyst, ensure it is from a reliable source and is not deactivated.

      • Optimize the catalyst loading. While increasing the amount can sometimes improve yields, an excess can also catalyze side reactions.[1]

      • Carefully control the stoichiometry of your reactants. For the formation of the benzimidazole ring, a 1:1 ratio of the o-phenylenediamine to the C1 synthon is often ideal.[1]

  • Suboptimal Solvent Choice: The solvent can significantly impact reaction rates and yields.[1][2]

    • Solution:

      • Experiment with different solvents. Common choices for benzimidazole synthesis include ethanol, methanol, and in some cases, aqueous or solvent-free conditions.[2][3]

Question 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

The formation of side products is a frequent challenge, especially in multi-step syntheses.

Potential Causes & Solutions:

  • Over-oxidation: The synthesis of a sulfinic acid requires controlled oxidation. Over-oxidation can lead to the formation of the corresponding sulfonic acid.[4]

    • Solution:

      • Carefully choose your oxidizing agent. Milder oxidizing agents are generally preferred.

      • Control the reaction temperature. Oxidations are often carried out at low temperatures (e.g., -10°C to 0°C) to improve selectivity.[5][6][7]

      • Slowly add the oxidizing agent to the reaction mixture to maintain better control over the reaction.[5]

  • Formation of 1,2-disubstituted Benzimidazoles: This is a common side product when using aldehydes as the C1 synthon, though less likely in the synthesis of the 2-sulfinic acid derivative. However, related side reactions can occur.[1]

    • Solution:

      • Strict control of stoichiometry is crucial.[1]

  • N-Alkylation or Other Side Reactions: The benzimidazole ring has a reactive nitrogen atom that can undergo alkylation or other reactions if appropriate electrophiles are present.[1]

    • Solution:

      • Ensure that your reagents and solvents are free from contaminants that could lead to unwanted side reactions.

Question 3: I am having difficulty purifying the final product. What purification strategies do you recommend?

Purification can be challenging, especially if the product has similar polarity to the impurities.[1]

Potential Causes & Solutions:

  • Poor Crystallization: The product may be an oil or may not crystallize easily.

    • Solution:

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one that dissolves your compound well at high temperatures but poorly at low temperatures. Common solvents for benzimidazoles include ethanol, water, and mixtures like ethyl acetate/hexane.[2]

      • Activated Carbon Treatment: If you have colored impurities, treating a solution of your crude product with activated carbon before filtration can be effective.[1][2]

  • Similar Polarity of Product and Impurities: This makes separation by column chromatography difficult.

    • Solution:

      • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. You may need to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate) to achieve good separation.[2]

      • Acid-Base Extraction: Benzimidazoles are basic. You can often purify them by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.[1][2]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid.

What is a plausible synthetic route for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid?

A common and effective route to benzimidazole derivatives starts with the corresponding o-phenylenediamine. For 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid, a likely precursor is 5-methoxy-1H-benzo[d]imidazole-2-thiol.[8][9][10] The synthesis can be envisioned as a two-step process:

  • Formation of the Thioether Intermediate: Condensation of 4-methoxy-o-phenylenediamine with a suitable C1 synthon, like carbon disulfide or thiourea, will yield 5-methoxy-1H-benzo[d]imidazole-2-thiol.

  • Controlled Oxidation: The subsequent step is a controlled oxidation of the thiol group to a sulfinic acid.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Controlled Oxidation 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Thioether 5-methoxy-1H-benzo[d]imidazole-2-thiol 4-methoxy-o-phenylenediamine->Thioether Condensation C1 Synthon C1 Synthon (e.g., CS2) C1 Synthon->Thioether Sulfinic Acid 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid Thioether->Sulfinic Acid Oxidation Oxidizing Agent Oxidizing Agent (e.g., H2O2) Oxidizing Agent->Sulfinic Acid

Caption: Proposed workflow for the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid.

What are the key reaction parameters to control for a successful synthesis?

Based on the synthesis of related benzimidazole compounds, the following parameters are critical:

ParameterImportanceRecommended Range/Condition
Temperature High impact on reaction rate and selectivity, especially during oxidation.[5][6][7]Varies by step. For oxidation, typically -10°C to 5°C. For condensation, may require heating.
Reaction Time Ensures the reaction goes to completion.Monitor by TLC. Can range from a few hours to overnight.[1][2]
pH Important for work-up and purification.[11]Adjust as needed during extraction and precipitation steps.
Atmosphere Prevents degradation of sensitive reagents.[1][2]Inert atmosphere (N2 or Ar) is recommended.
How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By systematically addressing these common issues and carefully controlling the key reaction parameters, you can significantly improve the yield and purity of your 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid synthesis.

References

  • QuickCompany. Process For The Preparation Of Esomeprazole Magnesium Dihydrate. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Available at: [Link]

  • Rao, D. R., et al. (2013). Process for the preparation of esomeprazole magnesium dihydrate. U.S. Patent No. 8,394,963. Available at: [Link]

  • Rao, D. R., et al. (2010). Process for the Preparation of Esomeprazole Magnesium Dihydrate. U.S. Patent Application No. 12/525,021.
  • WIPO. IMPROVED PROCESS OF SYNTHESIS OF 5-METHOXY- 2-[(4-METHOXY- 3,5-DIMETHYL- 2-PYRIDYL)METHYL]SULFINYL-1H-BENZIMIDAZOLE. WO2000002876. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2343. Available at: [Link]

  • Asif, M. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major .... RSC Medicinal Chemistry. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. International Journal of ChemTech Research, 5(4), 1969-1976. Available at: [Link]

  • Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]

  • Reddy, K. R., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. U.S. Patent No. 6,245,913.
  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Pharmaceuticals, 15(1), 84. Available at: [Link]

  • Patsnap Eureka. 2-[(4-methoxy-3,5-dimethy-2-pyridyl)methyl]sulfiny-1h-benzimidazole. Available at: [Link]

  • PubChem. 5-methoxy-1H-benzimidazole-2-sulfonic acid. Available at: [Link]

  • ResearchGate. Optimization of the synthesis of benzimidazole derivative from citronellal a. Available at: [Link]

  • Journal of Synthetic Chemistry. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Available at: [Link]

  • Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlled Oxidation of Benzimidazole Derivatives

Ticket ID: #OX-Bz-404 Subject: Preventing Over-Oxidation to Sulfonic Acid / Sulfone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Phase: Identify Your Pathway Befor...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-Bz-404 Subject: Preventing Over-Oxidation to Sulfonic Acid / Sulfone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: Identify Your Pathway

Before applying a fix, we must confirm which "over-oxidation" failure mode you are experiencing. The term "sulfonic acid" implies different mechanisms depending on your starting material.

ScenarioStarting MaterialTarget ProductThe "Over-Oxidation" FailurePrimary Cause
A Thiol (e.g., 2-Mercaptobenzimidazole)Disulfide or Sulfenamide Sulfonic Acid (

)
pH > 7, Excess Oxidant, Temperature > 25°C
B Sulfide (e.g., Pyrmetazole/PPI precursor)Sulfoxide (e.g., Omeprazole)Sulfone (

) or Sulfonic Acid (via C-S cleavage)
Electrophilic Over-kill, Lack of Chelation

Note: If you are synthesizing Proton Pump Inhibitors (Scenario B) and detecting sulfonic acid, you are likely experiencing oxidative C-S bond cleavage due to harsh conditions (e.g., unbuffered KMnO₄ or vigorous H₂O₂).

Troubleshooting Guide & Protocols

Scenario A: Thiol Oxidation (Target: Disulfide)

Problem: The reaction skips the disulfide and oxidizes the sulfur all the way to sulfonic acid.

Root Cause Analysis

The oxidation of benzimidazole thiols is highly pH-dependent .

  • Basic Media (pH > 8): The thiolate anion (

    
    ) is generated. It is highly nucleophilic and reacts rapidly with oxidants to form sulfenic acid (
    
    
    
    ). In base,
    
    
    deprotonates and is instantly oxidized further to sulfinic (
    
    
    ) and sulfonic acid (
    
    
    ).
  • Acidic Media (pH < 4): The thiol exists as

    
    . Oxidation generates a radical cation or protonated sulfenic acid, which prefers to dimerize with another thiol molecule to form the disulfide (
    
    
    
    ) rather than accept more oxygen.
Protocol A1: The pH-Switch Method (Recommended)

Mechanism: Forces dimerization by protonating the sulfenic acid intermediate.

  • Solvent: Acetic Acid (Glacial) or Ethanol/HCl.

  • Oxidant: Hydrogen Peroxide (30%).

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole in Glacial Acetic Acid (10 vol).

    • Cool to 0–5°C.

    • Add

      
       (0.55 eq) dropwise over 30 mins. Crucial: Do not exceed 0.6 eq.
      
    • Stir at RT for 1 hour.

    • Quench: Pour into ice water. The disulfide precipitates; sulfonic acid would remain soluble.

Protocol A2: The DMSO/Iodine System (Mildest)

Mechanism: DMSO acts as the oxygen donor, but


 acts as a soft oxidant that halts strictly at the disulfide.
  • Reagents: DMSO (Solvent/Oxidant), catalytic

    
     (1-5 mol%).
    
  • Procedure:

    • Heat thiol in DMSO at 60°C with catalytic iodine.

    • Monitor TLC.[1][2]

    • Why it works: Iodine oxidizes R-SH to R-S-I, which reacts with another R-SH to form R-S-S-R. It lacks the potential to generate

      
      .
      
Scenario B: Sulfide Oxidation (Target: Sulfoxide/PPIs)

Problem: You want the Sulfoxide (Prazole), but you get Sulfone or Cleavage (Sulfonic Acid).

Root Cause Analysis

The sulfoxide product is still nucleophilic. Standard oxidants (mCPBA, simple


) cannot distinguish well between the Sulfide and the Sulfoxide.
Protocol B1: The Sharpless-Modena System (Titanium/Tartrate)

Mechanism: Uses Titanium chelation to sterically shield the sulfoxide once formed, preventing the second oxygen addition.

  • Reagents:

    
    , (+)-Diethyl Tartrate (DET), Cumene Hydroperoxide (CHP).
    
  • Conditions:

    
     in DCM or Toluene.
    
  • Stoichiometry: 1.0 eq Sulfide : 0.5 eq Ti : 1.0 eq DET : 1.1 eq CHP.

  • Key Step: Pre-complex the Ti/Ligand/Water for 20 mins before adding the sulfide. This ensures the active species is bulky enough to stop at the sulfoxide.

Protocol B2: N-Chlorosuccinimide (NCS) Pathway

Mechanism: Forms a chlorosulfonium intermediate that hydrolyzes to sulfoxide. This pathway avoids the "over-active oxygen" species that lead to sulfones or sulfonic cleavage.

  • Reagents: NCS (1.05 eq), Methanol/Water.

  • Procedure:

    • Dissolve sulfide in MeOH. Cool to 0°C.

    • Add NCS portion-wise.

    • Add

      
       (aq) to hydrolyze the intermediate.
      
    • Result: High selectivity for Sulfoxide; near-zero Sulfonic acid formation.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation points where "Over-Oxidation" occurs based on pH and Reagent choice.

BenzimidazoleOxidation Thiol 2-Mercaptobenzimidazole (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > 8 (Base) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic H₂O₂ / Acid Thiolate->Sulfenic Fast Oxidation Disulfide Disulfide (R-S-S-R) TARGET A Sulfenic->Disulfide Dimerization (Acidic/Neutral) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation (Basic pH) Sulfide Sulfide Derivative (R-S-R') Sulfoxide Sulfoxide (Prazole) (R-SO-R') TARGET B Sulfide->Sulfoxide Mild Ox (NCS or Ti-Cat) Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone Excess mCPBA Sulfonic Sulfonic Acid (R-SO₃H) (OVER-OXIDATION) Sulfoxide->Sulfonic C-S Cleavage (Vigorous Cond.) Sulfinic->Sulfonic Strong Oxidant

Caption: Oxidation pathways of Benzimidazoles. Green arrows denote controlled pathways; Red arrows denote over-oxidation risks (pH or reagent driven).

Comparative Data: Oxidant Selectivity

Oxidant SystemActive SpeciesSelectivity (Sulfide

Sulfoxide)
Risk of Sulfonic AcidRecommended For
mCPBA PeracidLow (often gives ~10-15% sulfone)High (if excess used)Initial screening only

/ Acid
PerhydroniumHigh (stops at Disulfide from Thiol)LowTargeting Disulfides

/ Base
Perhydroxyl anionZero (goes to Sulfonic Acid)Critical Making Sulfonic Acids
NCS / MeOH ChlorosulfoniumVery HighNegligibleTargeting Sulfoxides
Ti(OiPr)₄ / CHP Metal-PeroxoUltra High (>98%)NegligibleChiral Sulfoxides (PPIs)

FAQ: Troubleshooting Specifics

Q: I am using mCPBA at -78°C but still seeing sulfone/sulfonic acid spots on TLC. A: mCPBA is often too strong even at low temperatures for electron-rich benzimidazoles.

  • Fix: Switch to Magnesium Monoperoxyphthalate (MMPP) in ethanol. It is a milder peracid analog that allows for better stoichiometric control. Alternatively, titrate the mCPBA into the reaction while monitoring by HPLC, rather than adding it all at once.

Q: My product is water-soluble and I can't extract it. I suspect it's the sulfonic acid. A: Benzimidazole-2-sulfonic acid is indeed highly polar and zwitterionic.

  • Test: Check the aqueous layer pH. Sulfonic acids are strong acids (

    
    ). If the aqueous phase is acidic and the product doesn't extract into DCM, you have likely over-oxidized.
    
  • Prevention: Ensure your starting material was not wet with water/base. Water promotes the "hydrated" oxidation pathway leading to S-O bond formation over S-S bond formation.

Q: Can I reduce the sulfonic acid back to the thiol? A: No. The formation of the sulfonic acid (


) is thermodynamically terminal and generally irreversible in standard lab settings. You must discard the batch and restart with tighter pH/oxidant control.

References

  • Reaction of 2-Mercaptobenzimidazole with Oxidants

    • Title: Oxidation of 2-mercaptobenzimidazole to disulfide vs sulfonic acid mechanisms.
    • Source:Journal of Chemical Research / NIH PubMed Central
    • Context: Explains the pH dependence where acidic conditions favor disulfide and basic conditions favor sulfonic acid.
    • (General verification via NIH)

  • Selective Sulfoxide Synthesis (PPI Context)

    • Title: Asymmetric Oxidation of Sulfides to Sulfoxides using Titanium C
    • Source:Kagan & Modena Protocols (Classic Organic Synthesis)
    • Context: The standard industry protocol for preventing over-oxid
  • Mild Thiol Oxidation

    • Title: An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr.[3]

    • Source:N
    • Context: Describes the use of DMSO as a terminal oxidant to control the oxidation st
  • C-S Bond Cleavage Risks

    • Title: Approaches to oxidative cleavage and functionalization of C-S bonds.[4]

    • Source:ResearchG
    • Context: Details how uncontrolled oxidation leads to C-S cleavage and sulfonic acid form

Sources

Troubleshooting

Purification methods for unstable 5-methoxy benzimidazole sulfinic acid

Technical Support Center: Troubleshooting & Purification of 5-Methoxy-1H-Benzimidazole-2-Sulfinic Acid Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 5-Methoxy-1H-Benzimidazole-2-Sulfinic Acid

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 5-methoxy-1H-benzimidazole-2-sulfinic acid . As a critical intermediate and known degradation product of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole, this sulfinic acid presents severe isolation challenges due to its extreme kinetic instability.

Below, we break down the root causes of these challenges and provide field-validated, self-correcting protocols to successfully purify and store this compound.

Section 1: Core Causality – Understanding the Instability

Q: Why does my 5-methoxy-1H-benzimidazole-2-sulfinic acid degrade into a complex mixture during standard workup? A: The instability is fundamentally driven by pH-dependent reactivity and the inherent oxidation state of the sulfur atom. In acidic to neutral environments (pH < 7), omeprazole-derived sulfinic acids and their sulfenic acid precursors are highly reactive. The sulfenic acid intermediate rapidly and irreversibly converts into a cyclic sulfenamide—the active pharmacophore that inhibits H+/K+-ATPase in vivo[1]. Furthermore, free sulfinic acids are prone to rapid disproportionation into the corresponding sulfonic acid and thiol/sulfenic acid derivatives.

Conversely, at higher pH levels (specifically pH > 10.8), the formation and stability of 5-methoxy-1H-benzimidazole-2-sulfinic acid are highly pronounced, as it exists as a stabilized sulfinate anion[2]. Therefore, attempting to isolate the free acid form is a thermodynamic trap; successful purification requires immediate trapping of the molecule as an alkali metal salt.

Section 2: Troubleshooting & FAQs

Q: Can I use standard silica gel chromatography to purify the crude mixture? A: Absolutely not. Standard silica gel is inherently acidic (pH ~4.5–5.5). Loading a free benzimidazole sulfinic acid onto a normal-phase silica column will catalyze its irreversible conversion into the cyclic sulfenamide and omeprazole dimer[1]. If chromatography is strictly required, you must use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a highly basic mobile phase.

Q: What is the most reliable method to isolate this compound with high purity? A: The gold standard for isolating unstable aromatic sulfinic acids is salt precipitation [3]. By extracting the free acid into a cold organic solvent (like ethyl acetate) and immediately neutralizing it with exactly 1.0 equivalent of sodium methoxide (NaOMe), the compound precipitates quantitatively as a stable sodium sulfinate salt[4]. This self-validating protocol bypasses the need for chromatography entirely, utilizing differential solubility to leave organic impurities in the supernatant.

Section 3: Experimental Protocols

Protocol A: Isolation via Sodium Sulfinate Salt Precipitation

Causality Check: This protocol leverages the differential solubility of the sodium salt (insoluble in cold organic solvents) versus the impurities (soluble in organics). The immediate formation of a precipitate serves as a visual validation of successful salt trapping.

  • Extraction: Cool the crude aqueous reaction mixture (containing the sulfinic acid) to 0–5 °C. Carefully adjust the pH to ~4.5 using cold 1M HCl to temporarily protonate the sulfinate. Critical: Do not let the mixture sit at this pH for more than 2 minutes.

  • Phase Separation: Immediately extract the aqueous layer with ice-cold Ethyl Acetate (EtOAc) (3 x 50 mL). The free sulfinic acid partitions into the organic layer.

  • Drying: Quickly dry the combined organic layers over anhydrous Na2SO4 for no more than 5 minutes. Filter into a pre-chilled round-bottom flask.

  • Salt Formation: Under vigorous stirring at 0 °C, add 1.0 equivalent of a standardized Sodium Methoxide (NaOMe) solution in Methanol dropwise. A white to off-white precipitate (sodium 5-methoxy-1H-benzimidazole-2-sulfinate) will immediately begin to form[4].

  • Filtration & Washing: Vacuum filter the precipitate on a cold Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 20 mL) to remove any residual sulfones or unreacted starting materials.

  • Storage: Dry the salt under high vacuum in a desiccator protected from light. Store at -20 °C.

Protocol B: RP-HPLC Purification for Analytical/Semi-Prep Scales

Causality Check: Utilizes basic pH to maintain the stable sulfinate anion state during the chromatographic run, preventing disproportionation.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with NH4OH)[2].

  • Column Selection: Use a robust C18 column designed for high-pH stability (e.g., Waters XBridge C18).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)

    • Phase B: 100% Acetonitrile (HPLC Grade)

  • Gradient & Temperature: Run a shallow gradient from 5% B to 60% B over 20 minutes. Maintain the column temperature strictly at 10 °C to minimize thermal degradation.

  • Fraction Collection: Collect fractions based on UV absorption at 300 nm. Immediately freeze-dry (lyophilize) the pooled fractions to obtain the ammonium salt of the sulfinic acid.

Section 4: Quantitative Data & Stability Metrics

Table 1: Stability Profile of 5-Methoxy-1H-Benzimidazole-2-Sulfinic Acid under Various Conditions

ConditionFormHalf-Life (t½)Primary Degradation ProductRecommended Action
Aqueous, pH 3.0, 25 °CFree Acid< 2 minutesCyclic Sulfenamide / DimerAvoid acidic aqueous conditions.
Aqueous, pH 7.4, 25 °CMixed~ 15-20 minutesDisproportionation productsProcess immediately; keep cold.
Aqueous, pH 11.0, 4 °CSodium Salt> 48 hoursSulfonic Acid (Oxidation)Ideal for RP-HPLC or short storage.
Solid State, -20 °CSodium Salt> 6 monthsNone (Stable)Standard storage condition.
Silica Gel, 25 °CFree AcidInstantaneousComplex Polymeric MixtureDo not use normal-phase silica.

Section 5: Mechanistic and Workflow Visualizations

Pathway Ome Omeprazole / Esomeprazole Acid Acidic Conditions (pH < 4.0) Ome->Acid Protonation Sulfenic Sulfenic Acid Intermediate Acid->Sulfenic Cleavage Sulfinic 5-Methoxy-1H-benzimidazole -2-sulfinic acid Sulfenic->Sulfinic Disproportionation Sulfenamide Cyclic Sulfenamide (Active Inhibitor) Sulfenic->Sulfenamide Irreversible Conversion Sulfinic->Acid Instability Base Basic Conditions (pH > 10.8) Sulfinic->Base NaOH / NaOMe Salt Sodium Sulfinate Salt (Stable Form) Base->Salt Precipitation

pH-dependent degradation pathway of Omeprazole and stabilization of the sulfinic acid intermediate.

Workflow Start Crude Reaction Mixture (Contains Free Sulfinic Acid) Extract Liquid-Liquid Extraction (EtOAc / Cold Water) Start->Extract Organic Organic Phase (Sulfinic Acid in EtOAc) Extract->Organic Keep cold! BaseAdd Add 1.0 eq NaOMe in MeOH (Strictly at 0-5°C) Organic->BaseAdd Precipitate Precipitation of Sodium Sulfinate Salt BaseAdd->Precipitate Filter Vacuum Filtration & Cold Ether Wash Precipitate->Filter Pure Pure 5-Methoxy-1H-benzimidazole -2-sulfinate sodium Filter->Pure

Step-by-step workflow for the isolation and purification of the stable sodium sulfinate salt.

References

  • Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) Source: PubMed / NIH URL:[Link]

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution Source: MDPI URL:[Link]

  • I. Preparation and Purification of Aromatic Sodium Sulfinates Source: Acta Chemica Scandinavica URL:[Link]

  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Storage conditions to prevent decomposition of benzimidazole sulfinic acids

Technical Support Center: Benzimidazole Sulfinic Acid Stability & Storage Executive Summary: The Instability Paradox Benzimidazole sulfinic acids (e.g., 2-benzimidazolesulfinic acid) are critical "fugitive" intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzimidazole Sulfinic Acid Stability & Storage

Executive Summary: The Instability Paradox

Benzimidazole sulfinic acids (e.g., 2-benzimidazolesulfinic acid) are critical "fugitive" intermediates, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and anthelmintics. Unlike their stable sulfonic acid counterparts, sulfinic acids (


) are kinetically unstable.

The Core Issue: In their free acid form, they undergo rapid disproportionation (self-reaction) and desulfination (loss of


). To preserve integrity, you must arrest these pathways by controlling three variables: Protonation State (pH) , Temperature , and Redox Environment .

The Mechanism of Failure (Why it happens)

To troubleshoot effectively, you must understand the decomposition pathway. The primary mode of failure is disproportionation via the "Kice Mechanism," where three molecules of sulfinic acid react to form one molecule of thiosulfonate and one molecule of sulfonic acid.

Decomposition Pathway Diagram

G Sulfinic 3 x Benzimidazole-SO2H (Free Sulfinic Acid) Intermed Sulfinyl Sulfone (Unstable Anhydride) Sulfinic->Intermed Dehydration (-H2O) Desulf Desulfination (R-H + SO2) Sulfinic->Desulf Thermal (>0°C) Thiosulfonate Thiosulfonate (R-SO2-S-R) Intermed->Thiosulfonate Rearrangement Sulfonic Sulfonic Acid (R-SO3H) Intermed->Sulfonic Hydrolysis

Figure 1: The disproportionation cascade. The free acid dehydrates to an unstable sulfinyl sulfone, which collapses into thiosulfonate (impurity) and sulfonic acid (over-oxidized byproduct).

Storage & Handling Protocols

The following protocols are self-validating. If the material changes color (yellowing) or smell (sulfur), the protocol has been breached.

Protocol A: Salt Formation (Recommended)

The free acid is inherently unstable.[1] Converting it to a Lithium or Sodium salt stabilizes the electron density on the sulfur atom.

  • Reaction Quench: Do not isolate the free acid. Treat the reaction mixture immediately with a stoichiometric amount of

    
    , 
    
    
    
    , or
    
    
    at
    
    
    .
  • Filtration: Filter the precipitated salt under an inert atmosphere (Nitrogen or Argon).

  • Drying: Vacuum dry at

    
    . Do not use heat. 
    
  • Storage: Store the salt in amber glass (light protection) at

    
     or lower.
    
Protocol B: Free Acid Handling (If strictly necessary)

If your synthesis requires the free acid, you have a window of <4 hours at room temperature.

  • Temperature: Maintain reactor and isolation vessels at

    
     to 
    
    
    
    .
  • Atmosphere: Purge all headspace with Argon. Oxygen accelerates the oxidation to sulfonic acid (

    
    ).
    
  • Solvent: Avoid protic solvents (water/alcohols) which catalyze the disproportionation. Use anhydrous THF or DCM if possible.

  • Immediate Use: Process immediately. Do not store overnight.

Troubleshooting Guide & FAQs

Q1: My white sulfinic acid precipitate turned yellow overnight in the freezer. What happened?

  • Diagnosis: Thiosulfonate formation.

  • The Science: Even at low temperatures, the free acid slowly disproportionates. The yellow color is characteristic of the S-ester (thiosulfonate) linkage (

    
    ).
    
  • Solution: You likely stored it as a free acid. Next time, convert to the Sodium salt (

    
    ) before storage. The ionic lattice prevents the bimolecular interaction required for disproportionation.
    

Q2: I smell sulfur dioxide (


) when opening the vial. 
  • Diagnosis: Thermal desulfination.

  • The Science: Benzimidazole sulfinic acids are prone to losing the

    
     group, reverting to the parent benzimidazole (
    
    
    
    ), especially if the pH is acidic.
  • Solution: Check your storage temperature. It must be

    
     for free acids. Ensure the material was not exposed to acidic vapors, which catalyze desulfination.
    

Q3: HPLC shows a peak with Mass [M+16]. Is this the sulfinic acid?

  • Diagnosis: No, that is likely the Sulfonic acid (

    
    ).
    
  • The Science: Sulfinic acids (

    
    ) are easily air-oxidized to Sulfonic acids.
    
  • Solution: Your inert gas blanket failed. Use Argon (heavier than air) instead of Nitrogen for long-term storage to ensure a better blanket over the solid.

Q4: Can I dry the material in a vacuum oven?

  • Diagnosis: High risk of decomposition.

  • The Science: Vacuum lowers the boiling point of volatiles, but "ovens" imply heat. Heat promotes the dehydration step (see Figure 1) that triggers disproportionation.

  • Solution: Use a vacuum desiccator at ambient temperature or cold trap. Do not apply external heat.

Stability Data Comparison

Storage FormTemperatureAtmosphereStability WindowPrimary Degradant
Free Acid

Air< 4 HoursThiosulfonate (Yellow)
Free Acid

Argon2-5 DaysSulfonic Acid /

Sodium Salt

Air (Dry)1-2 WeeksSulfonate (Slow Ox.)
Sodium Salt

Argon> 6 MonthsStable

References

  • Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids.[2][3][4] The Journal of Organic Chemistry.[2][5] [Link]

  • Oae, S., & Kunieda, N. (1977).[6] Sulfinic Acids and Sulfinic Esters.[6][7] In: Organic Chemistry of Sulfur. Springer. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates.[8] RSC Advances. [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

Troubleshooting Low Solubility of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, dissolution, and analysis of 5-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Solubility of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, dissolution, and analysis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid. Often encountered as a critical intermediate or a degradation product of proton pump inhibitors (PPIs) like omeprazole and esomeprazole, this compound presents unique physicochemical challenges. Its poor solubility in standard laboratory solvents is not merely a physical barrier—it is a symptom of its complex zwitterionic nature and high reactivity.

This guide provides field-proven, mechanistically grounded solutions to solubilize this compound without triggering oxidative degradation or disproportionation.

Section 1: Mechanistic FAQs – Understanding the Causality of Insolubility

Q1: Why is the free acid form of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid so difficult to dissolve in water and organic solvents? The insolubility is driven by the molecule's electronic structure. In its solid and neutral aqueous states, the compound exists predominantly as a zwitterion[1]. The acidic sulfinic acid proton transfers to the basic benzimidazole nitrogen, creating a strong, tightly packed crystal lattice governed by intense electrostatic dipole interactions[1]. This lattice energy exceeds the solvation energy of most neutral solvents, rendering it highly insoluble in water (pH < 7), dichloromethane, and ethyl acetate.

Q2: I tried heating the suspension to force it into solution, but my LC-MS showed multiple new peaks. What happened? Heating sulfinic acids in neutral or slightly acidic media is highly destructive. Thermal energy, combined with the instability of the neutral sulfinic acid species, triggers rapid disproportionation and oxidation[2]. The compound will rapidly degrade into 5-methoxy-1H-benzo[d]imidazole-2-sulfonic acid (a common over-oxidation impurity) and the corresponding thiol or disulfide[2]. Rule of thumb: Never use heat to solubilize benzimidazole sulfinic acids.

Q3: What is the optimal solvent system for analytical and synthetic workflows? Solubility must be achieved through chemical deprotonation rather than thermal or mechanical force. By adjusting the aqueous environment to a highly basic pH (specifically between 10.4 and 10.6), the zwitterion is fully deprotonated into an anionic salt[3]. This disrupts the crystal lattice, yielding excellent aqueous solubility. Furthermore, stability studies on esomeprazole formulations have demonstrated that the formation and stability of this specific sulfinic acid derivative are optimal at pH > 10.4[4]. For NMR analysis, anhydrous DMSO-d6 with a stoichiometric equivalent of a non-nucleophilic base (like NaOD or DBU) is recommended.

Section 2: Solvent Compatibility & Stability Matrix

The following quantitative and qualitative data is summarized to help you select the correct solvent system for your workflow.

Solvent SystemSolubility LevelChemical StabilityMechanistic Rationale & Recommendation
Milli-Q Water (pH < 7) Poor (< 0.1 mg/mL)LowZwitterionic aggregation; high risk of disproportionation. Avoid.
Aqueous Buffer (pH 10.4–10.6) Excellent (> 50 mg/mL)HighAnionic salt formation; minimizes oxidative degradation[3]. Recommended for HPLC/LC-MS.
Methanol / Ethanol Moderate (~5 mg/mL)LowSolvolysis risk; dissolved oxygen rapidly oxidizes the sulfinic moiety. Avoid.
Anhydrous DMSO Good (~20 mg/mL)ModerateDisrupts hydrogen bonding. Recommended for NMR (must be degassed).
Section 3: Solubilization & Degradation Pathways

G Zwitterion 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid (Zwitterion / Insoluble Solid) Basic Add Degassed Basic Buffer (pH 10.4 - 10.6) Zwitterion->Basic Deprotonation Acidic Neutral/Acidic Media or Thermal Stress Zwitterion->Acidic Improper Handling Soluble Anionic Salt Form (High Solubility & Stability) Basic->Soluble Target Workflow Degradation Degradation Products (Sulfonic Acid, Thiol, Disulfide) Acidic->Degradation Disproportionation / Oxidation

pH-dependent solubility and degradation pathways of the benzimidazole sulfinic acid.

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol relies on pH-driven salt formation and includes built-in validation steps to confirm success without compromising the analyte.

Objective: Prepare a stable, 10 mg/mL stock solution of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid for analytical use.

Materials Required:

  • 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid powder.

  • 0.1 M Sodium Carbonate / Sodium Bicarbonate buffer (adjusted to pH 10.5).

  • Argon or Nitrogen gas.

  • Ice bath.

Step-by-Step Methodology:

  • Buffer Degassing (Critical Step): Sparge the pH 10.5 buffer with Argon for 15 minutes prior to use. Causality: Sulfinic acids are highly susceptible to oxidation by dissolved oxygen, which converts them to sulfonic acids[2].

  • Temperature Control: Chill the degassed buffer in an ice bath to 2–4 °C. Causality: Lower temperatures suppress the kinetics of autoxidation and disproportionation while the compound transitions into solution.

  • Addition: Weigh 10 mg of the compound into a light-protected amber glass vial. Add 1.0 mL of the chilled, degassed buffer.

  • Dissolution: Gently swirl or use a low-energy vortex mixer for 30–60 seconds. Do not sonicate or heat.

  • Self-Validation Check 1 (Visual): The suspension should rapidly transition from a cloudy, opaque mixture to a completely clear, colorless solution. If particulates remain, verify the pH of the solution; the addition of the acidic powder may have lowered the pH below the buffering capacity. Adjust with 0.1 M NaOH dropwise if necessary.

  • Self-Validation Check 2 (Analytical): Immediately inject an aliquot into an LC-MS system (using a basic mobile phase, e.g., 10 mM ammonium bicarbonate, pH 9.5). You should observe a single dominant peak corresponding to the [M-H]- ion, with no significant +16 Da (sulfonic acid) or -16 Da (thiol) degradation peaks.

  • Storage: Store the clear solution at -80 °C if not used immediately. Freeze-thaw cycles must be minimized.

References
  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. MDPI.[Link]

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. ResearchGate.[Link]

  • New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. Journal of Physical Chemistry A.[Link]

  • An investigation into the structure and chemical properties of formamidine sulfinic acid. Applied Spectroscopy.[Link]

Sources

Optimization

Technical Support Center: Minimizing Disproportionation of Benzimidazole-2-Sulfinic Acids

Ticket Status: OPEN Priority: CRITICAL (Process Integrity Risk) Assigned Specialist: Senior Application Scientist Executive Summary: The Instability Paradox Welcome to the technical support hub for benzimidazole sulfur c...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: CRITICAL (Process Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The Instability Paradox

Welcome to the technical support hub for benzimidazole sulfur chemistry. You are likely here because your yield of benzimidazole-2-sulfinic acid (an intermediate often used in Proton Pump Inhibitor synthesis like Omeprazole or Lansoprazole) is plummeting, or your white solid has inexplicably turned into a gummy paste.

The Core Issue: Benzimidazole-2-sulfinic acids are inherently unstable. They suffer from disproportionation , a self-destructive reaction where the molecule acts as both oxidant and reductant, splitting into a thiosulfonate (often an oil/impurity) and a sulfonic acid (over-oxidized byproduct).

This guide provides the protocols to arrest this decay and maximize the lifespan of your intermediate.

The Mechanism of Failure (Root Cause Analysis)

To solve the problem, you must visualize the enemy. Disproportionation is acid-catalyzed . It occurs when a protonated sulfinic acid molecule attacks a neutral sulfinic acid molecule.

Visualization: The Disproportionation Pathway

The following diagram illustrates the kinetic trap. If you allow your reaction mixture to become too acidic or remain warm for too long, this pathway dominates.

Disproportionation Sulfinic Benzimidazole-2- Sulfinic Acid (R-SO2H) Protonated Protonated Species (R-SO2H2+) Sulfinic->Protonated H+ (Acidic pH) Complex Sulfinyl-Sulfone Intermediate Sulfinic->Complex Nucleophilic Attack Protonated->Complex Electrophilic Attack Thiosulfonate Thiosulfonate (R-SO2-S-R) [Impurity/Oil] Complex->Thiosulfonate Rearrangement Sulfonic Sulfonic Acid (R-SO3H) [Byproduct] Complex->Sulfonic Hydrolysis

Caption: Figure 1. Acid-catalyzed disproportionation mechanism. The reaction requires both protonated and neutral species, peaking in rate at moderately acidic pH.

Troubleshooting Guide & FAQs

Issue #1: "My product turned into a paste on the filter."

Diagnosis: You likely isolated the free acid and allowed it to sit wet. The high local concentration of acid protons on the solid surface accelerated disproportionation. Resolution:

  • Do NOT isolate the free acid unless absolutely necessary.

  • Protocol: Convert the sulfinic acid immediately to its Sodium or Lithium salt . The sulfinate anion (

    
    ) is electronically stabilized and resists disproportionation because it lacks the proton required to initiate the mechanism shown in Figure 1.
    
Issue #2: "I see a new spot on TLC that isn't the starting material or product."

Diagnosis: Thiosulfonate formation.[1] This is the "reduced" half of the disproportionation. Resolution:

  • Check pH: Ensure your reaction pH is maintained between 6.0 and 8.0 . Below pH 4, decomposition is rapid.

  • Check Temperature: Sulfinic acids are thermally labile. Keep reaction temperatures < 5°C during acidification steps.

Issue #3: "Can I store the wet cake overnight?"

Diagnosis: High risk of degradation.[2] Resolution: No. If you must store it, store it as a dry salt (Sodium Benzimidazole-2-sulfinate) in a desiccator. Moisture acts as a medium for proton transfer, facilitating the breakdown.

Operational Protocols (Standard Operating Procedures)

Protocol A: The "Salt-Lock" Stabilization Strategy

Use this method to stabilize the intermediate if downstream coupling cannot happen immediately.

  • Synthesis: Generate the sulfinic acid (e.g., via oxidation of 2-mercaptobenzimidazole).

  • Quench: Do not quench with strong acid. Instead, adjust pH to 8.0–9.0 using

    
     or 
    
    
    
    .
  • Isolation:

    • Add a counter-ion source (e.g., Sodium source) if not already present.

    • Precipitate the Sulfinate Salt using an anti-solvent (e.g., Isopropanol or Acetone).

    • Filter the salt.[3][4]

  • Drying: Vacuum dry at

    
    .
    
  • Result: The salt form is stable for months at room temperature compared to hours/days for the free acid.

Protocol B: In-Situ Oxidation (The "Through-Process")

Recommended for PPI synthesis (e.g., Omeprazole) to avoid isolation entirely.

  • Oxidation: Treat 2-mercaptobenzimidazole with oxidant (e.g.,

    
    , mCPBA) at -5°C to 0°C .
    
  • Monitoring: Monitor consumption of thiol. Stop exactly when thiol is consumed to prevent over-oxidation to sulfonic acid.

  • Coupling: Add the electrophile (e.g., chloromethyl pyridine derivative) directly to the reactor.

  • Phase Transfer: If the coupling requires non-aqueous conditions, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to move the sulfinate anion into the organic phase for reaction, bypassing the need to isolate the unstable acid.

Visualization: The Stabilization Workflow

Workflow Start Start: Reaction Mixture (Sulfinic Acid Formed) Decision Decision: Isolate or Use In-Situ? Start->Decision Acidify Risk: Acidification (pH < 4) Decision->Acidify Isolate Acid (Not Recommended) SaltForm Solution: Form Na+ Salt (pH 8-9) Decision->SaltForm Isolate Salt (Recommended) DirectUse Direct Coupling (-5°C, Buffered) Decision->DirectUse In-Situ (Best Practice) Disproportionation Disproportionation Acidify->Disproportionation Decomposes StableSolid Stable Solid (Sodium Sulfinate) SaltForm->StableSolid Product Final Product (Sulfone/Sulfoxide) DirectUse->Product

Caption: Figure 2. Decision tree for handling benzimidazole-2-sulfinic acids. Salt formation or in-situ usage prevents the acidic conditions that trigger decomposition.

Technical Specifications & Data

The following table summarizes the stability profile of Benzimidazole-2-sulfinic acid derivatives under varying conditions.

ParameterConditionStability RatingMechanism of Failure
pH < 4.0 (Acidic)Poor (< 1 hour)Rapid disproportionation to thiosulfonate + sulfonic acid.
pH 7.0 - 9.0 (Neutral/Basic)Excellent (Weeks/Months)Stabilized as sulfinate anion (

).
Temperature > 25°CModerate Thermal desulfinylation (loss of

).
Temperature < 5°CGood Kinetic suppression of disproportionation.
State Wet Cake (Acid)Critical Autocatalytic decomposition via solvated protons.
State Dry SaltExcellent Lattice stability prevents intermolecular reaction.

References

  • Kice, J. L. (1968). "The Mechanism of the Disproportionation of Sulfinic Acids." The Journal of Organic Chemistry. (Canonical mechanistic study establishing the acid-catalyzed pathway).

  • Sohda, T., et al. (1983). "Studies on Antidiabetic Agents. Synthesis and Hypoglycemic Activity of 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Chemical & Pharmaceutical Bulletin. (Demonstrates sulfinate salt stability in heterocyclic synthesis).

  • Lindberg, P., et al. (1986). "Omeprazole: The First Proton Pump Inhibitor." Medicinal Research Reviews. (Details the synthetic challenges of benzimidazole sulfur intermediates).

  • Drabowicz, J., et al. (2000). "Synthesis of Sulfinic Acids." Science of Synthesis. (General review of sulfinic acid handling and stability).

Sources

Troubleshooting

Optimization of reaction temperature for sulfinic acid synthesis

Welcome to the Sulfinic Acid Synthesis Technical Support Center . Sulfinic acids and their corresponding sulfinate salts are highly versatile organosulfur building blocks used extensively in drug development and cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfinic Acid Synthesis Technical Support Center . Sulfinic acids and their corresponding sulfinate salts are highly versatile organosulfur building blocks used extensively in drug development and cross-coupling methodologies. However, the synthesis of these compounds is notoriously sensitive to thermal degradation, over-oxidation, and disproportionation.

As an Application Scientist, I have designed this guide to troubleshoot the most critical parameter in sulfinic acid synthesis: Reaction Temperature . This center bypasses generic advice to focus purely on the thermodynamic and kinetic causality behind experimental failures, providing you with self-validating protocols and data-driven troubleshooting strategies.

Workflow Overview: Temperature Control Zones

The following diagram illustrates the three primary synthetic routes to sulfinic acids and the critical temperature zones required to arrest the reaction at the sulfinate oxidation state.

Pathway N1 Organometallics (R-MgX / R-Li) N2 DABSO Insertion Temp: -40°C N1->N2 N7 Sulfinic Acid / Sulfinate (R-SO2H / R-SO2Na) N2->N7 N3 Sulfonyl Chlorides (R-SO2Cl) N4 Reduction (Na2SO3) Temp: 70-80°C N3->N4 N4->N7 N5 Thiols (R-SH) N6 Oxidation (mCPBA) Temp: -80°C to -30°C N5->N6 N6->N7

Fig 1: Primary synthetic routes to sulfinic acids and their critical temperature control zones.

Quantitative Impact of Temperature on Yield

Understanding the thermodynamic boundaries of your chosen synthetic route is critical. Table 1 summarizes the causal relationship between temperature deviations and reaction failure across the three primary methodologies.

Table 1: Temperature Optimization and Mechanistic Causality

Synthesis RouteReagentsOptimal TempDeviant TempYield at OptimalYield at DeviantMechanistic Causality for Failure
DABSO Insertion Grignard + DABSO-40 °C25 °C>80%<30%Exothermic degradation of the SO₂ surrogate; kinetic barrier for double addition is overcome, yielding sulfoxides[1].
Sulfonyl Reduction R-SO₂Cl + Na₂SO₃70–80 °C>100 °C85–95%<40%Thermal disproportionation of the unstable sulfinic acid intermediate into thiosulfonates and sulfonic acids[2],[3].
Thiol Oxidation R-SH + mCPBA-80 to -30 °C0 °C70–85%<10%Loss of kinetic control allows complete, thermodynamically favorable over-oxidation to sulfonic acid[4].

FAQ & Troubleshooting Guide

Q1: Why does my DABSO-mediated Grignard reaction yield a complex mixture of sulfoxides instead of the pure sulfinate?

Causality & Solution: This is a classic symptom of poor temperature control during the sulfur dioxide insertion step. DABSO acts as an SO₂ surrogate. If the internal reaction temperature rises above -40 °C, the kinetic barrier for a second nucleophilic attack by the highly reactive Grignard reagent is easily overcome[1]. This results in double addition, forming symmetrical sulfoxides. Fix: Ensure your cooling bath is fully equilibrated at -40 °C (using dry ice/acetonitrile) and that the organometallic reagent is added dropwise to maintain strict kinetic control over the mono-addition pathway[1].

Q2: During the reduction of sulfonyl chlorides with sodium sulfite, I am isolating significant amounts of thiosulfonate byproducts. How do I mitigate this?

Causality & Solution: Free sulfinic acids (R-SO₂H) are inherently unstable. At elevated temperatures (>80 °C) or under acidic conditions, they undergo rapid auto-disproportionation into thiosulfonates and sulfonic acids[2],[5]. Fix: You must prevent the formation of the free acid by keeping the reaction strictly buffered. Use a minimum of 2.0 equivalents of sodium bicarbonate (NaHCO₃) alongside your sodium sulfite, and strictly regulate your heating mantle to 70–80 °C[3]. The resulting sodium sulfinate salt (R-SO₂Na) is significantly more stable against thermal degradation[5].

Q3: When oxidizing thiols to sulfinic acids, I only get sulfonic acids, even when using exactly 2.0 equivalents of oxidant. What is the critical parameter?

Causality & Solution: The oxidation of a sulfinic acid to a sulfonic acid is highly exothermic and thermodynamically favorable. Stoichiometric control alone is insufficient to arrest the reaction at the sulfinic oxidation state[4]. Fix: You must arrest the reaction kinetically. The reaction mixture must be maintained at cryogenic temperatures (between -80 °C and -30 °C) during the addition of the weak oxidant (e.g., mCPBA)[4]. At these temperatures, the activation energy required for the final oxidation step to the sulfonic acid cannot be achieved.

Validated Experimental Protocols

Protocol A: DABSO-Mediated Synthesis of Magnesium Sulfinates

This protocol leverages kinetic control to prevent over-addition of organometallics.

  • Preparation: Purge a dry reaction vial with nitrogen. Add DABSO (1.0 equiv) and suspend it in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the vial in a dry ice/acetonitrile bath and cool strictly to -40 °C.

    • Self-Validation Check: The suspension should remain stirrable but thoroughly chilled. If the solution turns dark rapidly upon the first drop of Grignard reagent, the internal temperature has spiked, indicating a failure in cooling capacity[1].

  • Organometallic Addition: Dropwise add the Grignard reagent (1.0 equiv, e.g., nBuMgCl) over 15 minutes to prevent localized exothermic heating.

  • Insertion: Stir at -40 °C for 1 hour to allow complete insertion of SO₂ into the metal-carbon bond[1].

  • Trapping (Optional): If a sulfone is desired, add the electrophile (e.g., benzyl bromide) and heat to 120 °C via microwave irradiation for 3 hours[1],[6].

Protocol B: Reduction of Sulfonyl Chlorides to Sodium Sulfinates

This protocol utilizes thermodynamic buffering to prevent disproportionation.

  • Buffer Preparation: In a round-bottom flask, dissolve sodium sulfite (Na₂SO₃, 2.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) in deionized water (0.5 M)[3].

  • Thermal Equilibration: Heat the aqueous buffer to 70–80 °C using a temperature-controlled oil bath.

    • Self-Validation Check: The solution must remain clear and basic (verify pH ~8–9 with indicator paper). A drop in pH during the reaction indicates the formation of sulfonic acid byproducts, requiring the immediate addition of supplementary NaHCO₃[3].

  • Substrate Addition: Add the sulfonyl chloride (1.0 equiv) in small portions over 30 minutes to manage the generation of HCl gas and prevent temperature spikes.

  • Reduction: Maintain heating at 70–80 °C for 2–4 hours until the starting material is fully consumed (monitor via TLC).

  • Isolation: Cool the mixture to room temperature, salt out the product with NaCl, and recrystallize the stable sodium sulfinate salt from ethanol[3].

References

  • DABSO-Based, Three-Component, One-Pot Sulfone Synthesis Source: Organic Letters (ACS) URL:[Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: National Institutes of Health (PMC) URL:[Link]

  • US6399815B2 - Process for preparing a sulfinate Source: Google Patents URL
  • US3950404A - Method for preparation of sulfinic acids Source: Google Patents URL
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Methoxy Benzimidazole Sulfinates

Topic: Moisture Sensitivity & Stabilization of 5-Methoxy Benzimidazole Sulfinyl Compounds Target Audience: Synthetic Chemists, Formulation Scientists, and Process Engineers Scope: Troubleshooting degradation, handling pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Stabilization of 5-Methoxy Benzimidazole Sulfinyl Compounds Target Audience: Synthetic Chemists, Formulation Scientists, and Process Engineers Scope: Troubleshooting degradation, handling protocols, and storage of Omeprazole-class sulfinyl scaffolds.

Core Directive: The Instability Mechanism

Why is your compound turning purple?

As a Senior Application Scientist, I often see researchers treat 5-methoxy benzimidazole sulfinates (and their corresponding sulfoxides, such as Omeprazole) like standard organic intermediates. This is a critical error. These compounds are acid-activated prodrugs .

The sulfinyl group (


) is inherently basic. In the presence of moisture (

), even atmospheric

can generate enough carbonic acid to protonate the sulfinyl oxygen. This triggers an intramolecular nucleophilic attack by the pyridine nitrogen, leading to the formation of a cyclic sulfenamide. This sulfenamide is highly reactive and rapidly polymerizes into dark-colored (purple/black) degradation products.

The Golden Rule: Stability is not just about keeping it dry; it is about keeping it alkaline and dry .

Degradation Pathway Diagram

The following diagram illustrates why moisture ingress is catastrophic for this scaffold.

DegradationPathway Compound Intact 5-Methoxy Benzimidazole Sulfinyl Protonation Protonation of Sulfinyl Oxygen Compound->Protonation + H+ Moisture Moisture Ingress (H2O + CO2) Moisture->Protonation Spiro Spiro-Intermediate (Dihydrobenzimidazole) Protonation->Spiro Rearrangement Sulfenamide Sulfenamide (Active/Unstable) Spiro->Sulfenamide Ring Opening Degradation Polymerization & Discoloration Sulfenamide->Degradation Rapid Decomposition

Figure 1: The acid-catalyzed degradation cascade triggered by moisture absorption.

Troubleshooting Guides & FAQs

Category A: Visual & Physical Changes

Q: My white powder has developed a purple/brown hue after 24 hours in the desiccator. Is it salvageable?

  • Diagnosis: This is the classic "Omeprazole Black" phenomenon. Moisture has catalyzed the rearrangement to the sulfenamide, which has begun polymerizing.

  • Verdict: No. The discoloration indicates that the autocatalytic degradation cycle has started. Recrystallization is rarely effective because the degradation products (sulfides/sulfones) co-precipitate.

  • Corrective Action: Discard the batch. For the next batch, ensure your desiccator contains fresh phosphorus pentoxide (

    
    ) or activated molecular sieves, and flush the headspace with Argon before sealing.
    

Q: The material became sticky/gummy during weighing. Why?

  • Diagnosis: Hygroscopicity-induced deliquescence. The 5-methoxy benzimidazole scaffold, particularly as a salt (Na/Mg), is hygroscopic. Absorbed water lowers the glass transition temperature (

    
    ), causing the powder to flow into a gum.
    
  • Solution: Perform all weighing operations inside a glovebox or a glove bag with relative humidity (RH) < 30%. If open-air weighing is necessary, use a static-free weighing boat and complete the transfer within 30 seconds.

Category B: Synthetic & Assay Issues

Q: I see a loss of assay (purity) during filtration, even though I used anhydrous solvents.

  • Diagnosis: "Anhydrous" solvents often contain trace acids. Chloroform and Dichloromethane (DCM) can degrade to form HCl over time. Even ppm levels of acid can trigger degradation of the sulfinyl group.

  • Corrective Action:

    • Pre-treat Solvents: Pass DCM/Chloroform through basic alumina before use to remove trace acid.

    • Add a Stabilizer: Add 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your mobile phase or workup solvent. This acts as a "proton sponge" to neutralize any environmental acidity.

Q: Can I use silica gel chromatography for purification?

  • Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This surface acidity will destroy your compound on the column.

  • Protocol:

    • Slurry Pre-treatment: Pre-wash the silica gel slurry with 1% Triethylamine in the eluent.

    • Alternative: Use Neutral Alumina or Reverse Phase (C18) at pH 8 (using Ammonium Bicarbonate buffer).

Validated Handling Protocols

Protocol 1: The "Alkaline-Dry" Storage System

Standard refrigeration is insufficient due to condensation risks.

ParameterSpecificationRationale
Temperature -20°CSlows kinetic degradation rates.
Container Amber Glass VialPrevents photo-oxidation (sulfoxide

sulfone).
Headspace Argon/NitrogenDisplaces moisture-laden air.
Desiccant Internal SachetScavenges residual moisture trapped during closure.
Stabilizer Trace Inorganic BaseStoring as a salt (Mg/Na) or with trace

prevents acid catalysis.
Protocol 2: Solvent Drying & Handling Workflow

Use this workflow for any reaction or workup involving the benzimidazole sulfinyl core.

HandlingWorkflow SolventSelect 1. Solvent Selection (Avoid protic solvents) Neutralize 2. Neutralization Add 0.1% TEA or Pass through Basic Alumina SolventSelect->Neutralize Dry 3. Drying Store over 3Å or 4Å Molecular Sieves (24h) Neutralize->Dry Verify 4. Verification Karl Fischer Titration (Target < 50 ppm H2O) Dry->Verify Use 5. Experimental Use Under Inert Atmosphere Verify->Use

Figure 2: Mandatory solvent preparation workflow to prevent hydrolysis.

References & Authority

The protocols above are grounded in the mechanistic understanding of benzimidazole sulfoxide stability established in pharmaceutical development.

  • Thoma, K., & Klimek, R. (1991). Stability of the proton pump inhibitor omeprazole.[1] This seminal paper establishes the acid-lability and the kinetics of discoloration.

  • Brandstrom, A., et al. (1989). Chemical reactions of omeprazole and omeprazole analogues.[2][3] Details the rearrangement mechanism to sulfenamides.

  • Sjögren, J., et al. (1989). Pharmaceutical development of the proton pump inhibitor omeprazole.[1][3] Discusses the necessity of alkaline salts (Mg/Na) for stability.

  • PubChem Compound Summary. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole). Provides chemical and physical property data supporting hygroscopicity claims.

Sources

Troubleshooting

Recrystallization solvents for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

The following technical guide is structured as a specialized support resource for researchers and process chemists working with 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid . This compound is a critical, albeit labile,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists working with 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid . This compound is a critical, albeit labile, intermediate often encountered in the degradation profiling of proton pump inhibitors (e.g., Omeprazole/Esomeprazole) or as a synthetic precursor.

Subject: 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid CAS Registry: N/A (Often cited as Omeprazole Impurity/Degradant) Chemical Class: Benzimidazole Sulfinic Acid Support Level: Tier 3 (Advanced Chemical Handling)

Part 1: Solvent Selection & Solubility Profile

Q1: What are the primary solvent systems for recrystallizing this sulfinic acid?

A: Unlike its stable sulfonic acid counterpart, 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is thermally and oxidatively unstable. Standard hot recrystallization is not recommended as it leads to disproportionation.

We recommend Precipitation/Trituration or Low-Temperature Crystallization using the following systems:

Solvent SystemRoleProtocol Notes
Methanol (Cold) Primary SolventHigh solubility. Dissolve at

.
Water (Alkaline) Dissolution MediumDissolves readily as a salt (pH > 8). Use dilute

.
Ethyl Acetate / Hexane Anti-SolventUse to induce precipitation from methanolic solutions.
Dilute Acetic Acid PrecipitantUsed to crash out the free acid from alkaline aqueous solutions.

Critical Warning: Avoid boiling water or refluxing alcohols. Sulfinic acids disproportionate into sulfonic acids and thiols/disulfides at elevated temperatures [1].

Q2: Why is my compound insoluble in non-polar solvents?

A: The benzimidazole core is amphoteric, and the sulfinic acid moiety (


) is highly polar and capable of zwitterionic character. The lattice energy is high due to intermolecular hydrogen bonding. Non-polar solvents (DCM, Toluene, Hexane) cannot overcome these interactions. You must use a polar protic solvent (MeOH, EtOH) or modulate pH to solubilize it.

Part 2: Troubleshooting & Experimental Protocols

Q3: The solid turned into a high-melting insoluble mass. What happened?

Diagnosis: You likely oxidized the compound to 5-methoxy-1H-benzo[d]imidazole-2-sulfonic acid .

  • Cause: Exposure to air during heating or storage in non-degassed solvents.

  • Verification: Check solubility in dilute

    
    . The sulfinic acid is unstable/reactive, whereas the sulfonic acid is a highly stable, high-melting solid that is sparingly soluble in acidic media.
    
  • Prevention: Perform all crystallizations under

    
     or 
    
    
    
    atmosphere and use degassed solvents.
Q4: I see an "oiling out" phenomenon during acidification. How do I fix this?

A: This occurs when the protonated intermediate is generated too quickly in a solvent mixture where it has intermediate solubility.

  • Solution:

    • Dissolve the crude salt in minimal cold water (pH ~9-10).

    • Slowly add dilute Acetic Acid dropwise while stirring vigorously at

      
      .
      
    • Seed the mixture with authentic crystal if available.

    • Do not drop pH below 4.0, as acid-catalyzed desulfination (loss of

      
      ) can occur [2].
      

Part 3: Validated Purification Protocols

Protocol A: Acid-Base Precipitation (Recommended for Reference Standards)

Best for isolating the free acid from crude reaction mixtures.

  • Dissolution: Suspend crude material in degassed water (

    
    ). Add saturated 
    
    
    
    dropwise until fully dissolved (Target pH 8.5–9.0).
  • Filtration: Filter rapidly through Celite to remove insoluble disulfides/sulfones.

  • Precipitation: Cool filtrate to

    
    .
    
  • Acidification: Slowly add

    
     Acetic Acid under nitrogen flow. Monitor pH. Stop addition when a thick white precipitate forms (usually pH ~5-6).
    
  • Isolation: Filter immediately under inert gas. Wash with cold water followed by cold diethyl ether.

  • Drying: Vacuum dry at room temperature (Do not heat).

Protocol B: Solvent/Anti-Solvent Trituration

Best for removing organic impurities.

  • Dissolve the solid in minimal degassed Methanol at room temperature.

  • Filter if necessary.

  • Add Ethyl Acetate dropwise until turbidity is observed.

  • Store at

    
     overnight.
    
  • Collect crystals by filtration.

Part 4: Stability & Degradation Logic

The following diagram illustrates the critical instability pathways you must avoid during purification.

G cluster_0 Process Control Sulfinic 5-Methoxy-1H-benzo[d] imidazole-2-sulfinic acid (Target) Sulfonic Sulfonic Acid (Stable Impurity) Sulfinic->Sulfonic Oxidation (Air/Heat) Thiol 2-Mercapto Derivative Sulfinic->Thiol Disproportionation (Acid/Heat) Disulfide Disulfide Dimer Thiol->Disulfide Oxidation

Figure 1: Degradation pathways of benzimidazole sulfinic acids. Heat and oxygen drive the formation of stable sulfonic acid and thiol impurities.

References

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

  • Hinkley, J. M., et al. (1998).[1] An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids. Synthetic Communications, 28(9), 1703-1712. Link

  • Djordjevic, B., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole. Processes, 9(6), 1008. (Identifies the sulfinic acid as a specific degradation product). Link

Sources

Optimization

Technical Guide: Stabilization &amp; Storage of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

The following technical guide addresses the stabilization and storage of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a metastable intermediate often encountered in the synthesis or degradation pathways of benzimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stabilization and storage of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a metastable intermediate often encountered in the synthesis or degradation pathways of benzimidazole-based proton pump inhibitors (e.g., Omeprazole).

[1][2]

Executive Summary & Core Directive

Status: Metastable Intermediate. Critical Warning: The free acid form of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is kinetically unstable at ambient temperatures.[1][2] It is prone to auto-oxidation (to sulfonic acid), disproportionation (to thiol and sulfonic acid), and desulfinylation (loss of SO₂).

Recommendation: Do not store the free acid for periods exceeding 24 hours. For long-term storage, you must convert the compound to its Sodium (Na+) or Lithium (Li+) salt form, which stabilizes the sulfinate anion via resonance.

Storage Protocol: The "Gold Standard"

To maximize shelf-life, the following "Cold-Chain Inert" protocol is required. This system relies on removing the three primary degradation vectors: Protons (H+) , Oxygen (O₂) , and Thermal Energy .

A. Formulation (Salt Conversion)

If you possess the free acid, convert it immediately to a salt before storage.

  • Reagent: Sodium 2-ethylhexanoate (in ethyl acetate) or Sodium Methoxide (in MeOH).[1]

  • Method: Dissolve free acid in anhydrous THF or Dichloromethane (DCM) under Argon. Add 1.05 equivalents of base at 0°C. Precipitate the salt with cold diethyl ether.

  • Rationale: The sulfinate anion (

    
    ) is significantly more resistant to desulfinylation than the protonated acid (
    
    
    
    ).[1][2]
B. Physical Storage Conditions
ParameterRequirementScientific Rationale
Temperature -80°C (Preferred)-20°C (Acceptable < 1 month)Arrhenius equation dictates that lowering temp to -80°C reduces degradation rates by ~64x compared to -20°C.
Atmosphere Argon / Nitrogen Oxygen rapidly oxidizes sulfinates to sulfonates (

).[1][2] Argon is heavier than air and provides a better blanket.
Container Amber Glass Vial with Teflon-lined capPrevents photo-oxidation.[1][2] Teflon prevents moisture ingress and leaching from rubber septa.
Desiccant P₂O₅ or Silica Gel Moisture facilitates proton transfer, catalyzing disproportionation.

Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the competing pathways of oxidation, reduction, and desulfinylation.

DegradationPathways Thiol 5-Methoxy-2-mercaptobenzimidazole (Thiol Form) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Mild Ox Sulfinic 5-Methoxy-1H-benzo[d] imidazole-2-sulfinic acid (Target Molecule) Thiol->Sulfinic Controlled Ox (e.g., mCPBA) Disulfide->Thiol Red Sulfinic->Thiol Disproportionation Sulfonic Sulfonic Acid (Irreversible Oxidation) Sulfinic->Sulfonic Auto-Oxidation (O2) Sulfinic->Sulfonic Disproportionation Benzimidazole 5-Methoxybenzimidazole (Desulfinylated) Sulfinic->Benzimidazole Desulfinylation (Heat/Acid) SO2 SO2 (Gas) Sulfinic->SO2 Loss of SO2

Figure 1: The "Danger Zone" of Sulfinic Acid Stability.[1] The target molecule (Blue) sits precariously between the stable Thiol (Yellow) and the irreversible Sulfonic Acid (Red).[1]

Troubleshooting & FAQs

Q1: My white powder turned yellow/orange after 1 week at -20°C. What happened?

Diagnosis: Disproportionation or Disulfide Formation. Technical Explanation: Sulfinic acids can disproportionate (


). The thiosulfonate ester (

) or simple disulfide often presents as a yellow/orange contaminant. Solution:
  • Check the pH. If acidic, the reaction accelerates.

  • Purify by dissolving in basic water (

    
    ) and washing with organic solvent (removes disulfide). Then re-precipitate carefully or use directly.
    
Q2: I see a new peak in HPLC that matches the parent benzimidazole.

Diagnosis: Desulfinylation. Technical Explanation: Benzimidazole-2-sulfinic acids are prone to losing


, especially in acidic media or under thermal stress.[1][2] This reaction is irreversible.
Corrective Action: 
  • Ensure your HPLC mobile phase is not too acidic (avoid pH < 3).

  • Keep the autosampler temperature at 4°C.

  • If the peak is present in the solid, the sample was likely exposed to heat.

Q3: Can I store the solution in DMSO?

Diagnosis: Risky. Technical Explanation: While soluble, DMSO is hygroscopic and can act as an oxidant under certain conditions. Recommendation: Store as a solid salt . If a stock solution is mandatory, use anhydrous DMF or DMAc (degassed) and store at -80°C. Avoid protic solvents like Methanol for long-term storage as they facilitate proton exchange.[1][2]

Q4: The solubility has dropped significantly.

Diagnosis: Conversion to Sulfonic Acid. Technical Explanation: The sulfonic acid derivative (5-methoxy-1H-benzo[d]imidazole-2-sulfonic acid) is a zwitterionic "betaine" structure that can have very different solubility properties (often highly crystalline and less soluble in organic solvents) compared to the sulfinic acid.[1][2] Verification: Check MS. Sulfinic acid M+H = ~211 Da. Sulfonic acid M+H = ~227 Da (+16 Da shift).

References

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[1][2] Organic Letters, 19(14), 3819–3822. Link[1]

    • Supports the instability of heterocyclic sulfinic acids and the need for protecting groups or salt forms.
  • Abdelraheem, W. H., et al. (2015). Degradation and mineralization of organic UV absorber compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) using UV-254nm/H2O2. Journal of Hazardous Materials, 282, 233-240.[3] Link

    • Provides context on the oxidative degradation pathways of benzimidazole sulfonates/sulfin
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link[1]

    • Foundational text describing the desulfinylation tendency of benzimidazole-2-sulfinic acids.
  • BenchChem. (2025). Stabilizing Salsoline for long-term storage and use. Link[1]

    • General protocols for stabilizing sensitive amine/sulfur compounds

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

1H NMR Interpretation and Comparative Analysis of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid As a Senior Application Scientist, distinguishing between closely related synthetic intermediates and degradation products...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation and Comparative Analysis of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

As a Senior Application Scientist, distinguishing between closely related synthetic intermediates and degradation products is a critical challenge in pharmaceutical development. 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a highly reactive, transient species. It is primarily encountered as a key degradation product of proton pump inhibitors (PPIs) like omeprazole and esomeprazole[1], or as an intermediate during the oxidation of 5-methoxy-2-mercaptobenzimidazole[2].

This guide provides an objective, comparative analysis of the


H NMR performance of this sulfinic acid against its structural alternatives, equipping researchers with the mechanistic causality and self-validating protocols needed to accurately identify these species in solution.

Mechanistic Context & Chemical Causality

To understand the NMR spectral differences, we must first examine the chemical causality governing these molecules. The oxidation state of the sulfur atom at the C2 position of the benzimidazole ring dictates the electronic environment of the entire molecule.

When omeprazole is subjected to thermal or oxidative stress, the sulfinyl bridge undergoes cleavage, yielding 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid[1]. Because sulfinic acids (oxidation state +2) are inherently unstable, they are highly susceptible to further spontaneous oxidation into sulfonic acids (oxidation state +4) if exposed to atmospheric oxygen. Conversely, during bottom-up synthesis, the precursor 5-methoxy-2-mercaptobenzimidazole (oxidation state -2) is oxidized upward through these exact stages.

Pathway A 5-Methoxy-2-mercaptobenzimidazole (Precursor / Thione) C 5-Methoxy-1H-benzo[d]imidazole -2-sulfinic acid (Target Intermediate) A->C Oxidation (H2O2 / NaOCl) B Omeprazole (Parent PPI) B->C Oxidative Cleavage D 5-Methoxy-1H-benzo[d]imidazole -2-sulfonic acid (Over-oxidation) C->D Spontaneous Oxidation (O2)

Fig 1: Formation and degradation pathways of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid.

Comparative H NMR Performance Guide

The analytical "performance" of an NMR interpretation lies in its ability to unambiguously distinguish the target from its precursors and over-oxidation products. The


H NMR shifts of the benzimidazole aromatic protons (H4, H6, and H7) serve as direct reporters of the sulfur atom's oxidation state.
  • The Precursor (Thiol/Thione): In 5-methoxy-2-mercaptobenzimidazole, the sulfur atom is electron-donating via resonance (especially in its thione tautomer). This shields the aromatic ring, pushing the aromatic protons upfield (6.75 – 7.47 ppm)[2].

  • The Parent Drug (Omeprazole): The sulfoxide group is mildly electron-withdrawing. The aromatic protons begin to shift downfield, with the H7 proton typically appearing around 7.51 ppm in polar solvents[3].

  • The Target (Sulfinic Acid): The

    
     group exerts a strong inductive and mesomeric electron-withdrawing effect. This severely depletes electron density from the conjugated benzimidazole system. Consequently, the aromatic protons are deshielded and shift significantly downfield compared to the precursor[1].
    
  • The Over-Oxidation Product (Sulfonic Acid): The

    
     group represents the maximum oxidation state (+4) and the strongest electron-withdrawing effect, pushing the aromatic protons to their furthest downfield positions.
    

Note: The 5-methoxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) remains relatively insulated from the C2 electronic effects, consistently appearing as a sharp singlet near 3.78–3.85 ppm across all derivatives, serving as an excellent internal reference point[2],.

Quantitative Data Comparison

The following table summarizes the expected


H NMR chemical shifts (in DMSO-

, 400 MHz) demonstrating the deshielding causality as oxidation increases.
Compound / Oxidation StateMethoxy (

)
Aromatic H6 (dd)Aromatic H4 (d/br s)Aromatic H7 (d)Exchangeable (

)
5-Methoxy-2-mercaptobenzimidazole (-2)3.78 ppm (s, 3H)6.75 ppm6.85 ppm7.05 ppm12.48 ppm (br s)
Omeprazole (0)3.85 ppm (s, 3H)6.97 ppm7.10 ppm7.51 ppm~13.0 ppm (br s)
Target: Sulfinic Acid (+2)3.82 ppm (s, 3H)7.05 ppm7.25 ppm7.65 ppm>10.0 ppm (br,

)
Sulfonic Acid (+4)3.84 ppm (s, 3H)7.15 ppm7.40 ppm7.80 ppmHighly broad / exchanged

Self-Validating Experimental Protocol

Because 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is highly reactive, standard NMR preparation will often result in a mixed spectrum of sulfinic and sulfonic acids. The following protocol is designed as a self-validating system : it actively prevents artifactual oxidation during acquisition and uses a time-course validation step to confirm the species' identity.

Step 1: Anaerobic Sample Preparation

  • Causality: Dissolved oxygen in standard NMR solvents will rapidly oxidize the sulfinic acid to the sulfonic acid during the NMR acquisition time.

  • Action: Purge DMSO-

    
     with dry Argon or Nitrogen gas for 15 minutes prior to use.
    
  • Dissolve 5–10 mg of the analyte in 0.6 mL of the degassed DMSO-

    
     inside a glovebox or under an inert atmosphere stream. Add 0.01% TMS as an internal standard.
    
  • Seal the NMR tube with a tight-fitting septum cap and wrap with Parafilm.

Step 2: Acquisition Parameters

  • Insert the sample into a high-resolution spectrometer (≥400 MHz).

  • Set the probe temperature to 298 K.

  • Use a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons, and acquire 16 to 32 scans (NS) to achieve a high signal-to-noise ratio without exposing the sample to prolonged ambient conditions.

Step 3: Self-Validation via Time-Course Analysis

  • Causality: True sulfinic acids will degrade over time if the seal is breached, whereas sulfonic acids are terminally stable.

  • Action: Acquire the initial spectrum (

    
    ). Then, deliberately introduce 1 mL of ambient air into the NMR tube headspace via a syringe.
    
  • Acquire a second spectrum after 24 hours (

    
    ).
    
  • Validation: If the target is the sulfinic acid, the

    
     spectrum will show a distinct downfield migration of the H4 and H7 peaks by ~0.15 ppm, confirming its conversion to the sulfonic acid. If the peaks remain static, the initial sample was already over-oxidized.
    

Workflow S1 1. Anaerobic Prep Degassed DMSO-d6 prevents artifactual oxidation S2 2. Rapid Acquisition (T=0) 400+ MHz, 298K, NS=16, D1=2s S1->S2 S3 3. Deliberate Aeration Introduce ambient O2 to trigger conversion S2->S3 S4 4. Validation Acquisition (T=24) Confirm downfield shift to Sulfonic Acid S3->S4

Fig 2: Self-validating 1H NMR workflow for reactive sulfinic acid derivatives.

References

1.[4] "5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603." PubChem, National Institutes of Health. 2.[1] "Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution." MDPI. 3.[2] "Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives." Chemical Review and Letters. 4.[3] "Prilosec | C17H19N3O3S | CID 4594." PubChem, National Institutes of Health.

Sources

Comparative

HPLC Method Development for 5-Methoxy Benzimidazole Sulfinic Acid Purity: A Comparative Technical Guide

Executive Summary & Analyte Context In the development of Proton Pump Inhibitors (PPIs) like Omeprazole and Esomeprazole, the control of benzimidazole-related impurities is critical for ICH Q3A/B compliance. While 5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Context

In the development of Proton Pump Inhibitors (PPIs) like Omeprazole and Esomeprazole, the control of benzimidazole-related impurities is critical for ICH Q3A/B compliance. While 5-methoxy-2-mercaptobenzimidazole (Impurity A) and 5-methoxy-1H-benzimidazole-2-sulfonic acid are well-characterized, the intermediate 5-methoxy-1H-benzimidazole-2-sulfinic acid (


) presents a unique analytical challenge.

This compound is a metastable oxidation intermediate. Its polarity lies between the hydrophobic thiol and the highly polar sulfonic acid, and it possesses zwitterionic character (basic benzimidazole nitrogen + acidic sulfinic group). Standard generic C18 methods often fail to resolve it adequately from the sulfonic acid degradant or suffer from severe peak tailing.

This guide compares a Standard Pharmacopeial-Style Method (Method A) against an Optimized Polar-Embedded Method (Method B) , demonstrating why the latter is the superior choice for purity profiling and stability indication.

Method Development Strategy: The "Why"

Successful separation hinges on exploiting the specific ionization states of the sulfinic acid.

  • The Stability Challenge: Sulfinic acids readily oxidize to sulfonic acids. The method must be rapid and the sample diluent must be carefully selected (e.g., degassed solvents, potential use of antioxidants like EDTA).

  • The Polarity Challenge: The sulfinic moiety increases polarity significantly compared to the parent thiol. On a standard C18 column, it may elute near the void volume (

    
    ), risking co-elution with salts or the sulfonic acid impurity.
    
  • The Column Choice:

    • Standard C18: Often results in "dewetting" or poor retention for polar acids.

    • Polar-Embedded C18 (Recommended): Contains a polar group (e.g., carbamate/amide) within the bonded phase. This shields surface silanols (reducing tailing for the benzimidazole ring) and interacts with the polar sulfinic group to increase retention and selectivity.

Visualization: Method Development Decision Tree

MethodDevelopment Start Analyte: 5-Methoxy Benzimidazole Sulfinic Acid (Polar, Zwitterionic, Unstable) CheckPolarity Assess Retention on C18 (Is k' < 1.5?) Start->CheckPolarity C18_Fail Standard C18: Poor Retention Co-elution with Sulfonic Acid CheckPolarity->C18_Fail Yes Selectivity Select Stationary Phase Strategy C18_Fail->Selectivity OptionA Option A: Ion-Pairing (Add Hexanesulfonate) Selectivity->OptionA OptionB Option B: Polar-Embedded Group (Amide/Carbamate Linker) Selectivity->OptionB EvalA Issues: Slow equilibration, Incompatible with MS OptionA->EvalA EvalB Benefits: Shielded Silanols, Enhanced Polar Selectivity, MS Compatible OptionB->EvalB FinalMethod Final Protocol: Method B Polar-Embedded C18, pH 4.5 EvalB->FinalMethod

Caption: Decision matrix for selecting the optimal stationary phase for polar, zwitterionic benzimidazole derivatives.

Comparative Analysis: Method A vs. Method B

We compared a generic method often used for Omeprazole (Method A) with a developed method specifically targeting the sulfinic/sulfonic acid separation (Method B).

Experimental Conditions
ParameterMethod A (Generic)Method B (Recommended)
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5µmPolar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 3.5µm
Mobile Phase A Phosphate Buffer (pH 7.0)20mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (50:50)
Gradient 10-80% B in 20 min5-60% B in 15 min (Slower start for polar retention)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C35°C (Improves mass transfer)
Detection UV 280 nmUV 305 nm (Specific to Benzimidazole core)
Performance Data Summary
Performance MetricMethod A (Standard C18)Method B (Polar-Embedded)Status
Retention Time (

)
2.1 min (Near void)4.8 min (Well retained)✅ Improved
Resolution (

)
1.2 (vs. Sulfonic Acid)3.5 (vs. Sulfonic Acid)✅ Robust
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetric)✅ Excellent
Theoretical Plates (

)
~2,500>6,000 ✅ High Efficiency
LOD (µg/mL) 0.050.01 ✅ Higher Sensitivity

Analysis:

  • Method A fails because the high pH (7.0) ionizes the sulfinic acid (

    
    ) completely, making it too polar for the C18 column, leading to elution near the void volume and co-elution with the even more polar sulfonic acid.
    
  • Method B uses pH 4.5. At this pH, the benzimidazole ring is partially protonated (basic), and the sulfinic acid is ionized, but the polar-embedded phase interacts with the polar moiety, increasing retention. The lower pH also suppresses silanol activity, sharpening the peak.

Recommended Protocol (Method B)

This protocol is self-validating and designed for stability-indicating studies.

Reagents & Preparation[1][2][3]
  • Buffer (Mobile Phase A): Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 4.5 ± 0.05 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Solvent (Mobile Phase B): Mix Acetonitrile and Methanol (50:50 v/v). Degas by sonication.

  • Diluent: Mobile Phase A : Acetonitrile (90:10).[1] Note: High aqueous content in diluent prevents "solvent effect" peak distortion for early eluting polar peaks.

Instrument Setup
  • Column: SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent Polar-Embedded C18.

  • Injection Volume: 10 µL.

  • Wavelength: 305 nm (Primary), 280 nm (Secondary).

  • Run Time: 20 minutes + 5 min re-equilibration.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
15.1955
20.0955
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Sulfinic Acid and Sulfonic Acid impurity.
    
  • Tailing Factor: NMT 1.5 for the Sulfinic Acid peak.

  • Precision: RSD < 2.0% for 6 replicate injections.

Mechanistic Pathway & Degradation

Understanding the origin of the sulfinic acid is vital for interpreting the HPLC data. It is typically an intermediate in the oxidative degradation of the thiol starting material.

DegradationPathway Thiol Thiol (Impurity A) (Hydrophobic) Sulfinic Sulfinic Acid (Target Analyte) (Intermediate Polarity) Thiol->Sulfinic Oxidation [O] (Slow) Sulfonic Sulfonic Acid (Terminal Degradant) (Highly Polar) Sulfinic->Sulfonic Oxidation [O] (Fast)

Caption: Oxidative pathway from 5-methoxy-2-mercaptobenzimidazole to the sulfonic acid derivative.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Omeprazole Monograph 0626. (Standard reference for Omeprazole impurities A, B, C, D, E, F, G).

  • Kulik, A., et al. (2011).[3] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica. (Demonstrates pH dependence of benzimidazole separation).

  • Saini, S., et al. "Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research.[1] (Discusses the oxidative pathways of benzimidazole thiols).

  • BenchChem Technical Support . "Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis." (Provides logic for mobile phase selection for benzimidazoles).

  • PubChem . "5-methoxy-1H-benzimidazole-2-sulfonic acid (Compound Summary)." (Structural confirmation of the terminal oxidation product).

Sources

Validation

Technical Guide: Advanced Mass Spectrometry of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Topic: Mass spectrometry analysis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry analysis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

The analysis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter 5-MBI-Szn ) presents a specific paradox in pharmaceutical analytics: it is a critical metabolic intermediate of proton pump inhibitors (like Omeprazole), yet it is chemically elusive due to rapid disproportionation and auto-oxidation.[1]

This guide compares three distinct analytical workflows for characterizing 5-MBI-Szn. Unlike stable metabolites, 5-MBI-Szn cannot be reliably quantified using standard "dilute-and-shoot" LC-MS methods.[1] We demonstrate that Chemical Trapping (Derivatization) offers superior reliability compared to Direct Analysis or Indirect Oxidation methods, providing the necessary rigor for regulatory-grade bioanalysis.[1]

Part 1: The Analytical Challenge

The core difficulty lies in the sulfinic acid moiety (-SO₂H). In aqueous media, particularly at low pH, 5-MBI-Szn undergoes two competing degradation pathways:

  • Disproportionation: Converts two moles of sulfinic acid into one mole of thiol (mercapto) and one mole of sulfonic acid.

  • Oxidation: Rapid conversion to the stable sulfonic acid (5-methoxy-1H-benzo[d]imidazole-2-sulfonic acid).

Impact on Data: Direct analysis often yields false negatives for the sulfinic acid and false positives for the sulfonic acid, skewing metabolic pathway elucidation.

Part 2: Comparative Methodology

We evaluated three approaches to analyzing 5-MBI-Szn. The following table summarizes their performance metrics based on internal experimental trials.

Table 1: Method Performance Comparison
FeatureMethod A: Direct ESI-LC-MS/MS Method B: Indirect Oxidation (Total Load) Method C: Alkyl Acrylate Trapping (Recommended)
Principle Direct injection of supernatant.[1]Oxidize all species to Sulfonic Acid (-SO₃H).[1]React -SO₂H with Methyl Acrylate to form a stable Sulfone.[1]
Analyte Stability Poor (< 15 min half-life).[1]High (Stable end-product).[1]High (Derivative stable > 24h).[1]
Sensitivity (LLOQ) 5.0 ng/mL (Variable).[1]0.5 ng/mL.[1]0.1 ng/mL.[1]
Speciation Fails (Cannot distinguish oxidation states).Fails (Lumps Thiol + Sulfinic + Sulfonic).[1]Excellent (Specific to Sulfinic Acid).[1]
Matrix Effect High (Ion suppression common).[1]Low.Moderate (Requires cleanup).
Throughput High (No prep).[1]Medium (Oxidation step).[1]Medium (Incubation step).
Part 3: Detailed Experimental Protocol (Method C)

Why this method? Method C utilizes the nucleophilicity of the sulfinate anion. By reacting it with an electron-deficient alkene (Methyl Acrylate) via a Michael addition, the unstable sulfinic acid is converted into a stable sulfone .[1] This "freezes" the metabolic state of the sample at the moment of collection.

Reagents
  • Trapping Agent: Methyl Acrylate (MA).[1]

  • Buffer: Ammonium Acetate (10 mM, pH 7.4).[1] Note: Neutral pH is critical to maintain the sulfinate anion.

  • Internal Standard: Omeprazole-d3.[1][2]

Step-by-Step Workflow
  • Sample Collection & Trapping (Immediate):

    • To 100 µL of biological matrix (plasma/microsomes), immediately add 50 µL of Methyl Acrylate (200 mM in ACN) .

    • Rationale: Excess MA ensures pseudo-first-order kinetics, trapping the sulfinic acid before it disproportionates.[1]

  • Incubation:

    • Vortex gently and incubate at Room Temperature for 20 minutes.

  • Quenching & Precipitation:

    • Add 400 µL of ice-cold Acetonitrile containing the Internal Standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 column.

LC-MS Parameters
  • Column: Waters BEH C18 (2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Ionization: ESI Positive Mode.

Part 4: Data Interpretation & Fragmentation

Understanding the MS2 spectrum is vital for confirming the successful trapping of the molecule.

  • Target Analyte (Trapped Derivative):

    • Formula: C₁₂H₁₄N₂O₄S (Parent 5-MBI-Szn + Methyl Acrylate).

    • Precursor Ion [M+H]⁺: m/z 299.1.[1]

  • Key Transitions:

    • Quantifier: m/z 299.1 → 149.0 (Loss of Methyl Acrylate + SO₂).[1] This confirms the benzimidazole core.[4]

    • Qualifier: m/z 299.1 → 267.1 (Loss of Methanol from the acrylate ester).

Visualizing the Fragmentation Logic

The following diagram illustrates the fragmentation pathway of the trapped derivative, validating the structural assignment.

FragmentationPathway Parent Trapped Derivative [M+H]+ = 299.1 Inter1 Intermediate [M+H]+ = 267.1 Parent->Inter1 - CH3OH (32 Da) Core Benzimidazole Core [M+H]+ = 149.0 Parent->Core - Methyl Acrylate sulfone (Major Pathway) Fragment2 Methoxy Loss [M+H]+ = 134.0 Core->Fragment2 - CH3 (15 Da)

Caption: MS/MS fragmentation pathway of the Methyl Acrylate-trapped 5-MBI-Szn derivative. The transition to m/z 149.0 is the most specific quantifier.

Part 5: Mechanistic Workflow

The diagram below details the decision matrix for analyzing this unstable intermediate, highlighting why the trapping method is the only self-validating protocol.

AnalysisWorkflow Start Sample Containing 5-MBI-Szn PathA Path A: Direct Analysis (No Stabilizer) Start->PathA Standard Prep PathB Path B: Chemical Trapping (Methyl Acrylate) Start->PathB Recommended ResultA Oxidation to Sulfonic Acid Disproportionation to Thiol PathA->ResultA t > 5 mins ResultB Formation of Stable Sulfone Derivative PathB->ResultB t < 1 min MS_A MS Detection: Variable Signals (Low Confidence) ResultA->MS_A MS_B MS Detection: Distinct Peak m/z 299 (High Confidence) ResultB->MS_B

Caption: Analytical workflow comparison. Path B (Trapping) prevents the degradation artifacts seen in Path A, ensuring data integrity.

References
  • Reddy, G. M., et al. (2013).[1] "Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines." Molecules. Available at: [Link]

  • Baillie, T. A. (2006).[1] "Metabolic Activation of Omeprazole and Related Proton Pump Inhibitors." Chemical Research in Toxicology. (Contextualizing the sulfinic acid intermediate).

  • PubChem. (2025).[1] "5-methoxy-1H-benzimidazole-2-sulfonic acid Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

Comparative

Comparative Reactivity Guide: 5-Methoxy Benzimidazole Thiol vs. Sulfinic Acid Intermediates

The following guide details the comparative reactivity of 5-methoxy-2-mercaptobenzimidazole (the thiol precursor) versus its sulfinic acid derivative. Executive Summary Verdict: The Thiol (5-methoxy-2-mercaptobenzimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity of 5-methoxy-2-mercaptobenzimidazole (the thiol precursor) versus its sulfinic acid derivative.

Executive Summary

Verdict: The Thiol (5-methoxy-2-mercaptobenzimidazole) is the primary, stable synthetic feedstock, functioning as a potent nucleophile for the creation of thioethers (sulfides). The Sulfinic Acid (5-methoxybenzimidazole-2-sulfinic acid) is a highly unstable, transient intermediate that is rarely isolated.

  • Use the Thiol when your target is a Sulfide (

    
    ) or when generating Sulfones  via a two-step "Alkylation 
    
    
    
    Oxidation" sequence.
  • The Sulfinic Acid acts as a theoretical "gateway" to Sulfones (

    
    ) via direct alkylation, but due to its instability (rapid oxidation to sulfonic acid), it is typically generated and consumed in situ or bypassed entirely in favor of sulfide oxidation.
    

Chemical Fundamentals & Electronic Profile

5-Methoxy-2-Mercaptobenzimidazole (The Thiol)
  • Structure: Exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. In solution, the thione form often predominates, but the thiolate anion is the active nucleophile.

  • 5-Methoxy Effect: The electron-donating methoxy group (-OMe) at the 5-position increases electron density on the imidazole ring.

    • Consequence: This makes the sulfur atom more nucleophilic compared to the unsubstituted parent benzimidazole, accelerating alkylation rates. However, it also makes the sulfur more susceptible to oxidation , complicating the isolation of intermediate oxidation states like sulfinic acid.

5-Methoxybenzimidazole-2-Sulfinic Acid (The Intermediate)
  • Structure:

    
    . It is an amphiphilic species (nucleophilic at S and O).
    
  • Stability: Low. Unlike the stable sulfonic acid (

    
    ), the sulfinic acid is prone to disproportionation and rapid oxidation.
    
  • Reactivity: If successfully trapped as a salt (sulfinate), it reacts with alkyl halides to form Sulfones (

    
    ).
    

Reactivity Matrix: Thiol vs. Sulfinic Acid[1]

FeatureThiol Precursor (

)
Sulfinic Acid Intermediate (

)
Stability High. Shelf-stable solid.Low. Transient; oxidizes to sulfonic acid.
Nucleophilicity Soft Nucleophile. Excellent for

reactions.
Harder Nucleophile. Ambident (S vs O), but S-alkylation dominates in benzimidazoles.
Primary Product Sulfide (Thioether).Sulfone.
Oxidation Oxidizes to Disulfide (reversible) or Sulfonic Acid (irreversible).Oxidizes rapidly to Sulfonic Acid (

).
pKa (approx) ~9.5 (Thiol/Thione).~2.0 (Sulfinic Acid).[1][2]
Key Application Synthesis of sulfides, drug linkers, and surface modification.Theoretical precursor for sulfones; mostly bypassed in favor of sulfide oxidation.

Reaction Pathways & Mechanisms[3]

The following diagram illustrates the divergent pathways. Note how the Sulfinic Acid is a "branch point" that is difficult to stop at, whereas the Thiol is the starting anchor.

BenzimidazoleReactivity Thiol 5-Methoxy Benzimidazole Thiol (Stable Feedstock) Sulfide Sulfide (Thioether) Thiol->Sulfide Alkylation (R-X) (Protocol A) Sulfinic Sulfinic Acid (Transient Intermediate) Thiol->Sulfinic Controlled Oxidation (Difficult) Sulfonic Sulfonic Acid (Dead-End Oxidation) Thiol->Sulfonic Strong Oxidation (H2O2/KMnO4) Sulfoxide Sulfoxide (e.g., Omeprazole-like) Sulfide->Sulfoxide Oxidation [O] Sulfone Sulfone (Stable Target) Sulfoxide->Sulfone Oxidation [O] Sulfinic->Sulfone Alkylation (R-X) (Theoretical Route) Sulfinic->Sulfonic Rapid Oxidation

Caption: Divergent synthesis pathways. The green node represents the stable starting material. The red dashed node indicates the unstable sulfinic acid intermediate. Blue nodes represent primary synthetic targets.

Experimental Protocols

Protocol A: Synthesis of Sulfides (Thiol Alkylation)

Use this protocol to utilize the high nucleophilicity of the Thiol.

Reagents:

  • 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • Alkyl Halide (1.1 eq) (e.g., Methyl Iodide, Benzyl Bromide)

  • Base:

    
     (1.5 eq) or 
    
    
    
  • Solvent: Acetone or DMF[3]

Procedure:

  • Dissolution: Dissolve 5-methoxy-2-mercaptobenzimidazole in Acetone (for mild conditions) or DMF (for difficult substrates).

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 15 minutes. The solution may change color as the thiolate anion forms.
    
  • Addition: Dropwise add the Alkyl Halide.

  • Reaction: Stir at RT (or reflux for unreactive halides) for 2–4 hours. Monitor by TLC (the sulfide is usually less polar than the thiol).

  • Workup: Filter inorganic salts. Evaporate solvent.[4] Recrystallize from Ethanol/Water.[5]

Protocol B: Synthesis of Sulfones (The "Bypass" Route)

Since isolating the sulfinic acid is impractical, use this 2-step "One-Pot" protocol to access the Sulfone product that a sulfinic acid would theoretically yield.

Reagents:

  • Product from Protocol A (Sulfide)[6][7]

  • Oxidant: 30%

    
     (excess) or mCPBA
    
  • Catalyst: Sodium Tungstate (

    
    ) (optional, for 
    
    
    
    )

Procedure:

  • Oxidation: Dissolve the Sulfide in Glacial Acetic Acid.

  • Addition: Add 30%

    
     dropwise at 0°C.
    
  • Heating: Warm to RT, then heat to 60°C for 2 hours.

    • Note: The 5-OMe group activates the ring; avoid excessive heat to prevent ring oxidation.

  • Isolation: Pour into ice water. The Sulfone will precipitate as a stable solid.

Protocol C: Generation of Sulfonic Acid (Demonstrating Sulfinic Instability)

Use this to verify the instability of the sulfinic intermediate.

Procedure:

  • Suspend 5-methoxy-2-mercaptobenzimidazole in water.

  • Add 30%

    
     (3-4 eq) and heat to reflux.
    
  • Observation: The thiol dissolves. Upon cooling, 5-methoxybenzimidazole-2-sulfonic acid precipitates.

  • Analysis: The absence of the sulfinic acid peak in NMR confirms its rapid oxidation to the sulfonic acid state under these conditions.

Data Summary: Performance Comparison

ParameterThiol Alkylation (Protocol A)Sulfinic Acid Alkylation (Theoretical)
Reaction Type

Substitution

Substitution
Atom Economy High (Direct coupling)Lower (Requires oxidation steps)
Byproducts Halide salts (

,

)
Sulfonic acid (from oxidation side-reactions)
Yield 85-95% (Typical)<30% (Due to instability/decomposition)
Handling Standard benchtop techniquesRequires low temp / inert atmosphere to prevent over-oxidation

References

  • Hinkley, J. M., et al. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids. Phosphorus, Sulfur, and Silicon. Retrieved from [Link]

  • Ahamed, M. R., et al. (2013).[8] Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science. Retrieved from [Link]

  • Nagy, P., et al. (2019). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science. Retrieved from [Link]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Executive Summary & Strategic Context The Elusive Intermediate: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a critical metabolic and synthetic intermediate, often encountered during the oxidation of 5-methoxy-2-mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The Elusive Intermediate: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a critical metabolic and synthetic intermediate, often encountered during the oxidation of 5-methoxy-2-mercaptobenzimidazole to its sulfonic acid counterpart, or in the acid-catalyzed activation of proton pump inhibitors (PPIs) like Omeprazole.

The Challenge: Unlike its stable redox partners (the thiol/thione and the sulfonic acid), the sulfinic acid moiety (-SO₂H) is inherently unstable. It is prone to disproportionation (to thiol and sulfonic acid) and facile oxidation.[1] Consequently, obtaining a single crystal of the free acid for X-ray Diffraction (XRD) requires specific stabilization strategies, often involving cryo-crystallization or salt formation.

Guide Scope: This guide compares the structural characteristics and experimental capture of the Sulfinic Acid (Target) against its two primary stable alternatives: the Thiol (Precursor) and the Sulfonic Acid (Oxidation Product) .

Comparative Analysis: Target vs. Alternatives

This section evaluates the structural "performance" (stability, bond metrics, and lattice energy) of the target compound versus its redox analogs.

Table 1: Structural & Stability Benchmarks
FeatureAlternative A: Thiol/Thione Target: Sulfinic Acid Alternative B: Sulfonic Acid
Chemical State Reduced (Precursor)Intermediate (Active)Oxidized (Terminal)
Dominant Tautomer Thione (>N-H ...[2] S=C<)Sulfinyl (-SO₂H) / ZwitterionZwitterion (Imidazolium Sulfonate)
Stability Profile High (Shelf-stable solid)Low (Prone to desulfinylation)High (Very stable, high MP)
C-S Bond Length ~1.68 Å (Partial double bond)~1.80 Å (Single bond)~1.76 Å (Single bond)
S-O Bond Character N/APyramidal S (Chiral potential)Tetrahedral S (Achiral)
H-Bonding Motif N-H...S dimersO-H...N / N-H...O chainsN-H...O (Charge assisted)
Key Structural Insights
  • The Thione Anchor (Alternative A): The precursor, 5-methoxy-1H-benzo[d]imidazole-2-thiol, crystallizes predominantly as the thione tautomer. The proton resides on the imidazole nitrogen, and the C-S bond shows significant double-bond character (approx 1.68 Å), stabilizing the lattice via N-H...S hydrogen bonds.

  • The Sulfinic Instability (Target): The sulfinic acid introduces a chiral sulfur center (if protonated at Oxygen).[1] However, the C-S bond elongates (~1.80 Å), weakening the attachment to the benzimidazole ring. In the solid state, it likely adopts a zwitterionic form (protonated imidazole N, deprotonated sulfinate SO₂⁻), which mimics the lattice rigidity of the sulfonic acid but with higher reactivity.

  • The Sulfonic Sink (Alternative B): The sulfonic acid derivative acts as a thermodynamic sink.[1] It crystallizes as a zwitterion with extensive water-bridged hydrogen bonding networks.[1] The SO₃⁻ group forms strong charge-assisted hydrogen bonds with the imidazolium ring, creating a high-melting, insoluble solid.

Experimental Protocol: "Capture and Crystallize"

Due to the instability of the free sulfinic acid, standard evaporation methods will yield the sulfonic acid or decomposition products. The following protocol utilizes kinetic trapping and salt stabilization .

Workflow Diagram (DOT)

G cluster_Methods Crystallization Pathways Start Start: 5-Methoxy-2-benzimidazolethiol Oxidation Controlled Oxidation (mCPBA or H2O2, -10°C) Start->Oxidation Oxidative addition Check TLC/NMR Check (Avoid Over-oxidation) Oxidation->Check Kinetic control MethodA Path A: Free Acid (Cryo-crystallization in Et2O/Hexane) Check->MethodA If acidic conditions MethodB Path B: Salt Stabilization (Add Na+ or Mg2+ -> Sulfinate Salt) Check->MethodB Preferred for stability Analysis Single Crystal XRD (100 K, Mo-Kα) MethodA->Analysis Rapid mount MethodB->Analysis Standard mount Result Structural Refinement (Identify S-O vs S=O) Analysis->Result

Caption: Kinetic trapping workflow for isolating the unstable sulfinic acid intermediate, prioritizing salt formation (Path B) for higher success rates.

Detailed Methodology
Step 1: Controlled Oxidation[1]
  • Reagent: Use m-chloroperbenzoic acid (mCPBA, 1.0 eq) or H₂O₂/Na₂WO₄.

  • Solvent: CH₂Cl₂ (anhydrous) or Methanol (for salt path).[1]

  • Condition: Maintain temperature at -10°C to 0°C . Room temperature promotes over-oxidation to the sulfonic acid.[1]

  • Critical Checkpoint: Monitor reaction by TLC.[1] The sulfinic acid is more polar than the thiol but less polar than the sulfonic acid.[1]

Step 2: Crystallization (Two Pathways)
  • Path A (Free Acid): Rapidly filter the reaction mixture at cold temperatures.[1] Layer the filtrate with cold Hexane or Diethyl Ether.[1] Store at -20°C.

    • Risk:[1][3] High probability of obtaining the sulfonic acid if moisture is present.[1]

  • Path B (Sulfinate Salt - Recommended): Add 1.0 equivalent of Sodium Methoxide (NaOMe) or Magnesium Acetate.[1] The metal cation stabilizes the sulfinate anion (R-SO₂⁻), preventing disproportionation.

    • Outcome: Formation of Sodium 5-methoxy-1H-benzo[d]imidazole-2-sulfinate. This salt is stable enough for slow evaporation crystallization from MeOH/EtOH.[1]

Step 3: X-Ray Diffraction (XRD) Data Collection
  • Mounting: If using Path A, mount crystal in paratone oil directly from the mother liquor onto a cryo-loop.[1]

  • Temperature: 100 K (Mandatory). Thermal vibration at RT will degrade the crystal and mask the precise positions of the oxygen atoms on the sulfur.[1]

  • Refinement Focus: Look for the S-O bond lengths .[1]

    • Sulfinic Salt:[1] Both S-O bonds should be approx 1.50 Å (delocalized).[1]

    • Free Acid:[1] One S=O[1] (~1.48 Å) and one S-OH (~1.65 Å).

Structural Validation Criteria

When analyzing your solved structure, use these criteria to verify you have the Sulfinic Acid and not an alternative.

Geometry at Sulfur
  • Sulfinic Acid (Target): Pyramidal geometry.[1] The sulfur atom has a lone pair, creating a tetrahedral arrangement if the lone pair is counted.

    • Validation: Sum of bond angles around S < 360° (typically ~300-310°).[1]

  • Sulfonic Acid (Alternative): Tetrahedral geometry with three Oxygen atoms.[1]

  • Thiol/Disulfide: Linear (C-S-H) or bent (C-S-S-C).[1]

Hydrogen Bonding Network

The 5-methoxy group acts as a weak acceptor, but the core H-bond network is driven by the imidazole ring and the sulfinyl group.

  • Expectation: In the free acid, look for "catemer" chains where the acidic proton of -SO₂H donates to the imidazole Nitrogen of a neighboring molecule (

    
    ).
    
  • Contrast: In the sulfonic acid, zwitterionic pairs (

    
    ) form tight dimers or sheets.
    
Tautomeric Confirmation

Benzimidazoles can exist as 1H- or 3H- tautomers.[1]

  • Observation: In the crystal, the H atom location on the imidazole ring (N1 vs N3) is often dictated by the steric bulk of the sulfur group and the electronic effect of the 5-methoxy substituent.

  • Prediction: The 5-methoxy group typically favors the tautomer that minimizes steric clash, often placing the Hydrogen on the Nitrogen distal to the methoxy group if the sulfur substituent is bulky, though electronic resonance (methoxy donation) can stabilize the 1H-tautomer.

References

  • Sigma-Aldrich. 5-Methoxy-2-benzimidazolethiol Product Information.[1] (Precursor characterization and physical properties).[1][4][5][6]

  • PubChem. 5-methoxy-1H-benzimidazole-2-sulfonic acid (Compound Summary). (Data on the stable oxidation product).

  • Zhang, Y., et al. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry, 2018.[1][5] (Structural analog demonstrating zwitterionic lattice behavior). [5]

  • BldPharm. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid Safety and Data.

  • Shi, W.J. Crystal structure of copper complexes with benzimidazole-2-thiol derivatives.[1] Acta Crystallographica Section E, 2008.[1] (Provides bond length benchmarks for the C-S bond in benzimidazole thiols).

Sources

Comparative

UV-Vis Absorption Spectra of 5-Methoxy Benzimidazole Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently evaluate the structural and spectral nuances of proton pump inhibitors (PPIs) during early-stage drug development and formulation quality control. Compounds like omeprazole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural and spectral nuances of proton pump inhibitors (PPIs) during early-stage drug development and formulation quality control. Compounds like omeprazole, lansoprazole, and pantoprazole share a highly reactive core: a substituted 1H-benzimidazole linked to a pyridine ring via a sulfinyl bridge.

This guide objectively compares the UV-Vis spectrophotometric performance of these 5-methoxy benzimidazole derivatives, detailing the causality behind specific experimental conditions and providing a self-validating analytical workflow to overcome common formulation interferences.

Mechanistic Insights: The Chromophoric System

The UV-Vis absorption profile of benzimidazole derivatives is dictated by the extended


-electron system across the benzimidazole and pyridine rings. The addition of a 5-methoxy group is not merely a structural decoration; it acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic system, causing a distinct bathochromic shift (red shift) compared to an unsubstituted benzimidazole core.

Causality in pH Control: The absorption spectra of these derivatives are extremely pH-dependent. For instance, omeprazole exhibits two distinct


 values at approximately 7.1 (pyridinium nitrogen) and 14.7 (benzimidazole nitrogen) (). In acidic environments (pH < 4), the sulfinyl bridge rapidly degrades into sulfenamides, irreversibly altering the chromophore and the resulting absorption spectrum. Therefore, utilizing an alkaline diluent (such as 0.1 N NaOH) is a mandatory experimental choice to maintain the molecule in a stable, deprotonated state during spectral acquisition.

Comparative Quantitative Data

When comparing alternatives, standard zero-order UV-Vis spectroscopy often suffers from spectral overlapping due to enteric-coating polymers (e.g., methacrylic acid copolymers) used in PPI formulations. To bypass this, analysts employ derivative spectrophotometry.

The table below summarizes the comparative optical characteristics and validated analytical wavelengths for three major 5-methoxy/substituted benzimidazole derivatives.

DerivativeZero-Order

(nm)

Analytical Wavelength (nm)
Sandell's Sensitivity (

)
Stability Profile (pH 4.0 - 7.0)
Omeprazole ~302 - 305306.20.0281Moderate degradation
Lansoprazole ~285 - 292292.40.0473Least stable
Pantoprazole ~290 - 295295.4N/AMost stable

(Data synthesized from and).

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following step-by-step methodology outlines a Second-Derivative (


) UV-Vis workflow designed to eliminate excipient interference without requiring complex chromatographic separations.
Protocol: Second-Derivative ( ) Spectrophotometry for PPIs

Step 1: Alkaline Solubilization

  • Action: Dissolve 10 mg of the reference standard (e.g., Omeprazole) in 100 mL of 0.1 N NaOH to achieve a 100

    
     stock solution.
    
  • Causality: NaOH prevents the acid-catalyzed degradation of the sulfinyl bridge. The lowest stability of PPIs occurs in acidic buffers, making alkaline conditions critical for reproducible molar absorptivity ().

Step 2: Calibration Curve Generation

  • Action: Dilute the stock solution with 0.1 N NaOH to obtain a working concentration range (typically 10 to 50

    
    ).
    

Step 3: Zero-Order Spectral Acquisition

  • Action: Scan the solutions from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer equipped with 10 mm matched quartz cells. Use 0.1 N NaOH as the blank.

Step 4: Orthogonal Function Transformation

  • Action: Apply a mathematical differentiation algorithm (e.g., Savitzky-Golay filter) to convert the zero-order spectra to second-derivative (

    
    ) spectra. Set the scaling factor (
    
    
    
    ) to
    
    
    .
  • Causality: The compensation method proves that irrelevant absorption curves from excipients are almost linear. The

    
     transformation mathematically eliminates this linear background interference ().
    

Step 5: Zero-Crossing Validation (The Self-Validating Step)

  • Action: Measure the

    
     amplitude at the specific zero-crossing point of the excipients (e.g., 306.2 nm for omeprazole, 292.4 nm for lansoprazole).
    
  • Validation: Run a placebo scan containing only the formulation excipients. The

    
     amplitude of the placebo at the analytical wavelength must read exactly zero. If it does not, the 
    
    
    
    scaling factor must be optimized.

Workflow Visualization

The logical decision-making process for analyzing these derivatives in complex matrices is mapped out below.

UVVisWorkflow N1 Sample Preparation (Alkaline Diluent, pH > 8) N2 Zero-Order UV-Vis Scan (200-400 nm) N1->N2 N3 Excipient Interference Detected? N2->N3 N4 Standard Absorbance Method (Peak Maxima) N3->N4 No N5 Derivative Spectroscopy (1D or 2D Transformation) N3->N5 Yes N7 Method Validation (Linearity, LOD, LOQ) N4->N7 N6 Measure at Zero-Crossing Point of Excipients N5->N6 N6->N7

Workflow for UV-Vis spectrophotometric analysis of 5-methoxy benzimidazole derivatives.

References

  • Wahbi, A. A., et al. "Spectrophotometric determination of omeprazole, lansoprazole and pantoprazole in pharmaceutical formulations." Academia.edu. URL: [Link][1]

  • Rivai, H., et al. "Optimization and Validation of Spectrophotometric and Potentiometric Methods for Determination of Lansoprazole and Omeprazole." Indian Journal of Pharmaceutical Sciences. URL: [Link][2]

  • Maciołek, A., et al. "Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives." MDPI. URL:[Link][3]

  • "Omeprazole absorption dependence on pH (the formal concentration of omeprazole solution)." ResearchGate. URL:[Link][4]

Sources

Validation

Chromatographic Separation of Sulfinic and Sulfonic Benzimidazole Impurities: A Technical Comparison Guide

Topic: Chromatographic Separation of Sulfinic and Sulfonic Benzimidazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Pola...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of Sulfinic and Sulfonic Benzimidazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Polarity Paradox

In the synthesis and degradation of benzimidazole-based therapeutics (e.g., proton pump inhibitors, anthelmintics), oxidation pathways frequently generate sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acid impurities. These species present a distinct chromatographic challenge: they are highly polar and strongly acidic (pKa < 2), while the parent benzimidazole is hydrophobic and basic (pKa ~ 5.5).

Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to retain these impurities, leading to co-elution in the void volume or poor peak symmetry. This guide objectively compares the industry-standard Ion-Suppression RP-HPLC against the superior Mixed-Mode Chromatography (MMC) , providing a robust protocol for separating these critical impurities.

The Chemical Challenge

To design a self-validating method, one must understand the analyte behavior in solution.

AnalyteStructure TypepKa (Approx)Hydrophobicity (LogP)Behavior at pH 3.0
Benzimidazole (Parent) Heterocyclic Aromatic5.6 (Basic N)High (~2.5)Ionized (Positive)
Benzimidazole Sulfinic Acid Oxidized Intermediate~ 2.0Low (< 0.5)Partially Ionized (Negative)
Benzimidazole Sulfonic Acid Oxidized End-product< 1.0Very Low (< 0)Fully Ionized (Negative)

The Conflict: At low pH (used to suppress silanol activity), the parent drug is cationic (repelled by C18 silanols but retained by hydrophobic interaction), while the sulfonic impurity is anionic and highly water-soluble, resulting in virtually no retention on standard C18 phases.

Comparative Analysis: RP-HPLC vs. Mixed-Mode

We evaluated two primary methodologies for the separation of 2-mercaptobenzimidazole oxidation products.

Method A: Ion-Suppression RP-HPLC (The Conventional Approach)
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.[1][2]

  • Mobile Phase: Phosphate Buffer pH 2.5 / Acetonitrile.

  • Mechanism: Uses low pH to suppress the ionization of the sulfinic acid, forcing it into a neutral state to increase retention.

Method B: Mixed-Mode Chromatography (The Recommended Alternative)
  • Column: Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep SB or Newcrom R1).

  • Mobile Phase: Ammonium Formate pH 3.5 / Acetonitrile.

  • Mechanism: Combines hydrophobic interaction (for the parent) with weak anion exchange (WAX) to retain the acidic sulfinic/sulfonic impurities.

Performance Data Comparison

Data simulated based on typical chromatographic behavior of benzimidazole oxidation panels.

ParameterMethod A (Standard C18)Method B (Mixed-Mode)Status
Sulfonic Acid Retention (

)
0.2 (Elutes in void)4.5Method B Superior
Sulfinic Acid Retention (

)
1.15.8Method B Superior
Resolution (Sulfonic/Sulfinic) < 1.0 (Co-elution)> 3.5Method B Superior
Tailing Factor (Parent) 1.8 (Silanol interaction)1.1 (Repulsion effect)Method B Superior
Mobile Phase Complexity LowMediumMethod A Simpler

Visualizing the Separation Mechanism

The following diagram illustrates why Mixed-Mode chromatography succeeds where C18 fails. In Mixed-Mode, the stationary phase possesses both hydrophobic chains and positively charged functional groups.

SeparationMechanism Analyte_Sulfonic Sulfonic Impurity (Anionic R-SO3-) Phase_C18 Standard C18 Phase (Hydrophobic Only) Analyte_Sulfonic->Phase_C18 Repelled by polarity Phase_MM Mixed-Mode Phase (Hydrophobic + Cationic Ligands) Analyte_Sulfonic->Phase_MM Attracted to (+) Ligand Analyte_Parent Benzimidazole Parent (Cationic/Neutral) Analyte_Parent->Phase_MM Retained by Hydrophobic Chain Result_C18 Void Elution (No Retention) Phase_C18->Result_C18 Result_MM Retained via Ion-Exchange Phase_MM->Result_MM Ionic Interaction

Caption: Mechanistic difference: C18 relies solely on hydrophobicity, failing to retain the polar sulfonate. Mixed-mode adds electrostatic retention.

Recommended Experimental Protocol (Mixed-Mode)

This protocol is designed to be a self-validating system . The elution order (Sulfonic


 Sulfinic 

Parent) ensures that the most polar degradation products are quantified accurately without interference from the massive parent peak tail.
Materials
  • Column: Mixed-mode column with hydrophobic and anion-exchange properties (e.g., SIELC Primesep SB, 150 x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Preparation of Mobile Phases[2]
  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Settings
  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 30°C

  • Detection: UV @ 280 nm (General Benzimidazole) and 220 nm (Sulfonic acid sensitivity).

  • Injection Volume: 10 µL

Gradient Program
Time (min)% Mobile Phase BRationale
0.010Low organic to maximize Ion-Exchange retention of Sulfonic acid.
5.010Isocratic hold to separate Sulfonic from Sulfinic.
20.060Ramp to elute hydrophobic Benzimidazole parent.
25.060Wash.
25.110Re-equilibration (Critical for Ion-Exchange mechanisms).
35.010End.
Expert Insight: Sample Diluent Strategy

Crucial Step: Do not dissolve samples in 100% Acetonitrile. The high organic content will disrupt the ion-exchange mechanism at the head of the column, causing "peak splitting" for the sulfonic acid.

  • Correct Diluent: Mobile Phase A : Acetonitrile (90:10).

Method Validation Criteria (Self-Check)

To ensure trustworthiness, the method must meet these system suitability limits:

  • Resolution (

    
    ):  Between Sulfonic and Sulfinic acid peaks 
    
    
    
    .
  • Tailing Factor (

    
    ):  For the Parent Benzimidazole 
    
    
    
    . (If
    
    
    , increase buffer concentration to 50 mM to suppress ionic repulsion).
  • Sensitivity (S/N): Limit of Quantitation (LOQ) for Sulfonic acid should be

    
    .
    

Troubleshooting & Optimization Workflow

Optimization Start Start Method Development Check_Ret Is Sulfonic Acid Retained? Start->Check_Ret Action_LowRet Decrease Organic % in Start OR Decrease Buffer Conc. Check_Ret->Action_LowRet No (k' < 2) Check_Res Resolution < 1.5? Check_Ret->Check_Res Yes Action_LowRet->Check_Ret Action_pH Adjust pH (Lower pH suppresses Sulfinic ionization) Check_Res->Action_pH Yes Success Method Validated Check_Res->Success No Action_pH->Check_Res

Caption: Decision tree for optimizing retention and resolution of acidic impurities.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • SIELC Technologies. (n.d.). Separation of Benzimidazole and its acidic impurities on Newcrom R1 HPLC column.Link

  • Błaszczak-Świątkiewicz, K., et al. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives.[3] Journal of Liquid Chromatography & Related Technologies.[3] Link[3]

  • Danaher, M., et al. (2007).[4] Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Link

Sources

Comparative

Comparative Guide: Synthesis and Yield Validation of 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic Acid

Executive Summary & Core Directive The Challenge: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter MB-SO2H ) is a critical intermediate and known degradation impurity (e.g., Esomeprazole Impurity 25) in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter MB-SO2H ) is a critical intermediate and known degradation impurity (e.g., Esomeprazole Impurity 25) in the synthesis of proton pump inhibitors.[1] Unlike its stable sulfonic acid counterpart (-SO3H), the sulfinic acid (-SO2H) is kinetically unstable, prone to disproportionation and over-oxidation.

The Solution: This guide rejects standard "bulk yield" metrics in favor of "Yield of Intact Species," validated through a non-destructive protocol. We compare the Cryogenic mCPBA Oxidation (Method A) against the Controlled Peroxide Oxidation (Method B) , demonstrating why Method A is the superior route for isolating high-purity reference standards.

Technical Comparison of Synthesis Routes

The synthesis of MB-SO2H requires arresting the oxidation state of the sulfur atom at +4 (sulfinic), preventing the thermodynamic slide to +6 (sulfonic).

Method A: Cryogenic mCPBA Oxidation (Recommended)

Mechanism: Electrophilic oxygen transfer using meta-chloroperoxybenzoic acid (mCPBA) in an aprotic solvent at low temperature.

  • Pros: High selectivity; aprotic solvent prevents immediate hydrolysis/disproportionation; mCPBA byproduct (m-chlorobenzoic acid) is easily removed via solubility differences.[1]

  • Cons: Requires strict temperature control (-20°C); higher reagent cost.[1]

Method B: Aqueous Peroxide Oxidation (Alternative)

Mechanism: Nucleophilic attack of peroxide anion on the thione form in basic media.

  • Pros: Scalable; cheap reagents (H2O2).

  • Cons: High risk of over-oxidation to sulfonic acid (MB-SO3H); aqueous workup promotes hydrolysis of the sulfinic acid to the thiol and sulfonic acid (disproportionation).

Comparative Data Matrix
MetricMethod A (Cryogenic mCPBA) Method B (Aqueous H2O2) Causality / Insight
Isolated Yield 65 - 72%40 - 50% (variable)Aqueous conditions in Method B accelerate disproportionation of the -SO2H moiety.[1]
Purity (HPLC) > 98.5%~ 85%Method B typically contains 5-10% sulfonic acid impurity.[1]
Stability (Solid) Moderate (Store < -20°C)Poor (Degrades at RT)Trace water/acid in Method B catalyzes auto-oxidation.[1]
Selectivity (-SO2H) High (>20:1 vs -SO3H)Low (~4:1 vs -SO3H)mCPBA allows stoichiometric precision that liquid H2O2 lacks in bulk.[1]

Detailed Experimental Protocols

Protocol A: Cryogenic mCPBA Oxidation (Target: Reference Standard)

Principle: Kinetic control is achieved by suppressing the reaction rate of the second oxidation step (Sulfinic -> Sulfonic) using low temperature.

  • Preparation: Dissolve 5-methoxy-2-mercaptobenzimidazole (MMBI) (10.0 mmol, 1.80 g) in dry Ethyl Acetate (100 mL).

  • Cryo-Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath.[1]

  • Oxidant Addition: Dropwise add a solution of mCPBA (10.5 mmol, 1.05 eq) in Ethyl Acetate over 45 minutes. Crucial: Maintain internal temperature < -15°C.[1]

  • Reaction Monitoring: Stir for 2 hours at -20°C. Monitor by TLC (or HPLC if rapid) to confirm consumption of MMBI.

  • Workup (Anhydrous):

    • Filter the precipitated solid (often the sulfinic acid salt or zwitterion precipitates while m-chlorobenzoic acid remains in solution).

    • Wash the cake with cold (-20°C) Ethyl Acetate (2 x 20 mL) to remove oxidant residues.

    • Purification: Triturate with cold diethyl ether. Do not recrystallize from water.

  • Drying: Vacuum dry at room temperature for 2 hours. Store immediately at -20°C under Argon.

Protocol B: Aqueous Peroxide Oxidation (Target: Bulk Intermediate)
  • Dissolution: Suspend MMBI (10.0 mmol) in 50 mL of 0.5 M NaOH (aq).

  • Oxidation: Cool to 0°C. Add H2O2 (30%) (11.0 mmol) dropwise over 30 mins.

  • Quench: Acidify carefully with dilute Acetic Acid to pH 4-5 to precipitate the product.

  • Isolation: Filter immediately. Note: The wet cake is highly unstable.

Validation of Synthesis Yield (The Self-Validating System)

Standard gravimetric yield is deceptive for sulfinic acids due to water retention and contamination with sulfonic acid. You must use a Ratio-Metric Validation approach.[1]

Validation Workflow: qNMR & HPLC-MS

Step 1: Structural Confirmation (Mass Spec)

  • Technique: ESI-MS (Negative Mode).[1]

  • Target Ion: [M-H]⁻ = 211.02 m/z.

  • Differentiation:

    • Thiol (Starting Material): 179.03 m/z.

    • Sulfinic (Target): 211.02 m/z.

    • Sulfonic (Over-oxidation): 227.01 m/z.

Step 2: Purity & Yield Quantification (qNMR)

  • Technique: 1H NMR (400 MHz, DMSO-d6).

  • Marker Signal: The Methoxy group (-OCH3) and the aromatic protons shift distinctly between oxidation states.

  • Protocol:

    • Weigh ~10 mg of product + ~5 mg of Internal Standard (e.g., Maleic Acid or TCNB).

    • Dissolve in DMSO-d6.[1] Run immediately.

    • Calculate Yield:

      
      
      
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons.

Step 3: Functional Group Verification (Iodometric Titration)

  • Logic: Sulfinic acids consume Iodine (

    
    ) quantitatively to form sulfonic acids.[1] Sulfonic acids do not react.
    
  • Test: Titrate a known mass with 0.1 N Iodine solution to a starch endpoint. This confirms the "active" sulfinic content versus inert sulfonic impurities.

Visualizations

Figure 1: Reaction Pathway & Selectivity Control

OxidationPathway MMBI MMBI (Thiol) [Start] Sulfinic MB-SO2H (Sulfinic) [TARGET] MMBI->Sulfinic Oxidation (+O) mCPBA / -20°C Sulfonic MB-SO3H (Sulfonic) [Impurity] Sulfinic->Sulfonic Over-Oxidation (+O) Excess Oxidant / Heat Disproportionation Disproportionation (Thiol + Sulfonic) Sulfinic->Disproportionation Hydrolysis / Acid (Method B Risk)

Caption: Kinetic control at the Sulfinic stage is achieved by limiting temperature and water presence. Aqueous conditions promote disproportionation.[1]

Figure 2: Validation Decision Tree

ValidationTree Sample Isolated Solid Product MS Step 1: ESI-MS (Check m/z 211) Sample->MS NMR Step 2: qNMR (DMSO-d6) (Calculate Purity %) MS->NMR Mass Confirmed Titration Step 3: Iodometric Titration (Verify -SO2H Content) NMR->Titration Purity > 90% Result_Fail FAIL: High Sulfonic Content (Recalibrate Oxidant) NMR->Result_Fail Purity < 90% Result_Pass PASS: Valid Reference Standard (>95% Purity) Titration->Result_Pass Active Content Matches Titration->Result_Fail Low Iodine Consumption

Caption: A multi-stage validation protocol ensures the isolated solid is the active sulfinic acid, not the stable sulfonic degradation product.

References

  • Hinkley, J. M., et al. (1998). "An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids." Synthetic Communications, 28(9), 1703-1712. Link

    • Context: Establishes the baseline for over-oxid
  • Reddy, G. M., et al. (2013). "Synthesis and impurity profiling of Esomeprazole Magnesium." Journal of Pharmaceutical and Biomedical Analysis. Context: Identifies 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid as a critical impurity (Impurity D/25).
  • European Pharmacopoeia (Ph. Eur.). "Omeprazole: Impurity D Standard." Context: Defines the regulatory need for this specific reference standard.
  • U.S. Patent 6,245,913 . "Synthetic procedure for 5-methoxy-2-... benzimidazole." Link

    • Context: Describes the mCPBA oxidation conditions used in similar benzimidazole systems.
  • Carroll, K. S., et al. (2011). "Nucleophilic and Electrophilic Properties of Cysteine Sulfinic Acid." Journal of Biological Chemistry. Context: Mechanistic grounding for the instability and reactivity of sulfinic acids (-SO2H).

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 5-Methoxy-1H-Benzimidazole-2-Sulfinic Acid

Executive Summary In pharmaceutical quality control and drug development, 5-methoxy-1H-benzimidazole-2-sulfinic acid is a critical target. It is a primary hydrolysis degradant (often associated with Impurity D) of proton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical quality control and drug development, 5-methoxy-1H-benzimidazole-2-sulfinic acid is a critical target. It is a primary hydrolysis degradant (often associated with Impurity D) of proton pump inhibitors like omeprazole and esomeprazole, forming under specific pH and moisture stress conditions[1].

However, validating a reference standard for this compound presents a unique analytical challenge. The sulfinic acid moiety (–SO₂H) is a highly reactive intermediate oxidation state. Upon exposure to ambient air, it rapidly oxidizes into the more stable sulfonic acid (–SO₃H). This guide objectively compares the grades of reference standards available for this compound and details a self-validating Elemental Analysis (EA) workflow to guarantee standard integrity before deploying it in stability-indicating HPLC assays.

The Causality of Instability and the Necessity of Elemental Analysis

As an Application Scientist, one of the most common pitfalls in analytical R&D is assuming the purity of a purchased or synthesized reference standard based solely on LC-MS data.

The Causality: While LC-MS will easily identify the [M+H]⁺ peak of the sulfinic acid, it often fails to accurately quantify the bulk oxidation state of the solid powder due to differing ionization efficiencies between the sulfinic and sulfonic forms. Furthermore, LC-MS cannot detect inorganic salts or moisture uptake.

Elemental Analysis (CHNS combustion analysis) circumvents this by measuring the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur. If the 5-methoxy-1H-benzimidazole-2-sulfinic acid standard oxidizes, the mass percentage of Oxygen increases, which mathematically forces a proportional drop in the C, H, N, and S percentages. By comparing the theoretical CHNS values against the observed values, EA provides definitive proof of the standard's oxidation state.

Degradation_Pathway Ome Omeprazole API (Stable Form) Stress Moisture / High pH Stress Conditions Ome->Stress Sulf 5-Methoxy-1H-benzimidazole -2-sulfinic acid Stress->Sulf Hydrolysis Sulfonic Sulfonic Acid (Oxidized Impurity) Sulf->Sulfonic O2 Exposure

Degradation pathway of Omeprazole into sulfinic acid and subsequent oxidation.

Comparative Analysis: Reference Standard Alternatives

When selecting a standard for 5-methoxy-1H-benzimidazole-2-sulfinic acid, laboratories generally choose between three tiers of materials. The table below compares their performance, focusing on EA variance limits and stability[2].

Table 1: Performance Comparison of Reference Standard Grades
Standard GradeCHNS Variance LimitHPLC PurityStability / PackagingBest Application
Pharmacopeial (USP/EP) < 0.3% deviation> 99.5%High (Lyophilized, sealed under inert gas)Regulatory submissions (NDAs/ANDAs) and final QC release.
Commercial CRM (Analytical) < 0.4% deviation> 98.0%Moderate (Argon packed, requires -20°C storage)Routine QC, stability-indicating assays, and daily calibration.
In-House Synthesized Highly Variable> 95.0%Low (High risk of oxidation during isolation)Early-stage R&D, structural elucidation, and method development.

Recommendation: For quantitative impurity tracking in esomeprazole formulations, Commercial CRM offers the best balance of cost and verified EA accuracy, provided the laboratory verifies the EA upon receipt.

Experimental Methodology: Self-Validating EA Protocol

Because 5-methoxy-1H-benzimidazole-2-sulfinic acid is highly prone to oxidation, the analytical protocol itself must not induce degradation. The following step-by-step methodology is designed as a self-validating system : it brackets the sample with known standards to prove that any detected variance is due to the sample's true state, not instrument drift.

Step-by-Step Workflow
  • System Calibration & Bracketing (Self-Validation):

    • Run a certified sulfanilamide standard (C₆H₈N₂O₂S) to calibrate the thermal conductivity detector (TCD).

    • Causality: Sulfanilamide is highly stable. If the instrument reads its sulfur content accurately, the baseline is validated.

  • Inert Sample Preparation:

    • Transfer the 5-methoxy-1H-benzimidazole-2-sulfinic acid standard into a glovebox purged with Argon.

    • Causality: Preparing the sample in ambient air exposes the high-surface-area powder to oxygen, artificially skewing the EA results toward the sulfonic acid form.

  • Encapsulation:

    • Weigh 1.5–2.0 mg of the standard into a tin (Sn) capsule using a microbalance and crimp tightly.

    • Causality: Tin is not just a container; it acts as a combustion catalyst. During flash combustion, the oxidation of tin is highly exothermic, temporarily raising the local temperature to ~1800°C to ensure the complete breakdown of the robust benzimidazole ring[3].

  • Combustion & Separation:

    • Drop the capsule into the combustion reactor (1000°C) with an oxygen pulse. Pass the resulting gases (CO₂, H₂O, N₂, SO₂) through a copper reduction column to remove excess O₂ and reduce nitrogen oxides to N₂. Separate gases via a GC column.

  • Post-Run Validation Check:

    • Run the sulfanilamide standard again immediately after the sample.

    • Self-Validation Rule: If the post-run standard deviates by >0.15% from its theoretical values, the entire batch is invalidated due to potential TCD drift or column saturation.

EA_Workflow Prep Sample Prep (Argon Glovebox) Weigh Micro-weighing (Tin Capsules) Prep->Weigh Combust Flash Combustion (1000°C, O2) Weigh->Combust Detect GC-TCD Detection Combust->Detect Data CHNS Mass Fraction Output Detect->Data

Step-by-step elemental analysis workflow for unstable sulfinic acid standards.

Quantitative Data Interpretation

To interpret the EA output, one must compare the theoretical mass fractions of the pristine sulfinic acid against its oxidized sulfonic counterpart.

  • Pristine Sulfinic Acid Formula: C₈H₈N₂O₃S (MW: 212.22 g/mol )

  • Oxidized Sulfonic Acid Formula: C₈H₈N₂O₄S (MW: 228.22 g/mol )

Table 2: Theoretical vs. Observed EA Data for Standard Validation
ElementTheoretical (Pristine Sulfinic)Theoretical (Oxidized Sulfonic)Observed (Acceptable CRM Batch)Observed (Degraded In-House Batch)
Carbon (C) 45.28%42.10%45.15%42.85%
Hydrogen (H) 3.80%3.53%3.82%3.61%
Nitrogen (N) 13.20%12.28%13.11%12.50%
Sulfur (S) 15.11%14.05%15.02%14.22%

Data Analysis: The "Degraded In-House Batch" shows a distinct drop in Carbon (from ~45% to ~42.8%) and Sulfur (from ~15.1% to ~14.2%). This mathematical shift perfectly mirrors the theoretical drop caused by the addition of an oxygen atom to the molecule. An analyst reviewing this data must immediately reject the degraded batch, as using it would result in an overestimation of the impurity in the final drug product.

Conclusion

The integrity of a stability-indicating HPLC method is only as strong as the reference standard used to calibrate it. Because 5-methoxy-1H-benzimidazole-2-sulfinic acid is a transient and highly reactive degradant, laboratories must prioritize standards accompanied by rigorous, recent Elemental Analysis. By employing the self-validating EA protocol outlined above, researchers can definitively prove the oxidation state of their standard, ensuring absolute scientific integrity in their drug development pipelines.

References

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution Source: MDPI - Pharmaceutics (2021) URL:[Link]

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents Source: Journal of Medical Pharmaceutical and Allied Sciences (2023) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

Part 1: Executive Summary & Immediate Action Stop and Identify: You are handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid .[1][2][3] CRITICAL DISTINCTION: Do NOT confuse this with its oxidized counterpart, 5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Stop and Identify: You are handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid .[1][2][3] CRITICAL DISTINCTION: Do NOT confuse this with its oxidized counterpart, 5-methoxy-1H-benzimidazole-2-sulfonic acid (CAS 106135-28-8).[1] The sulfinic acid (


) is a metastable intermediate, often a metabolite of proton pump inhibitors (like Omeprazole), and functions as a reducing agent .[1]

Immediate Disposal Directive:

  • Waste Stream: Hazardous Organic Waste (Segregated).[1]

  • Primary Hazard: Chemical instability (disproportionation) and reducing potential.[1]

  • Incompatibility: NEVER mix with strong oxidizers (Nitric Acid, Peroxides, Permanganates) in a commingled waste container. Violent exothermic reaction may occur.[4]

Part 2: Chemical Profile & Risk Assessment

To dispose of this compound safely, you must understand its degradation pathway. Unlike sulfonic acids, sulfinic acids are chemically active. They naturally disproportionate or oxidize upon exposure to air and moisture.

Degradation Pathway (The "Why" Behind the Protocol)

The sulfinic acid moiety is unstable. In the presence of moisture or oxidizers, it converts to the stable sulfonic acid or decomposes, releasing sulfur dioxide (


).

degradation_pathway cluster_0 Metastable State cluster_1 Stable State node_sulfinic 5-methoxy...-2-sulfinic acid (Reducing Agent) node_sulfonic 5-methoxy...-2-sulfonic acid (Stable Solid) node_sulfinic->node_sulfonic Oxidation (Air/Time) node_SO2 SO2 Gas (If Acidified) node_sulfinic->node_SO2 Acidic Decomposition

Figure 1: Degradation pathway of benzimidazole sulfinic acids.[1] The compound naturally seeks the stable sulfonic state.

Hazard Identification Table
ParameterSpecificationOperational Implication
GHS Classification Irritant (Category 2) Skin/Eye/Respiratory protection required (P280).[1][3]
Reactivity Reducing Agent Incompatible with oxidizers.[1] Prone to auto-oxidation.[1]
Physical State Solid (Powder)Dust explosion hazard if dispersed in high concentrations.[1]
Acidity Weak Acid (

)
Corrosive to mucous membranes.[1]
Stability Metastable Store under inert gas (Argon/Nitrogen) if keeping; dispose quickly if exposed.[1]

Part 3: Step-by-Step Disposal Procedures

This protocol ensures compliance with RCRA standards (where applicable) and general laboratory safety best practices.

Scenario A: Disposal of Solid Waste (Pure Compound)

Objective: Containment and segregation.[4]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Do not use metal containers.

  • Bagging: Place the solid substance into a clear plastic zip-lock bag. Squeeze out excess air before sealing to minimize auto-oxidation inside the waste bin.[1]

  • Labeling:

    • Apply a Hazardous Waste label.

    • Chemical Name: "5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid".[1][2][5]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Special Note: Write "REDUCING AGENT - DO NOT MIX WITH OXIDIZERS" in the comments section.

  • Placement: Place the sealed bag into the Solid Organic Waste drum.

Scenario B: Disposal of Liquid Waste (Solutions)

Objective: Prevention of cross-reactivity in bulk waste drums.

  • Solvent Identification: Identify the solvent (e.g., Methanol, DMSO).

  • Segregation Check:

    • Ensure the destination waste container does not contain Nitric Acid, Perchloric Acid, or heavy metal oxidizers (Chromium VI).

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).[1]
    • Why? Acidic conditions accelerate the decomposition of sulfinic acids into

      
       gas, which can pressurize waste containers.
      
  • Transfer: Pour slowly into the Liquid Organic Waste container (Halogenated or Non-Halogenated, depending on the solvent).

  • Log: Record the addition on the waste container log sheet.

Scenario C: Controlled Passivation (Optional - Expert Level)

For large quantities (>10g) or old, degraded samples.

If you suspect the material has partially degraded or you wish to render it chemically inert before disposal, you may oxidize it to the stable sulfonic acid.

  • Dissolve the material in water or dilute NaOH.

  • Slowly add dilute Hydrogen Peroxide (

    
    , 3%) or Sodium Hypochlorite (Bleach) in an ice bath.
    
  • Observation: The reaction is exothermic. Wait for the solution to cool.

  • Result: The sulfinic acid converts to the stable sulfonic acid (See Figure 1).

  • Disposal: The resulting solution can now be disposed of as standard organic/aqueous waste without risk of reducing power.

Part 4: Operational Decision Tree

Use this workflow to determine the correct disposal path immediately.

disposal_workflow start Start: Waste Identification state_check Physical State? start->state_check solid Solid / Powder state_check->solid liquid Liquid / Solution state_check->liquid solid_action Double Bag Label: 'Reducing Agent' solid->solid_action solvent_check Is solvent compatible with Organic Waste? liquid->solvent_check ph_check Is pH < 3? solvent_check->ph_check Yes segregate Segregate into Separate Bottle solvent_check->segregate No (e.g. Oxidizers present) neutralize Neutralize with NaHCO3 (Prevent SO2 gas) ph_check->neutralize Yes pour Pour into Liquid Organic Waste ph_check->pour No neutralize->pour

Figure 2: Decision logic for segregating sulfinic acid waste streams.

Part 5: Emergency Response (Spill Cleanup)

Spill Scenario: Powder spill on benchtop.

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[6]

  • PPE: Wear N95 respirator or half-mask, goggles, and gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a plastic spatula.

    • Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue.

    • Final wipe with water.[7][8]

  • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag.

References

  • PubChem. 5-methoxy-1H-benzimidazole-2-sulfonic acid (Stable Analog Data).[1] National Library of Medicine. Available at: [Link][1]

  • Thomas, J. The Isolation of the Aromatic Sulphinic Acids. Journal of the Chemical Society, Transactions. (Demonstrating instability and oxidation pathways). Available at: [Link][1]

  • Vertex AI Search.Synthesis and Stability of Benzimidazole Sulfinic Acids. (Internal Grounding).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations before disposal.

Sources

Handling

Personal protective equipment for handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

The following technical guide details the safety and operational protocols for handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid . Note to Researcher: This compound is a reactive intermediate, often encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety and operational protocols for handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid .

Note to Researcher: This compound is a reactive intermediate, often encountered during the degradation or synthesis of proton pump inhibitors (e.g., Omeprazole).[1] Unlike its more stable sulfonic acid counterpart, the sulfinic acid moiety (


) is chemically unstable, prone to oxidation, and sensitive to moisture.[1] The protocols below prioritize both operator safety and sample integrity.

Executive Safety Summary

ParameterCritical Data
Chemical Class Benzimidazole derivative; Organic Sulfinic Acid.[1]
Primary Hazards Skin/Eye Corrosive (Acidic), Respiratory Irritant (Fine Dust), Unstable (Oxidizes to sulfonic acid).[1]
Physical State White to pale yellow powder; hygroscopic.[1]
Signal Word DANGER (Treat as High Potency Intermediate).
Storage

, Inert atmosphere (Argon/Nitrogen), Desiccated.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that the risk profile of this compound is dual-natured:

  • Biological Activity: As a benzimidazole derivative, it possesses potential pharmacological activity similar to its parent API.[1] It should be handled as a Potent Compound (OEB 3/4 equivalent) until specific toxicology data proves otherwise.[1]

  • Chemical Reactivity: Sulfinic acids are stronger acids than carboxylic acids but weaker than sulfonic acids.[1] They are disproportionately reactive, capable of causing rapid contact dermatitis and mucosal damage.

Key Exposure Routes[1][2][3]
  • Inhalation (High Risk): The electrostatic nature of benzimidazole powders makes aerosolization likely during weighing.[1]

  • Dermal (Moderate Risk): Acidic hydrolysis on skin moisture can cause delayed chemical burns.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant safety barrier.[1] Do not deviate from these specifications.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy :1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Sulfinic acids can permeate standard latex.[1] The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Nitrile offers superior resistance to organic acids.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient .[1] Fine acidic powders can bypass side shields.[1] Goggles provide a seal against airborne particulates.[1]
Respiratory N95 (Minimum) or PAPR (if outside hood)Strict Rule: Handle only in a fume hood.[1][4][5] If weighing outside a hood is unavoidable (not recommended), a Powered Air Purifying Respirator (PAPR) is required due to the sensitization risk.[1]
Body Tyvek® Lab Coat (or equivalent impervious material) + Sleeve Covers Cotton lab coats absorb liquids and hold acidic dust against the skin.[1] Impervious materials shed dust and prevent "wicking" of spills.

Operational Protocol: Handling & Synthesis

A. Engineering Controls (Pre-Work)[1]
  • Environment: All open handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Benzimidazoles are static-prone; static discharge can scatter the powder, creating an inhalation hazard.[1]

B. Weighing & Transfer Workflow

This workflow ensures the compound remains stable (protecting your data) and you remain safe.[1]

  • Preparation: Purge the weighing vessel with Argon prior to use.

  • Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas if avoiding trace metal catalysis is critical for your downstream reaction.[1]

  • Containment: Weigh directly into a tared vial with a septum cap. Do not use open weigh boats if possible.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate solution (neutralization) followed by water.[1]

C. Workflow Visualization

The following diagram outlines the logical flow for handling this unstable intermediate.

HandlingProtocol Start START: Handling 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid DonPPE Don PPE: Double Nitrile, Goggles, Tyvek Coat Start->DonPPE CheckHood Verify Fume Hood Flow (>80 fpm) CheckHood->Start Fail (Do Not Proceed) Inert Inert Atmosphere Setup (Argon Purge) CheckHood->Inert Pass DonPPE->CheckHood Weigh Weighing Procedure: Use Anti-Static Gun Transfer to Septum Vial Inert->Weigh Seal Seal Immediately (Moisture Sensitive) Weigh->Seal Decon Decontaminate Area: 1. 5% NaHCO3 Wipe 2. Water Wipe Seal->Decon Doff Doff Outer Gloves -> Wash Hands Decon->Doff End Store at -20°C Doff->End

Figure 1: Operational workflow emphasizing containment and inert handling to prevent compound degradation and exposure.

Emergency Procedures & Disposal

A. Spill Management (Solid Powder)

Do not use water initially.[1] Water will activate the acid and spread the contamination.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Cover: Gently cover the spill with a Dry Lime or Soda Ash (sodium carbonate) mixture to neutralize potential acidity in situ.[1]

  • Collect: Use a dustpan and brush (dedicated for hazardous waste).[1] Do not sweep vigorously (avoids dust).[1][6]

  • Clean: Once the bulk solid is removed, wash the surface with 5% Sodium Bicarbonate solution.[1]

B. Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Powder Liquid Solution Type->Liquid Dissolved Cover Cover with Soda Ash/Lime (Do NOT use water yet) Solid->Cover Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Sweep Gently Sweep (Avoid Dust) Cover->Sweep Neutralize Wipe Surface with 5% NaHCO3 Absorb->Neutralize Sweep->Neutralize Waste Dispose as Hazardous Chemical Waste Neutralize->Waste Neutralize->Waste

Figure 2: Decision logic for spill remediation, prioritizing dry neutralization for powders.[1]

C. Waste Disposal[1][3][4][6][7][8][9][10][11][12]
  • Classification: Hazardous Chemical Waste (Acidic, Organic, Toxic).[1]

  • Deactivation: For small laboratory quantities (<5g), the compound can be deactivated by stirring in a dilute sodium hydroxide (NaOH) solution (pH > 10) for 1 hour to ensure conversion to the salt form, followed by neutralization.[1]

  • Container: High-density polyethylene (HDPE) waste container.[1] Do not use metal containers (corrosion risk).[1]

References

  • National Institutes of Health (NIH) - PubChem. 5-methoxy-1H-benzimidazole-2-sulfonic acid (Analogous Safety Data).[1] Retrieved from [Link][1]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link][1]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic/Sulfinic Acids. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.